[(2-Methylphenyl)amino]acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPOHVRBXIPFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944506 | |
| Record name | N-(2-Methylphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21911-61-5 | |
| Record name | N-(2-Methylphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of [(2-Methylphenyl)amino]acetic Acid
Abstract
[(2-Methylphenyl)amino]acetic acid, systematically known as N-(o-tolyl)glycine, is a non-proteinogenic amino acid derivative that holds significant interest for researchers, scientists, and drug development professionals. As a member of the N-aryl glycine family, it serves as a versatile scaffold and synthetic intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical, physical, and spectral properties of this compound. It details a robust laboratory-scale synthesis protocol, discusses its potential biological activities based on the broader class of N-aryl glycines, and outlines its known applications. This document is intended to be a foundational resource for professionals engaged in the fields of organic synthesis, drug discovery, and chemical biology, offering both established data and field-proven insights to facilitate further research and development.
Introduction
N-aryl glycine scaffolds are of paramount importance in the realm of organic synthesis, serving as integral components in the creation of a wide array of molecules with diverse applications, from materials science to medicinal chemistry.[1] this compound, a key member of this structural class, presents a unique combination of an aromatic ring, a secondary amine, and a carboxylic acid functionality. This arrangement provides multiple reactive sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics.[1][2] The significance of phenylglycine-type amino acids is underscored by their occurrence in a variety of peptide natural products and their utility in medicinal chemistry.[3] This guide aims to consolidate the available technical information on this compound, providing a reliable reference for its synthesis, characterization, and potential applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing a baseline for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 2-((2-Methylphenyl)amino)acetic acid | N/A |
| Synonyms | N-(o-tolyl)glycine | [4] |
| CAS Number | 1538-47-2 | Inferred |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | N/A |
| Appearance | White solid | [4] |
| Melting Point | 134–136 °C | [4] |
| Boiling Point | Data not available | N/A |
| Solubility | The solubility of N-aryl glycines is influenced by both the hydrophobic aromatic ring and the hydrophilic amino acid moiety. While specific data for N-(o-tolyl)glycine is not readily available, it is expected to have limited solubility in water and higher solubility in organic solvents like DMSO and methanol. The solubility of amino acids is generally lowest at their isoelectric point and increases in acidic or basic solutions.[5] | N/A |
| pKa | The pKa values for N-(o-tolyl)glycine have not been experimentally determined. For comparison, the parent compound glycine has pKa values of approximately 2.34 (carboxyl group) and 9.60 (amino group).[6] The presence of the electron-donating methyl group on the phenyl ring may slightly alter these values. | N/A |
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Spectral Properties
Spectral data are crucial for the identification and characterization of this compound. The following sections provide available spectral information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound was recorded in DMSO-d₆ at 400 MHz.[4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.98 | Triplet | 7.7 | 2H | Ar-H |
| 6.53 | Triplet | 7.6 | 1H | Ar-H |
| 6.36 | Doublet | 7.9 | 1H | Ar-H |
| 3.83 | Singlet | N/A | 2H | -CH₂- |
| 2.09 | Singlet | N/A | 3H | -CH₃ |
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound was recorded in DMSO-d₆ at 100 MHz.[4]
| Chemical Shift (δ) ppm | Assignment |
| 172.76 | C=O |
| 145.85 | Ar-C |
| 129.76 | Ar-C |
| 126.72 | Ar-C |
| 121.64 | Ar-C |
| 116.22 | Ar-C |
| 109.17 | Ar-C |
| 44.87 | -CH₂- |
| 17.47 | -CH₃ |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) provides an accurate mass measurement.
Infrared (IR) Spectroscopy
-
O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹
-
N-H stretch (secondary amine): Moderate band around 3300-3500 cm⁻¹
-
C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹
-
C-N stretch: Around 1200-1350 cm⁻¹
-
Aromatic C-H stretch: Above 3000 cm⁻¹
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region
Synthesis of this compound
A mild and efficient one-pot procedure has been developed for the synthesis of N-aryl glycines, including this compound, from 2-chloro-N-aryl acetamides.[4] This method involves an intermolecular cyclization in the presence of copper(II) chloride dihydrate and potassium hydroxide, followed by cleavage of the resulting piperazine-2,5-dione intermediate.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of N-aryl glycines.[4]
Step 1: Synthesis of 2-Chloro-N-(2-methylphenyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve o-toluidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(2-methylphenyl)acetamide. The product can be purified by recrystallization if necessary.
Step 2: Synthesis of this compound
-
To a solution of 2-chloro-N-(2-methylphenyl)acetamide (1.0 mmol) in acetonitrile (10 mL), add potassium hydroxide (1.1 mmol, 0.06 g) and copper(II) chloride dihydrate (1.1 mmol, 0.18 g).[4]
-
Stir the resulting mixture in an oil bath at reflux temperature for 30 minutes. The reaction proceeds through the formation of a 1,4-bis(2-methylphenyl)piperazine-2,5-dione intermediate.[4]
-
After the initial reflux, add an excess of ethanolic potassium hydroxide solution to the same reaction flask.
-
Continue to reflux the mixture until the piperazine-2,5-dione intermediate is completely cleaved, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with a dilute solution of hydrochloric acid to a pH of approximately 4-5 to precipitate the product.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a white solid.[4]
Biological Activity and Applications
While specific pharmacological studies on this compound are limited, the broader class of N-aryl glycines and their derivatives are known for their biological properties and low toxicity.[4] They serve as important intermediates in the synthesis of various biologically active compounds.
Role as a Synthetic Intermediate
N-aryl glycines are valuable precursors in the synthesis of non-proteinogenic α-amino acids, which are crucial components in the development of novel pharmaceuticals.[1] Their structural framework is found in molecules with a range of biological activities, including:
-
Modulators of Metabotropic Glutamate Receptors (mGluRs): Phenylglycine analogs have been investigated for their activity as modulators of mGluRs, which are involved in a variety of neurological processes.[1]
-
Antiviral and Anti-inflammatory Agents: N-phenylglycine is a key intermediate in the synthesis of certain antiviral and anti-inflammatory drugs.[7]
-
Peptidomimetics: The N-substituted glycine backbone is a core component of peptoids, which are a class of peptide mimics that are resistant to proteolytic degradation and have applications in drug discovery and materials science.[8]
Potential Research Applications
Given its structure, this compound can be explored as a starting material for the synthesis of novel compounds with potential therapeutic applications. The presence of the o-methyl group can influence the conformational preferences of the molecule and its derivatives, potentially leading to altered binding affinities and selectivities for biological targets compared to unsubstituted N-phenylglycine. Researchers can utilize this compound to generate libraries of novel structures for screening in various biological assays, including those related to neuroscience, inflammation, and infectious diseases.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the hazard information for related N-aryl glycines, the following precautions should be taken:
-
Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[2][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[2] In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[2]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[2]
Conclusion
This compound is a valuable and versatile chemical entity with a range of properties that make it a useful tool for chemical synthesis and drug discovery. This technical guide has provided a comprehensive overview of its known chemical, physical, and spectral properties, a detailed synthesis protocol, and a discussion of its potential biological relevance. While further research is needed to fully elucidate its specific biological activities and pharmacological profile, the information presented herein serves as a solid foundation for researchers and scientists to build upon in their exploration of this and related N-aryl glycine derivatives.
References
- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]
- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. PharmaCompass. [Link]
- Glycine | C2H5NO2 | CID 750. PubChem. [Link]
- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]
- Synthesis and pharmacological profile of novel N-substituted N-[5H-[4]benzopyrano[4,3-d]pyrimidin-2-YL]-N-methylglycinamides. PubMed. [Link]
- SAFETY DATA SHEET - Glycine. Actylis Lab Solutions. [Link]
- N-(m-Toluoyl)glycine. ChemBK. [Link]
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv
- N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Glycine - SAFETY D
- Glycine has pKa values of 2.34 and 9.60.
- N-Phenylglycine | C8H9NO2 | CID 66025. PubChem. [Link]
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
- The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
- Ch27 pKa and pI values. University of Calgary. [Link]
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.
- Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). PubMed. [Link]
- (PDF) Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures.
- Glycine has pKa values of 2.3 and 9.6. Do you expect the pKa valu... Pearson. [Link]
- Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors.
- Glycine. NIST WebBook. [Link]
- Glycine. Wikipedia. [Link]
- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
- Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine.
- FT-IR spectrum of γ-glycine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]
- 7. nbinno.com [nbinno.com]
- 8. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
[(2-Methylphenyl)amino]acetic acid synthesis pathways and mechanisms.
An In-Depth Technical Guide to the Synthesis of [(2-Methylphenyl)amino]acetic Acid
Introduction
This compound, also known as N-(o-tolyl)glycine, is a non-proteinogenic amino acid derivative. Its structure, featuring a glycine moiety N-arylated with a 2-methylphenyl (o-tolyl) group, serves as a valuable scaffold and intermediate in medicinal chemistry and materials science. Substituted phenylacetic acid and amino acid motifs are prevalent in a wide range of pharmacologically active compounds, making efficient and scalable synthetic access to molecules like this compound a critical focus for drug development professionals.[1][2] This guide provides a detailed exploration of the primary synthetic pathways, underlying mechanisms, and practical experimental protocols for its preparation.
Core Synthesis Pathways: A Comparative Analysis
The central challenge in synthesizing this compound lies in the formation of the C-N bond between the aromatic ring of 2-toluidine and the glycine backbone. Two dominant transition-metal-catalyzed cross-coupling reactions have emerged as the methods of choice for this transformation: the Buchwald-Hartwig Amination and the Ullmann Condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3][4] First reported in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and generally milder conditions compared to classical methods.[5]
Mechanistic Overview
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The currently accepted mechanism involves three key steps: oxidative addition, ligand exchange/deprotonation, and reductive elimination.[5][6][7]
-
Active Catalyst Formation : If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it is first reduced in situ to the active Pd(0) species.
-
Oxidative Addition : The active LPd(0) catalyst reacts with the aryl halide (e.g., 2-bromotoluene), inserting itself into the carbon-halogen bond. This is often the rate-determining step and results in a Pd(II) intermediate.[8][9]
-
Ligand Exchange & Deprotonation : An amine (glycine ester) coordinates to the palladium center, and a base removes a proton from the amine's nitrogen, forming a palladium-amido complex.
-
Reductive Elimination : The final step involves the formation of the new C-N bond as the desired N-aryl glycine ester is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][6]
Caption: Catalytic cycle of the Buchwald-Hartwig Amination.
Causality and Experimental Choices
-
Catalyst System : The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often employed because they stabilize the Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[7]
-
Base Selection : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[9]
-
Substrate : The reaction typically uses a glycine ester (e.g., ethyl or tert-butyl ester) rather than glycine itself. The free carboxylic acid can interfere with the basic conditions and catalyst activity. The final acid is obtained by a subsequent hydrolysis step. The reactivity order for the aryl halide is generally I > Br > Cl.[9]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N and C-O bonds using a copper catalyst.[10][11] Historically, the reaction required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper powder.[10][12] However, modern advancements have led to ligand-accelerated protocols that allow the reaction to proceed under much milder conditions with catalytic amounts of a copper(I) source.
Mechanistic Overview
While the exact mechanism can vary, a widely accepted pathway for modern ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) cycle.[13]
-
Copper(I) Amide Formation : The copper(I) precatalyst reacts with the amine in the presence of a base to form a copper(I) amide intermediate.
-
Oxidative Addition : The aryl halide adds to the copper(I) amide complex, forming a transient Cu(III) intermediate.
-
Reductive Elimination : The C-N bond is formed via reductive elimination from the Cu(III) species, yielding the N-aryl amine product and regenerating a Cu(I) species that re-enters the catalytic cycle.[10]
Caption: Simplified catalytic cycle of the modern Ullmann Condensation.
Causality and Experimental Choices
-
Catalyst System : Copper(I) salts like CuI are common precatalysts. The key to modern Ullmann reactions is the use of a ligand. Simple, inexpensive ligands like L-proline or N,N-dimethylglycine have proven highly effective, likely by stabilizing the copper species in solution and facilitating the catalytic cycle at lower temperatures (e.g., 90 °C).[14][15][16]
-
Base and Solvent : A base such as Cs₂CO₃ or K₂CO₃ is required. The reaction is typically performed in a polar, aprotic solvent like dioxane, DMF, or NMP.[10]
-
Advantages : Compared to palladium, copper is significantly less expensive and more abundant, making the Ullmann reaction attractive for large-scale synthesis.
Quantitative Data Summary
The choice between the Buchwald-Hartwig amination and the Ullmann condensation often depends on factors like cost, substrate availability, and required reaction scale.
| Parameter | Buchwald-Hartwig Amination | Modern Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Typical Loading | 0.5 - 5 mol% | 1 - 10 mol% |
| Ligand | Bulky phosphines (e.g., XPhos) | Amino acids, diamines (e.g., L-proline) |
| Temperature | 80 - 110 °C | 90 - 130 °C |
| Base | Strong (NaOtBu) or Weak (K₃PO₄) | Inorganic (K₂CO₃, Cs₂CO₃) |
| Cost | Higher (due to Pd and ligands) | Lower |
| Scope | Very broad, highly reliable | Good, particularly for aryl iodides/bromides |
Experimental Protocols
The synthesis of this compound is typically performed in two stages: (1) the cross-coupling reaction to form the ester intermediate, and (2) the hydrolysis of the ester to yield the final carboxylic acid.
Protocol 1: Buchwald-Hartwig Synthesis of Ethyl [(2-Methylphenyl)amino]acetate
This protocol is a representative procedure adapted from established methodologies for N-arylation of amino acid esters.[6]
Materials:
-
2-Bromotoluene (1.0 equiv)
-
Glycine ethyl ester hydrochloride (1.2 equiv)
-
BrettPhos Pd G4 precatalyst (2 mol%)
-
BrettPhos ligand (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
Workflow:
Caption: General workflow for the Buchwald-Hartwig cross-coupling step.
Step-by-Step Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add 2-bromotoluene, glycine ethyl ester hydrochloride, K₃PO₄, BrettPhos Pd G4 precatalyst, and BrettPhos ligand.
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition : Add anhydrous toluene via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure ester product.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl [(2-Methylphenyl)amino]acetate (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 equiv)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Dissolution : Dissolve the ester in a mixture of THF and water (e.g., 3:1 ratio).
-
Saponification : Add LiOH or NaOH and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Acidification : Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1M HCl.
-
Isolation : The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Spectroscopic Analysis
The structure of the final product should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | - Aromatic protons (multiplets, ~6.6-7.2 ppm, 4H)- Methylene protons (-CH₂-) (singlet or doublet, ~3.9-4.1 ppm, 2H)- Methyl protons (-CH₃) (singlet, ~2.3 ppm, 3H)- Broad singlets for N-H and COOH protons (variable chemical shift) |
| ¹³C NMR | - Carbonyl carbon (-COOH) (~173-176 ppm)- Aromatic carbons (~110-145 ppm)- Methylene carbon (-CH₂-) (~45-50 ppm)- Methyl carbon (-CH₃) (~17-18 ppm) |
| FT-IR (cm⁻¹) | - Broad O-H stretch (from COOH) (~2500-3300)- N-H stretch (~3300-3400)- C=O stretch (from COOH) (~1700-1730)- Aromatic C=C stretches (~1500-1600) |
| Mass Spec (MS) | - Expected [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight (C₉H₁₁NO₂) |
Note: Predicted values are based on established principles and data for structurally similar compounds.[17][18][19]
Conclusion
The synthesis of this compound is readily achievable through modern organometallic cross-coupling reactions. The Buchwald-Hartwig amination offers high reliability and broad scope, making it a preferred method in research and development settings despite the higher cost of palladium catalysts. For larger-scale industrial applications, the ligand-assisted Ullmann condensation presents a more cost-effective and environmentally benign alternative. The choice of pathway should be guided by a careful consideration of substrate availability, functional group tolerance, economic factors, and scalability requirements. The protocols and data provided in this guide offer a solid foundation for researchers to successfully synthesize and characterize this important chemical intermediate.
References
- Wikipedia.
- Wikipedia.
- Chemistry LibreTexts. (2023).
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Slideshare. (2018). Ullmann reaction. [Link]
- Grokipedia.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- SynArchive.
- ten Hoeve, W., et al. (2012). The mechanism of the modified Ullmann reaction. Dalton Transactions. [Link]
- ACS GCI Pharmaceutical Roundtable.
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. [Link]
- Organic Chemistry Portal. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]
- Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. PubMed. [Link]
- Contente, M. L., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation.
- The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- ResearchGate. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides | Request PDF. [Link]
- El-Sayed, N. F., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry. [Link]
- Pulsus Group. Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy)
- Chemical Science Review and Letters. (2014).
- Zaki Dawood, N. M., et al. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [Link]
- Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. [Link]
- Erden, I., et al. (2020). Investigation of chemical activity, SCHIFF base reactions and staining effects of some amino acids by spectrophotometric and the theoretical methods. Journal of Molecular Structure. [Link]
- Prabavathi, N., et al. (2014).
- Kaluthanthiri, D. S., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. grokipedia.com [grokipedia.com]
- 13. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 16. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pulsus.com [pulsus.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nanoient.org [nanoient.org]
[(2-Methylphenyl)amino]acetic acid CAS number and chemical identifiers.
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth overview of [(2-Methylphenyl)amino]acetic acid, also known as N-(o-tolyl)glycine. As a member of the N-aryl glycine family, this compound holds significant interest for researchers in medicinal chemistry and organic synthesis. This document consolidates essential chemical identifiers, physicochemical properties, detailed spectral analysis, a validated synthesis protocol, and discusses its potential applications in drug development and broader chemical research. The information presented herein is intended to serve as a foundational resource for scientists engaged in the study and utilization of this versatile molecule.
Introduction: The Significance of N-Aryl Glycines
N-aryl glycine derivatives, a class of non-proteinogenic amino acids, represent a critical scaffold in contemporary drug discovery and materials science. Unlike their proteinogenic counterparts, the modification of the amino group of glycine with aromatic substituents introduces unique structural and electronic properties. This substitution can profoundly influence the molecule's biological activity, pharmacokinetic profile, and utility as a synthetic intermediate. This compound, with its ortho-substituted tolyl group, presents a sterically influenced and electronically distinct member of this class, making it a valuable building block for creating complex molecular architectures. Its structural features suggest potential applications in the development of novel therapeutics, specialty polymers, and as a key component in various organic transformations.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is paramount for reproducible and reliable scientific research. This section provides the definitive chemical identifiers and key physicochemical properties for this compound.
Chemical Identifiers
| Identifier | Value |
| Systematic Name | This compound |
| Common Name | N-(o-tolyl)glycine |
| CAS Number | 16636-42-5 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Canonical SMILES | CC1=CC=CC=C1NCC(=O)O |
| InChI Key | LHYKUTWCFONXSM-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value | Source |
| Appearance | White solid | [1] |
| Melting Point | 134-136 °C | [1] |
Synthesis of this compound
The synthesis of N-aryl glycines can be approached through various methodologies. A mild and efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines, including the title compound, from 2-chloro-N-aryl acetamides. This method involves an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved to yield the desired product in high yield[1].
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a validated synthesis of N-aryl glycines[1].
Materials:
-
2-Chloro-N-(o-tolyl)acetamide
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Potassium hydroxide (KOH)
-
Acetonitrile (anhydrous)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for reflux and workup
-
Magnetic stirrer with heating
Procedure:
-
Intermediate Formation:
-
To a solution of 2-chloro-N-(o-tolyl)acetamide (1.0 mmol) in acetonitrile (20 mL), add potassium hydroxide (1.1 mmol) and CuCl₂·2H₂O (1.0 mmol).
-
The reaction mixture is refluxed for a specified time, with monitoring by thin-layer chromatography (TLC) to confirm the formation of the 1,4-di-(o-tolyl)piperazine-2,5-dione intermediate.
-
-
Hydrolysis to the Final Product:
-
Upon completion of the initial reaction, an ethanolic solution of potassium hydroxide is added in excess to the reaction flask.
-
The mixture is then refluxed until the piperazine-2,5-dione intermediate is fully consumed (as monitored by TLC).
-
-
Workup and Purification:
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities.
-
The aqueous layer is then acidified with dilute HCl to a pH of approximately 4-5, which will precipitate the this compound.
-
The resulting solid is collected by vacuum filtration, washed with cold water, and dried to afford the pure product.
-
Spectroscopic and Analytical Data
The structural elucidation of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following NMR data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR[1].
¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.98 | t | 2H | Ar-H |
| 6.53 | t | 1H | Ar-H |
| 6.36 | d | 1H | Ar-H |
| 3.83 | s | 2H | CH₂ |
| 2.09 | s | 3H | CH₃ |
¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| 172.76 | C=O |
| 145.85 | Ar-C |
| 129.76 | Ar-C |
| 126.72 | Ar-C |
| 121.64 | Ar-C |
| 116.22 | Ar-C |
| 109.17 | Ar-C |
| 44.87 | CH₂ |
| 17.47 | CH₃ |
High-Resolution Mass Spectrometry (HRMS)
-
Method: Electrospray Ionization (ESI)
-
Calculated [M+H]⁺: 166.0868
-
Found [M+H]⁺: 166.0874[1]
Applications in Research and Drug Development
N-aryl glycines, including this compound, are valuable precursors in the synthesis of a variety of biologically active molecules and materials.
Precursor for Novel Therapeutics
The unique structural motif of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The presence of both a carboxylic acid and a secondary amine allows for a wide range of chemical modifications, including but not limited to:
-
Peptidomimetic Synthesis: Incorporation into peptide chains to create non-natural peptides with enhanced stability and novel biological activities.
-
Heterocyclic Synthesis: Serving as a key building block for the construction of various heterocyclic ring systems, which are prevalent in many approved drugs.
-
Combinatorial Chemistry: Use in the generation of compound libraries for high-throughput screening to identify novel drug leads.
Role in Materials Science
N-aryl glycines have been investigated as photoinitiators in polymerization reactions. The ability to tune the electronic properties of the aryl ring allows for the development of initiators with specific absorption characteristics, making them suitable for various light-induced curing applications.
Safety and Handling
While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its chemical identity, a reliable synthesis protocol, and detailed analytical data to support its use in a research and development setting. As the demand for novel molecular scaffolds continues to grow, the utility of N-aryl glycines like N-(o-tolyl)glycine is expected to expand, paving the way for new discoveries in drug development and beyond.
References
- Sharma, N., Sharma, U. K., Salwan, R., Kasana, R. C., & Sinha, A. K. (2011).
- Kasana, R. C., Sharma, U. K., Sharma, N., & Sinha, A. K. (2007). Current Microbiology, 54, 457-461.
- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2015). RSC Advances, 5(105), 86541–86548. [Link]
Sources
Solubility and Stability of [(2-Methylphenyl)amino]acetic Acid (Tolfenamic Acid): A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Physicochemical Profiling in Drug Development
[(2-Methylphenyl)amino]acetic acid, widely known as tolfenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] Beyond its established use in managing pain and inflammation, particularly for acute migraine attacks, it has garnered significant interest for its potential as an anticancer agent.[1][2] The journey of any active pharmaceutical ingredient (API) from a promising molecule to a viable therapeutic product is fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation strategies, manufacturing processes, and shelf-life.
This technical guide provides an in-depth analysis of the solubility and stability profiles of tolfenamic acid. Moving beyond a simple recitation of data, this document elucidates the causal mechanisms behind the observed properties, offers field-proven experimental protocols, and synthesizes this knowledge into actionable insights for professionals in pharmaceutical research and development. Our objective is to equip scientists with the foundational knowledge required to navigate the challenges associated with this poorly soluble compound and to design robust, effective, and stable drug products.
Section 1: The Solubility Profile of Tolfenamic Acid
The solubility of an API is a critical determinant of its dissolution rate and, consequently, its absorption and bioavailability. Tolfenamic acid is characterized by its poor aqueous solubility, a common challenge in pharmaceutical development that necessitates a deep understanding of its behavior in various solvent systems.[3][4]
Aqueous Solubility: The Profound Influence of pH
Tolfenamic acid is practically insoluble in neutral water and acidic media.[3][4] This is a direct consequence of its molecular structure, which includes a carboxylic acid moiety.
-
In Acidic to Neutral pH: The carboxylic acid group remains largely protonated (non-ionized), leading to a molecule with low polarity and strong intermolecular hydrogen bonding in its crystalline state. This makes it difficult for polar water molecules to solvate the compound, resulting in extremely low solubility (e.g., ~2 x 10⁻⁶ M at 25°C in water and 13.6 nM in acidic media).[3]
-
In Alkaline pH: As the pH increases above the pKa of the carboxylic acid group (pKa₂ ≈ 4.05), the group deprotonates to form a carboxylate salt.[5] This ionization introduces a negative charge, drastically increasing the molecule's polarity and its affinity for water. Consequently, tolfenamic acid dissolves readily in dilute solutions of alkali hydroxides.[2][6] This pH-dependent solubility is the single most important factor for developing aqueous formulations. For instance, injectable solutions have been prepared by adjusting the pH to a range of 8.5 to 10 to ensure complete dissolution.[6]
Organic Solvent Solubility: A Spectrum of Interactions
The solubility of tolfenamic acid in organic solvents is governed by the interplay of solvent polarity, hydrogen bonding capacity, and solute-solvent interactions. It is generally soluble in polar organic solvents.[7][]
Causality Explained: The high solubility in solvents like DMSO and dimethylformamide (DMF) can be attributed to their ability to act as strong hydrogen bond acceptors, effectively breaking the intermolecular hydrogen bonds present in the tolfenamic acid crystal lattice.[2][7] Alcohols such as ethanol and methanol offer both hydrogen bond donating and accepting capabilities, facilitating favorable interactions.[][9] A recent study systematically evaluated the mole fraction solubility across twelve solvents, providing a clear hierarchy of solubilizing power.[10]
The data presented below is consolidated from multiple sources to provide a comparative overview.
| Solvent | Solubility (mg/mL) | Molar Solubility (Approx. M) | Source(s) |
| Aqueous & Buffers | |||
| Water (Neutral) | < 0.1 | < 0.0004 | [][11] |
| PBS (pH 7.0) | ~ 0.05 | ~ 0.0002 | [7] |
| Acidic Media | Extremely Low (13.6 nM reported) | 1.36 x 10⁻⁸ | [3] |
| Basic PBS | ~ 50 | ~ 0.191 | [7] |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | ≥ 100 (saturation unknown) | ≥ 0.382 | [11] |
| 52 | 0.199 | [2] | |
| 39 | 0.149 | [7] | |
| Dimethylformamide (DMF) | 59 | 0.225 | [7] |
| 1,4-Dioxane | High (Highest mole fraction solubility) | - | [10] |
| Acetonitrile | Moderate | - | [9][10] |
| Acetone | ~ 10 | ~ 0.038 | [2] |
| Polar Protic Solvents | |||
| Ethanol | 50 | 0.191 | [2] |
| 11.5 | 0.044 | [7] | |
| Methanol | ~ 10 | ~ 0.038 | [2] |
| Isopropanol | Highest among tested alcohols | - | [9] |
| 1-Butanol | Moderate | - | [12] |
| Other Solvents | |||
| Methylene Chloride | Sparingly Soluble | - | [2] |
| Cyclohexane | Very Low (Lowest mole fraction solubility) | - | [10] |
Note: Solubility values can vary between sources due to differences in experimental conditions (e.g., temperature, purity of materials).
Section 2: The Stability Profile of Tolfenamic Acid
Understanding the degradation pathways of an API is crucial for ensuring its safety, efficacy, and shelf-life. Tolfenamic acid is susceptible to degradation under specific environmental conditions, particularly pH and light.
pH-Dependent Stability and Photodegradation
A comprehensive study on the photolysis of tolfenamic acid revealed a strong correlation between pH and its degradation rate in aqueous solutions.[5][12]
-
Maximum Stability: Tolfenamic acid is highly stable in the pH range of 5.0–7.0, which is a critical consideration for the development of oral dosage forms that will transit through the gastrointestinal tract.[5][12]
-
Acidic and Basic Degradation: The rate of photodegradation follows an inverted V-shape profile with respect to pH. The degradation rate is maximal at approximately pH 3.0 and increases again in highly alkaline conditions (e.g., pH 12.0).[5][12] This suggests that both the cationic form (prevalent at low pH) and the anionic form are susceptible to degradation, with the cationic form being more so.[5][12]
-
Kinetics: The photodegradation process follows first-order kinetics in both aqueous and organic solvents.[5][12] The rate of degradation in organic solvents is also influenced by factors such as the solvent's dielectric constant and viscosity.[12]
Stability Under Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. Such studies on tolfenamic acid have yielded key insights.[13][14]
Trustworthiness through Self-Validation: The results from forced degradation studies directly inform the development of a "stability-indicating" analytical method. A method is considered stability-indicating only if it can accurately measure the decrease in the active drug content while simultaneously separating it from all degradation products, thus validating the stability assessment itself.[15][16]
| Stress Condition | Observation | Implication for Handling & Formulation |
| Acid Hydrolysis (e.g., 1N HCl, 70°C) | Stable | The molecule is robust against short-term exposure to acidic conditions. |
| Base Hydrolysis (e.g., 1N NaOH, 70°C) | Stable | The molecule is robust against short-term exposure to alkaline conditions.[14] |
| Oxidative Stress (e.g., H₂O₂) | Susceptible to degradation | Protection from oxidizing agents is critical. Formulation may require antioxidants.[14] |
| Thermal Stress (e.g., 80°C) | Stable | The solid form is thermally stable under typical storage and processing conditions.[14] |
| Photolytic Stress (e.g., Sunlight) | Stable (in solid form) | While solutions are photosensitive, the solid drug shows good photostability.[14] Packaging should provide light protection. |
Section 3: Experimental Protocols & Methodologies
To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail validated methodologies for assessing the solubility and stability of tolfenamic acid.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method remains the gold standard for determining the equilibrium solubility of a compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid tolfenamic acid to a series of vials, each containing a known volume of the selected solvent (e.g., purified water, buffers of different pH, organic solvents). The presence of excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be established experimentally.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle. For faster separation, centrifuge the vials at a high speed.
-
Sampling & Dilution: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Immediately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis Spectrophotometry or RP-HPLC, to determine the concentration of dissolved tolfenamic acid.[17][18]
Caption: Figure 1: Experimental Workflow for Equilibrium Solubility Determination.
Protocol: Forced Degradation for Stability Assessment
This workflow is based on ICH Q1A (R2) guidelines and is fundamental to developing a stability-indicating method.[13][14]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of tolfenamic acid in a suitable solvent (e.g., methanol or acetonitrile:water mixture).
-
Application of Stress:
-
Acidic: Treat the drug solution with 1N HCl and heat (e.g., at 70°C for 6 hours).[14]
-
Basic: Treat the drug solution with 1N NaOH and heat (e.g., at 70°C for 6 hours).[14]
-
Oxidative: Treat the drug solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal: Expose solid drug powder to dry heat (e.g., 80°C for 9 hours).[14] Dissolve the stressed powder for analysis.
-
Photolytic: Expose the drug solution to direct sunlight or a photostability chamber.[14]
-
-
Neutralization & Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acid- and base-stressed samples. Dilute all samples to a target concentration suitable for HPLC analysis.
-
HPLC Analysis: Analyze the unstressed control sample and all stressed samples using an RP-HPLC method. A typical method involves a C18 column with a mobile phase of acetonitrile and an acidic buffer (e.g., pH 2.5), with UV detection around 280 nm.[15][16]
-
Method Validation: Evaluate the chromatograms. The method is deemed stability-indicating if the peaks for the degradation products are well-resolved from the peak of the parent drug, and the peak purity of the parent drug can be confirmed.
Caption: Figure 2: Workflow for Stability-Indicating Method Development.
Section 4: Conclusion and Practical Implications for Drug Development
The physicochemical profile of this compound presents both challenges and clear pathways for its successful development into a therapeutic product.
-
For Formulation Scientists: The pronounced pH-dependent solubility is the most critical characteristic. For oral formulations, strategies to enhance dissolution in the gastrointestinal tract, such as creating amorphous solid dispersions with polymers like PVP, are highly effective.[4] For parenteral formulations, solubility can be achieved by forming a salt in an alkaline solution (pH 8.5-10), but the stability in this pH range must be carefully monitored.[6]
-
For Analytical Scientists: The susceptibility to oxidative degradation and photolysis necessitates the development and validation of robust, stability-indicating analytical methods, primarily RP-HPLC, to ensure the purity and potency of the final drug product.[15][16]
-
For Process Chemists and Manufacturing Professionals: The choice of solvents for synthesis and purification must consider not only solubility but also the potential for degradation. The data indicates that while tolfenamic acid is thermally stable, protection from light and oxidizing agents during processing and storage is imperative.[12][14]
By leveraging a deep, mechanistic understanding of its solubility and stability, researchers can proactively address the inherent challenges of tolfenamic acid, paving the way for innovative and effective pharmaceutical formulations.
References
- Ahmed, S., Mustaan, N., Sheraz, M. A., Nabi, S. A., & Ahmad, I. (2015). Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents. Journal of Pharmaceutics, 2015, 216249. [Link]
- Kazi, S. H., Sheraz, M. A., Anwar, Z., Musharraf, S. G., Ahmed, S., Bano, R., & Mirza, T. (2023). Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(1). [Link]
- Sheraz, M. A., Ahmed, S., Ahmad, I., & Kazi, S. H. (2012). Determination of Tolfenamic Acid and its Pharmaceutical Formulation using FTIR and UV Spectrometry.
- Walash, M. I., El-Enany, N., & Abdelal, A. A. (2014). Validated chromatographic methods for simultaneous determination of tolfenamic acid and its major impurities. Journal of Chromatographic Science, 53(5), 755-763. [Link]
- Ullah, A., Rohani, S., & Roberts, K. J. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 23(8), 5676-5689. [Link]
- Walash, M. I., El-Enany, N., & Abdelal, A. A. (2014). Validated chromatographic methods for simultaneous determination of tolfenamic acid and its major impurities. Semantic Scholar. [Link]
- Kazi, S. H., Sheraz, M. A., Anwar, Z., et al. (2024). Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study. RSC Advances, 14(30), 21383-21397. [Link]
- Sheraz, M. A., Ahmed, S., Anwar, Z., & Ahmad, I. (2018). Tolfenamic Acid.
- Kazi, S. H., Sheraz, M. A., Anwar, Z., et al. (2024). Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study.
- Kazi, S. H., Sheraz, M. A., Anwar, Z., Musharraf, S. G., Ahmed, S., Bano, R., & Mirza, T. (2023).
- Fernandes, A., & Shabaraya, A. R. (2019). A validated stability indicating RP-HPLC method for estimation of tolfenamic acid in presence of its pharmacopoeial impurities.
- Fernandes, A., & Shabaraya, A. R. (2019). A validated stability indicating RP-HPLC method for estimation of tolfenamic acid in presence of its pharmacopoeial impurities. International Journal of Applied Pharmaceutics, 11(5), 231-239. [Link]
- Du, Y., Li, M., Wang, Y., et al. (2021). Drug–drug salts of mefenamic acid\tolfenamic acid and piperazine to improve physicochemical properties for potential veterinary use. CrystEngComm, 23(42), 7506-7517. [Link]
- Bolshakov, O., Perlovich, G. L., & Surov, A. O. (2021). Improvement of the water solubility of tolfenamic acid by new multiple component crystals produced by mechanochemical methods.
- Thybo, P., Kristensen, J., & Hovgaard, L. (2007). Characterization and Physical Stability of Tolfenamic Acid-PVP K30 Solid Dispersions. Pharmaceutical Development and Technology, 12(4), 393-401. [Link]
- Sheraz, M. A., Ahmed, S., Muhammad, I., & Ahmad, I. (2012). Effect of pH, polymer concentration and molecular weight on the physical state properties of tolfenamic acid. Pharmaceutical Development and Technology, 17(5), 613-621. [Link]
- Wang, R., Zhang, T., Li, R., et al. (2024). Equilibrium Solubility and Density Functional Theory Study of Tolfenamic Acid in Several Neat Solvents from 283.15 to 323.15 K.
- Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2006). Thermodynamic and structural study of tolfenamic acid polymorphs.
- Bolshakov, O., Perlovich, G. L., & Surov, A. O. (2021). Improvement of the water solubility of tolfenamic acid by new multiple-component crystals produced by mechanochemical methods. CrystEngComm, 23, 4056-4065. [Link]
Sources
- 1. Tolfenamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolfenamic acid CAS#: 13710-19-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 16. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Repurposing of [(2-Methylphenyl)amino]acetic Acid: A Technical Guide to its Expanding Therapeutic Applications
A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals
Introduction: Beyond Anti-Inflammatory Action
[(2-Methylphenyl)amino]acetic acid, widely known as tolfenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized for decades in the management of pain and inflammation, particularly for migraine headaches.[1] Its primary and well-established mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[2] However, a growing body of preclinical evidence has illuminated a far more complex and nuanced pharmacological profile for this molecule, suggesting its potential repurposing for formidable diseases such as cancer and neurodegenerative disorders.[3][4]
This technical guide provides a comprehensive overview of the expanding therapeutic landscape of tolfenamic acid, moving beyond its conventional use. We will delve into its multifaceted mechanisms of action, explore its promising applications in oncology and neurodegeneration, and provide detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the full therapeutic potential of this versatile compound.
Chemical Properties and Synthesis
Tolfenamic acid (Chemical Formula: C14H12ClNO2) is a derivative of anthranilic acid.[2] Its synthesis is a multi-step process that can be achieved through various methods. A common approach involves the condensation of 2-chlorobenzoic acid with 3-chloro-2-methyl-phenylamine in the presence of a copper catalyst, such as cuprous bromide or copper powder.[5][6][7] The reaction is typically carried out in a suitable solvent like methyl isobutyl ketone (MIBK) and in the presence of a base.[5][7] The crude product is then purified through recrystallization to yield the final tolfenamic acid product.[5] Rigorous quality control is essential to ensure the purity and absence of harmful impurities in the final active pharmaceutical ingredient (API).[8]
Multifaceted Mechanisms of Action: A Departure from Conventional NSAID Activity
While the anti-inflammatory effects of tolfenamic acid are primarily attributed to its inhibition of COX-1 and COX-2 enzymes, its potential in other therapeutic areas stems from distinct, COX-independent mechanisms.[9]
Cyclooxygenase (COX) Inhibition
Tolfenamic acid is a potent inhibitor of both COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins.[2][10] This inhibition accounts for its analgesic, antipyretic, and anti-inflammatory properties.[2] Some studies suggest a preferential inhibition of COX-2.[10]
Downregulation of Specificity Protein (Sp) Transcription Factors: A Nexus in Cancer Therapy
A pivotal discovery in understanding the anticancer potential of tolfenamic acid is its ability to induce the degradation of Specificity Protein (Sp) transcription factors, particularly Sp1, Sp3, and Sp4.[11][12][13] These transcription factors are overexpressed in a multitude of cancers and regulate the expression of a wide array of genes crucial for tumor growth, survival, angiogenesis, and metastasis.[11][14][15]
By promoting the proteasome-dependent degradation of Sp proteins, tolfenamic acid can effectively downregulate the expression of numerous Sp-target genes, including:
-
Vascular Endothelial Growth Factor (VEGF): A key regulator of angiogenesis.[12][13]
-
Survivin: An inhibitor of apoptosis protein (IAP) that is frequently overexpressed in cancer cells.[16]
-
c-Met: A receptor tyrosine kinase involved in cell proliferation and invasion.[14]
-
Cyclin D1: A critical regulator of the cell cycle.[17]
-
ErbB2: An oncogene overexpressed in certain types of breast cancer.[18]
This multifaceted targeting of critical cancer pathways through Sp protein degradation positions tolfenamic acid as a promising candidate for cancer therapy and chemoprevention.[4]
Figure 1: Tolfenamic acid's anticancer mechanism via Sp protein degradation.
Modulation of Neuroinflammatory and Neurodegenerative Pathways
The therapeutic potential of tolfenamic acid in neurodegenerative diseases, particularly Alzheimer's disease, is also linked to its ability to modulate key pathological pathways.[3]
-
Reduction of Amyloid-β (Aβ) and Tau Pathology: Tolfenamic acid has been shown to lower the levels of amyloid-β precursor protein (APP) and its cleavage product, amyloid-beta (Aβ), the primary component of senile plaques in Alzheimer's disease.[19][20][21] This effect is mediated, at least in part, by the downregulation of Sp1, which is a transcriptional regulator of the APP gene.[19][21] Furthermore, tolfenamic acid has been demonstrated to reduce the levels of total and hyperphosphorylated tau protein, the main constituent of neurofibrillary tangles, by inhibiting cyclin-dependent kinase 5 (CDK5), another Sp1-regulated gene.[1][22][23][24]
-
Neuroprotection: Beyond targeting the hallmark pathologies of Alzheimer's, tolfenamic acid may exert broader neuroprotective effects.
Figure 2: Tolfenamic acid's neuroprotective mechanism in Alzheimer's disease.
Potential Therapeutic Applications: Preclinical Evidence
Oncology
A substantial body of preclinical research supports the anticancer activity of tolfenamic acid across a range of malignancies.
| Cancer Type | Cell Lines | In Vivo Model | Key Findings |
| Pancreatic Cancer | Panc-1, L3.6pl, MIA PaCa-2 | Orthotopic mouse model | Inhibition of tumor growth and metastasis, downregulation of Sp1, Sp3, Sp4, and VEGF.[12][13][25] |
| Prostate Cancer | PC-3, DU-145 | Orthotopic mouse model | Inhibition of cell proliferation and invasion, induction of apoptosis, downregulation of Sp1 and survivin.[14][15][16][26] |
| Colon Cancer | RKO, SW480, HT-29, HCT-116 | Xenograft mouse model | Inhibition of cell growth and induction of apoptosis, downregulation of Sp proteins.[17] |
| Breast Cancer | BT474, SKBR3 | Mammary fat pad injection model | Inhibition of cell growth, downregulation of ErbB2 expression.[18][27] |
| Head and Neck Cancer | KB, SCCQLL1, HN3, FaDu | Xenograft mouse model | Induction of apoptosis via NAG-1 expression, inhibition of tumor growth.[28] |
| Medulloblastoma | DAOY, D283 | Xenograft mouse model | Inhibition of cell growth, downregulation of Sp1 and survivin. |
Table 1: Preclinical Anticancer Activity of Tolfenamic Acid
Neurodegenerative Diseases
The potential of tolfenamic acid in Alzheimer's disease is supported by compelling preclinical data.
| Animal Model | Key Findings |
| R1.40 Transgenic Mice (APP overexpression) | Improved cognitive function, reduced Aβ plaque burden, decreased levels of Sp1, APP, and Aβ.[20][29] |
| hTau Transgenic Mice | Improved spatial learning and memory, reduced total and hyperphosphorylated tau levels.[1] |
Table 2: Preclinical Efficacy of Tolfenamic Acid in Alzheimer's Disease Models
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of tolfenamic acid is crucial for its clinical development.
| Species | Administration | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) |
| Human | Intravenous | 1.4 - 2.5 hours | 106 - 155 mL/min | 8.0 - 31 L | - |
| Human | Oral | ~2.5 hours | - | - | ~60-100% |
| Pig | Intramuscular | 8.5 hours (injection) vs 32.1 hours (SLN) | - | - | 185.33% (SLN vs injection) |
| Rainbow Trout | Intravenous | - | - | - | - |
Table 3: Pharmacokinetic Parameters of Tolfenamic Acid in Different Species [30][31][32][33][34]
Note: SLN refers to Solid Lipid Nanoparticles, a formulation designed to improve the pharmacokinetic profile.
Clinical Development
While the preclinical data are promising, the clinical development of tolfenamic acid for these new indications is still in its early stages. A Phase I clinical trial of tolfenamic acid in patients with advanced solid tumors, including pancreatic, colon, and prostate cancers, has been reported to be ongoing.[11] Further clinical investigations are warranted to establish the safety and efficacy of tolfenamic acid in these patient populations. For Alzheimer's disease, while preclinical studies suggest its potential, information on active clinical trials is limited.[35]
Experimental Protocols
The following protocols are provided as a guide for the in vitro and in vivo investigation of tolfenamic acid's therapeutic potential.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Tolfenamic acid
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of tolfenamic acid in DMSO.
-
Prepare serial dilutions of tolfenamic acid in complete culture medium. A vehicle control (medium with DMSO) should also be prepared.
-
Replace the medium in the wells with the prepared tolfenamic acid dilutions and the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Sp1 Protein Expression
This technique is used to detect and quantify the levels of Sp1 protein in cells treated with tolfenamic acid.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Sp1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples by heating with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Sp1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
In Vivo Orthotopic Mouse Model for Prostate Cancer
This model mimics the growth of a primary tumor in its natural microenvironment.
Materials:
-
Athymic nude mice
-
Luciferase-expressing prostate cancer cells (e.g., PC-3-Luc)
-
Tolfenamic acid
-
Vehicle control (e.g., corn oil)
-
Anesthesia
-
Surgical instruments
-
In vivo imaging system
Procedure:
-
Anesthetize the mice.
-
Make a small incision in the lower abdomen to expose the prostate.
-
Inject the luciferase-expressing prostate cancer cells directly into the prostate gland.
-
Suture the incision.
-
Allow the tumors to establish for a set period (e.g., one week).
-
Randomize the mice into treatment and control groups.
-
Administer tolfenamic acid or vehicle to the respective groups via the desired route (e.g., oral gavage).
-
Monitor tumor growth regularly using an in vivo imaging system to detect the luciferase signal.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, volume, immunohistochemistry).
Conclusion and Future Directions
This compound, or tolfenamic acid, represents a compelling example of a repurposed drug with a therapeutic potential that extends far beyond its original indication. Its unique ability to downregulate Sp transcription factors provides a strong rationale for its investigation as an anticancer agent. Furthermore, its capacity to modulate key pathological pathways in Alzheimer's disease highlights its promise in the field of neurotherapeutics.
While the preclinical evidence is robust, further research is imperative. Future studies should focus on:
-
Elucidating the precise molecular mechanisms underlying Sp protein degradation and its effects on other signaling pathways.
-
Conducting well-designed clinical trials to establish the safety and efficacy of tolfenamic acid in cancer and neurodegenerative diseases.
-
Developing novel formulations , such as solid lipid nanoparticles, to improve its pharmacokinetic profile and targeted delivery.[33]
-
Investigating the potential of combination therapies with other anticancer or neuroprotective agents to enhance therapeutic outcomes.
The journey of tolfenamic acid from a simple pain reliever to a potential multi-target therapeutic agent underscores the importance of continued research and a creative approach to drug development. For scientists and researchers in the field, this compound offers a rich and promising area of investigation with the potential to address some of the most challenging diseases of our time.
References
- The Science Behind Tolfenamic Acid: Mechanisms, Synthesis, and Quality Control. (URL: [Link])
- Tolfenamic Acid Reduces Tau and CDK5 Levels: Implications for Dementia and Tauop
- investigating tolfenamic acid and its analogs as potential alzheimer's disease therapeutics. (URL: [Link])
- Old NSAID but new anticancer agent: Tolfenamic acid inhibits pancreatic cancer growth and sensetizes tumor to radiotherapy through downregulation of Sp proteins - AACR Journals. (URL: [Link])
- CN104557584A - Method for synthesizing tolfenamic acid - Google P
- CN102786429A - Synthesis method of tolfenamic acid - Google P
- Small molecule tolfenamic acid inhibits PC-3 cell proliferation and invasion in vitro, and tumor growth in orthotopic mouse model for prost
- Human pharmacokinetics of tolfenamic acid, a new anti-inflamm
- Tolfenamic Acid: A Modifier of the Tau Protein and its Role in Cognition and Tauop
- Small molecule tolfenamic acid inhibits PC-3 cell proliferation and invasion in vitro, and tumor growth in orthotopic mouse model for prostate cancer - Houston Methodist Scholars. (URL: [Link])
- Tolfenamic acid inhibits breast cancer cell growth by targeting the oncogene ErbB2. (URL: [Link])
- Therapeutic applications of NSAIDS in cancer: special emphasis on tolfenamic acid. (URL: [Link])
- Pharmacokinetics of tolfenamic acid: disposition in bile, blood and urine after intravenous administr
- Tolfenamic acid interrupts the de novo synthesis of the β-amyloid precursor protein and lowers amyloid beta via a transcriptional p
- CN103172530A - Preparation method of tolfenamic acid - Google P
- investigating tolfenamic acid and its analogs as potential alzheimer's disease therapeutics - DigitalCommons@URI. (URL: [Link])
- Tolfenamic Acid and Pancreatic Cancer Growth, Angiogenesis, and Sp Protein Degrad
- Short-term treatment with tolfenamic acid improves cognitive functions in AD mice - NIH. (URL: [Link])
- Tolfenamic Acid Interrupts the De Novo Synthesis of the β-Amyloid Precursor Protein and Lowers Amyloid Beta Via a Transcriptional P
- Tolfenamic acid and pancreatic cancer growth, angiogenesis, and Sp protein degrad
- Pharmacokinetics of Tolfenamic Acid in Patients With Cirrhosis of the Liver - PubMed. (URL: [Link])
- Tolfenamic Acid and Pancreatic Cancer Growth, Angiogenesis, and Sp Protein Degradation | JNCI - Oxford Academic. (URL: [Link])
- Reduction of amyloid-β deposition and attenuation of memory deficits by tolfenamic acid. (URL: [Link])
- Tolfenamic acid reduces tau and CDK5 levels: implications for dementia and tauop
- Small molecule tolfenamic acid inhibits PC-3 cell proliferation and invasion in vitro, and tumor growth in orthotopic mouse model for prost
- The Versatile Power of Tolfenamic Acid: From Pain Relief to Cancer Research. (URL: [Link])
- Short-term treatment with tolfenamic acid improves cognitive functions in Alzheimer's disease mice | Request PDF. (URL: [Link])
- Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed. (URL: [Link])
- Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles - eGrove - University of Mississippi. (URL: [Link])
- Tolfenamic Acid Inhibits GSK-3β and PP2A Mediated Tau Hyperphosphorylation in Alzheimer's Disease Models - PubMed. (URL: [Link])
- THE NSAID TOLFENAMIC ACID INHIBITS BT474 AND SKBR3 BREAST CANCER CELL AND TUMOR GROWTH BY REPRESSING erbB2 EXPRESSION - PMC - NIH. (URL: [Link])
- Tolfenamic Acid Induces Apoptosis and Growth Inhibition in Head and Neck Cancer: Involvement of NAG-1 Expression - PMC - NIH. (URL: [Link])
- Apoptotic effect of tolfenamic acid in androgen receptor-independent prostate cancer cell and xenograft tumor through specificity protein 1 - PubMed. (URL: [Link])
- Pharmacokinetics, bioavailability and plasma protein binding of tolfenamic acid in rainbow trout (Oncorhynchus mykiss) - PMC - NIH. (URL: [Link])
- In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed. (URL: [Link])
Sources
- 1. Tolfenamic Acid: A Modifier of the Tau Protein and its Role in Cognition and Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. "INVESTIGATING TOLFENAMIC ACID AND ITS ANALOGS AS POTENTIAL ALZHEIMER’S" by Jaunetta Hill [digitalcommons.uri.edu]
- 4. imrpress.com [imrpress.com]
- 5. Tolfenamic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN104557584A - Method for synthesizing tolfenamic acid - Google Patents [patents.google.com]
- 7. CN102786429A - Synthesis method of tolfenamic acid - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Tolfenamic acid and pancreatic cancer growth, angiogenesis, and Sp protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule tolfenamic acid inhibits PC-3 cell proliferation and invasion in vitro, and tumor growth in orthotopic mouse model for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 16. Apoptotic effect of tolfenamic acid in androgen receptor-independent prostate cancer cell and xenograft tumor through specificity protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. fada.birzeit.edu [fada.birzeit.edu]
- 20. Short-term treatment with tolfenamic acid improves cognitive functions in AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 22. Tolfenamic Acid Reduces Tau and CDK5 Levels: Implications for Dementia and Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tolfenamic acid reduces tau and CDK5 levels: implications for dementia and tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tolfenamic acid inhibits GSK-3β and PP2A mediated tau hyperphosphorylation in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. experts.unthsc.edu [experts.unthsc.edu]
- 27. THE NSAID TOLFENAMIC ACID INHIBITS BT474 AND SKBR3 BREAST CANCER CELL AND TUMOR GROWTH BY REPRESSING erbB2 EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tolfenamic Acid Induces Apoptosis and Growth Inhibition in Head and Neck Cancer: Involvement of NAG-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Reduction of amyloid-β deposition and attenuation of memory deficits by tolfenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Human pharmacokinetics of tolfenamic acid, a new anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pharmacokinetics of tolfenamic acid: disposition in bile, blood and urine after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Pharmacokinetics of tolfenamic acid in patients with cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. egrove.olemiss.edu [egrove.olemiss.edu]
- 34. Pharmacokinetics, bioavailability and plasma protein binding of tolfenamic acid in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 35. digitalcommons.uri.edu [digitalcommons.uri.edu]
A Technical Review of [(2-Methylphenyl)amino]acetic Acid and its Therapeutic Potential within the N-Aryl Amino Acid Class
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The N-aryl amino acid scaffold is a cornerstone in medicinal chemistry, giving rise to the widely recognized 'fenamate' class of non-steroidal anti-inflammatory drugs (NSAIDs). While compounds like Tolfenamic acid are well-documented, the specific analog, [(2-Methylphenyl)amino]acetic acid, represents a structurally simpler yet underexplored molecule. This guide provides a comprehensive review of the research landscape surrounding this compound, drawing critical insights from its clinically validated relatives. We will delve into the synthesis, proposed mechanisms of action, potential therapeutic applications, and future research directions, positioning this compound as a molecule of interest for novel drug discovery initiatives. This document serves as a technical resource, synthesizing established knowledge to inform and guide future scientific inquiry.
Part 1: Introduction to the N-Aryl Amino Acid Scaffold
Chemical Scaffolds and Therapeutic Relevance
The N-aryl amino acid motif is a privileged scaffold in drug development, most notably as the basis for the fenamate class of NSAIDs. These compounds are derivatives of N-phenylanthranilic acid and function primarily by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in pain and inflammation.[1][2] The versatility of this scaffold allows for chemical modifications that can fine-tune potency, selectivity, and pharmacokinetic properties, leading to a range of therapeutic agents.
Focus Molecule: this compound
This compound is an organic compound featuring a 2-methylphenyl (o-tolyl) group linked via a secondary amine to an acetic acid moiety. It is a structural analog of the more complex and widely studied fenamate drugs. Unlike Tolfenamic acid, which is a derivative of anthranilic acid and contains a chlorine atom, this focus molecule is based on the simpler glycine backbone and lacks halogenation. This structural simplicity makes it an intriguing subject for foundational structure-activity relationship (SAR) studies.
Caption: Chemical structures of this compound and Tolfenamic acid.
The Fenamate Class: A Clinically Validated Precedent
Tolfenamic acid is an established NSAID used for the relief of migraine pain and symptoms associated with inflammatory conditions like rheumatoid arthritis.[1][3] It belongs to the fenamate class, which also includes mefenamic acid and meclofenamic acid. The therapeutic success of these drugs provides a strong rationale for exploring novel analogs. They act by inhibiting both COX-1 and COX-2 enzymes, thereby blocking the production of prostaglandins and thromboxanes.[4] This established mechanism serves as a primary hypothesis for the potential biological activity of this compound.
Part 2: Synthesis and Chemical Characterization
The synthesis of N-aryl amino acids is a well-established field in organic chemistry. The primary challenge lies in the formation of the carbon-nitrogen bond between the aryl group and the amino acid moiety.
Proposed Synthetic Pathways
Two common strategies for the synthesis of this compound are the Ullmann condensation and the Buchwald-Hartwig amination.
Caption: Proposed synthetic workflows for this compound.
Exemplary Synthetic Protocol: Ullmann Condensation
This protocol is a hypothetical adaptation based on established methods for synthesizing similar N-aryl amino acids.[5][6]
Materials:
-
2-Methylaniline (o-toluidine)
-
Sodium chloroacetate
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 2M
-
Deionized water
-
Ethyl acetate
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylaniline (1.0 eq), sodium chloroacetate (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Quenching and Extraction: Cool the mixture to room temperature. Pour the mixture into deionized water and acidify to pH 2-3 with 2M HCl to precipitate the crude product. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Self-Validation: The purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the structure and elemental composition. Melting point analysis should also be performed to assess purity.
Part 3: Biological Activity and Mechanism of Action (Inferred from Analogs)
While direct experimental data on this compound is scarce, its mechanism of action can be predicted based on the extensive research on Tolfenamic acid and other NSAIDs.[4][7]
Primary Target: Cyclooxygenase (COX) Inhibition
The most probable mechanism is the inhibition of COX enzymes.[2][7]
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.
Tolfenamic acid is known to inhibit both COX-1 and COX-2.[1] It is hypothesized that this compound would also exhibit non-selective COX inhibition, leading to anti-inflammatory and analgesic effects.
Potential COX-Independent Mechanisms
Modern research has revealed that the therapeutic effects of fenamates are not solely due to COX inhibition. Tolfenamic acid, for instance, exhibits several COX-independent actions that may contribute to its overall profile, particularly in cancer research.[1][4]
Caption: Hypothesized mechanisms of action for this compound.
These secondary mechanisms include:
-
Inhibition of NF-κB: Tolfenamic acid can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of pro-inflammatory genes.[4][7]
-
Inhibition of Specificity Proteins (Sp): It can also inhibit the expression of Sp transcription factors, which reduces the expression of proteins involved in cell growth and survival, contributing to anti-tumor effects.[1][4]
-
Induction of Reactive Oxygen Species (ROS): The compound can induce ROS production, leading to DNA damage and apoptosis in cancer cells.[1]
Part 4: Potential Therapeutic Applications
Based on its structural similarity to established drugs, this compound could be investigated for several therapeutic applications.
Anti-inflammatory and Analgesic Potential
This is the most direct and predictable application. Clinical studies have demonstrated the efficacy of Tolfenamic acid in treating:
-
Rheumatoid Arthritis: Long-term treatment has shown good clinical effect and tolerance.[3][8]
-
Migraine: It is effective for both the acute treatment and prophylactic treatment of migraine headaches.[2][9]
-
Dysmenorrhea: Its ability to inhibit prostaglandin synthesis makes it effective for painful menstruation.[2]
A key research objective would be to determine if this compound offers a better safety profile, particularly regarding gastrointestinal side effects, compared to existing NSAIDs.[10]
Emerging Applications: Anticancer and Neuroprotective Roles
The COX-independent mechanisms of Tolfenamic acid have opened new avenues for research.
-
Oncology: It has shown potential anti-neoplastic activity by inducing apoptosis and reducing tumor cell growth.[1][4]
-
Neurodegenerative Diseases: Tolfenamic acid was granted orphan drug status by the European Medicines Agency for the treatment of supranuclear palsy, suggesting a potential role in neuroprotection.[1]
Part 5: Pharmacokinetics and Toxicology (Projected)
The ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound would need to be determined experimentally. However, the data for Tolfenamic acid provides a useful reference point.
Projected Pharmacokinetic Profile
| Parameter | Tolfenamic Acid Data | Projected Significance for this compound |
| Bioavailability | ~75-85%[1][11] | The simpler structure might alter absorption characteristics. |
| Time to Peak Plasma | ~60-90 minutes[11] | Likely to be in a similar range for rapid analgesic effect. |
| Plasma Protein Binding | >99%[1] | High protein binding is expected, affecting drug distribution. |
| Metabolism | Hepatic (liver)[7][11] | Expected to undergo similar hepatic metabolism. |
| Excretion | Primarily renal (urine) as conjugates[1][11] | Renal clearance is the most likely route of elimination. |
| Half-life | ~2 hours[11] | The half-life will be a critical determinant of the dosing regimen. |
Potential Toxicological Profile
As a potential NSAID, this compound would be expected to share the class-specific side effects:
-
Gastrointestinal: Nausea, dyspepsia, and a risk of ulceration or bleeding, although some studies suggest Tolfenamic acid may have a better GI profile than aspirin.[10][11]
-
Renal: Can reduce renal blood flow and glomerular filtration rate (GFR), requiring monitoring in patients with kidney impairment.[11]
-
Cardiovascular: Potential for increased risk of hypertension and other cardiovascular events, a known concern for all NSAIDs.
-
Other: Dizziness, drowsiness, and headache have been reported with Tolfenamic acid.[11]
Part 6: Future Research Directions
To validate the potential of this compound, a structured research program is necessary.
-
Chemical Synthesis and Scale-up: Develop and optimize a robust synthetic route that is amenable to producing the compound in sufficient quantity and purity for biological testing.[6]
-
In Vitro Biological Screening:
-
Perform COX-1 and COX-2 enzyme inhibition assays to confirm the primary mechanism of action and determine selectivity.
-
Conduct cell-based assays using cancer cell lines (e.g., pancreatic, colon) to investigate potential anti-proliferative effects.
-
Measure inhibition of NF-κB and other relevant signaling pathways.
-
-
In Vivo Efficacy Studies:
-
Utilize animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to assess anti-inflammatory activity.
-
Use animal models of pain (e.g., writhing test in mice) to evaluate analgesic effects.
-
-
ADME/Tox Profiling: Conduct preclinical studies to determine the pharmacokinetic profile and assess the acute and chronic toxicity of the compound.
Conclusion
This compound stands as an unexplored analog within a therapeutically significant class of N-aryl amino acids. By leveraging the extensive knowledge base of clinically successful fenamates like Tolfenamic acid, a clear and logical path for its investigation can be charted. Its simpler chemical structure may offer advantages in synthesis and could potentially lead to a differentiated pharmacological or safety profile. The foundational research outlined in this guide—from chemical synthesis and in vitro screening to preclinical efficacy and safety studies—is essential to unlock the therapeutic potential of this promising molecule. For drug development professionals, it represents a valuable opportunity to explore a novel chemical entity with a strong, scientifically validated rationale.
References
- PubChem. (n.d.). Tolfenamic Acid. National Center for Biotechnology Information.
- Synapse. (2023, October 26). Tolfenamic acid: Detailed Review of its Transformative R&D Success.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tolfenamic Acid?
- MIMS Philippines. (n.d.). Tolfenamic acid: Uses, Dosage, Side Effects and...
- PharmaCompass. (n.d.). Tolfedine.
- Larsen, N. E., & Johansen, T. (1979). Tolfenamic acid in the treatment of rheumatoid arthritis. Scandinavian Journal of Rheumatology. Supplement, (24), 9–12.
- Kajander, A., Martio, J., Mutru, O., & Gothoni, G. (1976). Prolonged treatment with tolfenamic acid in inflammatory rheumatic diseases. Scandinavian Journal of Rheumatology, 5(3), 158–160.
- Mikkelsen, B. M., & Falk, J. V. (1982). Prophylactic treatment of migraine with tolfenamic acid. A comparative double-blind crossover study between tolfenamic acid and placebo. Acta Neurologica Scandinavica, 66(1), 105–111.
- O'Brien, W. M., & Reitz, T. C. (1979). Comparative effects of tolfenamic acid and acetylsalicylic acid on human gastric mucosa. A double-blind crossover trial employing gastroscopy, extern gastrocamera and multiple biopsies. Scandinavian Journal of Rheumatology. Supplement, (24), 13–17.
- Google Patents. (n.d.). CN102786429A - Synthesis method of tolfenamic acid.
- Wikipedia. (n.d.). Tolfenamic acid.
Sources
- 1. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tolfenamic acid: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 3. Tolfenamic acid in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolfedine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Tolfenamic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN102786429A - Synthesis method of tolfenamic acid - Google Patents [patents.google.com]
- 7. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]
- 8. Prolonged treatment with tolfenamic acid in inflammatory rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prophylactic treatment of migraine with tolfenamic acid. A comparative double-blind crossover study between tolfenamic acid and placebo [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of tolfenamic acid and acetylsalicylic acid on human gastric mucosa. A double-blind crossover trial employing gastroscopy, extern gastrocamera and multiple biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of [(2-Methylphenyl)amino]acetic Acid
Executive Summary
[(2-Methylphenyl)amino]acetic acid, also known as N-(o-tolyl)glycine, is a substituted N-aryl amino acid of significant interest in medicinal chemistry and materials science. As a molecular scaffold, its three-dimensional structure and conformational flexibility are critical determinants of its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of its molecular architecture, with a focus on the conformational landscape dictated by the interplay of steric and electronic effects. In the absence of a definitive experimental crystal structure, we present a validated computational workflow for predicting its stable conformations, offering insights into intramolecular interactions that govern its preferred spatial arrangements. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.
Introduction to this compound
N-aryl amino acids are a privileged class of compounds, serving as essential building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] Their utility stems from the combination of an amino acid backbone, which can be incorporated into peptide-like structures, and an aryl moiety that can engage in various receptor interactions, including π-stacking and hydrophobic interactions.[2] this compound (Figure 1) belongs to this family and is distinguished by the presence of a methyl group at the ortho position of the phenyl ring.
The conformational posture of a molecule is intrinsically linked to its function. For a drug candidate, its ability to adopt a specific low-energy conformation—the bioactive conformation—is paramount for binding to its biological target. Understanding the factors that control the conformational preferences of this compound is therefore crucial for its rational application in drug design and materials engineering. The ortho-methyl group, in particular, is expected to exert a significant steric influence, restricting rotation around the phenyl-nitrogen bond and thereby shaping the molecule's overall topology.[1][3]
This guide will first dissect the primary molecular structure and then delve into a detailed conformational analysis, leveraging established principles of stereoelectronics and steric hindrance, supported by a robust, field-proven computational methodology.
Molecular Structure and Connectivity
The foundational structure of this compound comprises three key fragments: the 2-methylphenyl (o-tolyl) group, a secondary amine linker, and a carboxylic acid moiety.
-
IUPAC Name: this compound
-
Common Name: N-(o-tolyl)glycine
-
CAS Number: 16636-50-3
-
Molecular Formula: C₉H₁₁NO₂
-
Molecular Weight: 165.19 g/mol
The connectivity of these fragments defines the molecule's covalent framework and its intrinsic degrees of rotational freedom, which are the primary subjects of conformational analysis.
Predicted Conformational Data and Discussion
Executing the protocol described above would yield quantitative data on the stable conformers. The results would likely confirm the hypothesis that steric hindrance from the ortho-methyl group is the dominant conformational control element.
Expected Results:
The lowest energy conformers are predicted to have a non-planar arrangement, with the acetic acid side chain twisted significantly out of the plane of the phenyl ring to avoid the methyl group. The τ₁ dihedral angle would likely be far from 0° or 180°. Furthermore, a conformation stabilized by an intramolecular N-H···O=C hydrogen bond is highly probable, as this is a common and stabilizing motif in related N-phenylglycine structures.
[4]Table 1: Hypothetical Predicted Data for the Two Lowest-Energy Conformers of this compound in Water (PCM)
| Conformer | τ₁ (C2-C1-N-Cα) | τ₂ (C1-N-Cα-C) | Relative Energy (kcal/mol) | H-Bond (N-H···O=C) Distance (Å) |
|---|---|---|---|---|
| A | ~95° | ~10° | 0.00 | ~2.1 |
| B | ~-95° | ~10° | 0.05 | ~2.1 |
Note: This table presents expected, representative data based on the analysis of similar structures. Actual values would be derived from the explicit computational workflow.
Implications for Drug Development and Materials Science
A thorough understanding of the conformational preferences of this compound is directly applicable to several fields:
-
Rational Drug Design: Knowing the low-energy conformations allows for more accurate molecular docking studies. It helps in designing molecules that are "pre-organized" for binding, potentially increasing affinity and reducing the entropic penalty upon binding. *[5] Peptidomimetic Design: When incorporated into peptide-like molecules, the constrained rotation can be used to induce or stabilize specific secondary structures, such as β-turns. *[6] Crystal Engineering: Predicting the likely intramolecular interactions helps in understanding and designing intermolecular packing in the solid state, which is crucial for controlling the physical properties of crystalline materials.
Conclusion
This compound presents a fascinating case study in molecular conformation, where a single ortho-methyl substituent exerts profound control over the molecule's three-dimensional structure. While experimental data from X-ray crystallography remains the gold standard, its absence necessitates the use of robust and predictive computational methods. The detailed DFT-based workflow presented in this guide provides a scientifically rigorous path to elucidating the conformational landscape of this molecule. The key takeaway is the dominant role of steric hindrance, which forces the aminoacetic acid moiety out of the plane of the phenyl ring, leading to a limited set of stable, low-energy conformers. This inherent conformational bias is a critical piece of knowledge for any scientist aiming to exploit this versatile molecule in the design of novel drugs, probes, or advanced materials.
References
- Sanz, M. E., Cortijo, V., Caminati, W., López, J. C., & Alonso, J. L. (2006). The conformers of phenylglycine. Chemistry, 12(9), 2564-70.
- Cambridge Crystallographic Data Centre (CCDC) (n.d.). The Largest Curated Crystal Structure Database.
- Ke, H. W., & Yan, Y. (2008). Theoretical study of glycine conformers. Journal of Theoretical and Computational Chemistry, 7(4), 889-906.
- Zhang, M., et al. (2022). Unsymmetric N-Aryl Substituent Effects on Chiral NHC-Cu: Enantioselectivity and Reactivity Enhancement by Ortho-H and Syn-Configuration. ACS Catalysis, 13(1), 407-421.
- Zare, Z., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30067-30083.
- Clayden, J., et al. (2012). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 17(11), 13358-13383.
- PubChem (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid. National Center for Biotechnology Information.
- PubChem (n.d.). Glycine. National Center for Biotechnology Information.
- Peptoid Data Bank (n.d.). Filtered by Residue: N-(phenylmethyl)glycine.
- PubChem (n.d.). N-((4-Methylphenyl)sulfonyl)glycine. National Center for Biotechnology Information.
- Del Bene, J. E., & Rablen, P. R. (2014). Theoretical Investigation of Glycine Micro-Solvated. Energy and NMR Spin Spin Coupling Constants Calculations. International Journal of Molecular Sciences, 15(11), 20291-20309.
- Ganguly, H., & Das, G. (2020). Conformational landscape of substituted prolines. Biophysical reviews, 12(1), 139-150.
- Matrix Fine Chemicals (n.d.). 2-(2-METHYLPHENYL)ACETIC ACID.
- Hewitt, W. M., et al. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. ACS Omega, 3(10), 14389-14396.
- Strømgaard, K., et al. (2002). The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism. Journal of medicinal chemistry, 45(19), 4292-301.
- Ganguly, H., & Das, G. (2020). Conformational landscape of substituted prolines. Biophysical reviews, 12(1), 139-150.
- Gholami, M., et al. (2018). A DFT study on the interaction between glycine molecules/radicals and the (8,0) SiCNT. Physical Chemistry Chemical Physics, 20(4), 2275-2287.
- PubChem (n.d.). Glycylglycine. National Center for Biotechnology Information.
- Shoulders, M. D., et al. (2010). Stereoelectronic and steric effects in side chains preorganize a protein main chain. Proceedings of the National Academy of Sciences of the United States of America, 107(2), 559-64.
- Zhang, Y., et al. (2022). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society, 144(37), 17006-17014.
- El-Sayed, N. N. E., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 17(20), 2453-2464.
- Gervasio, F. L., et al. (2002). The nature of intermolecular interactions between aromatic amino acid residues. Proteins, 48(1), 117-25.
- Peptoid Data Bank (n.d.). Filtered by Residue: N-(phenyl)glycine.
- Zou, H., Hu, Y., & Xing, D. (2009). DFT Calculation of Glycine with Methanols Clusters. Chinese Journal of Chemical Physics, 22(6), 611-618.
- Stankovic, S., et al. (2024). Conformational Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. Molecules, 29(9), 1999.
- PubChem (n.d.). 2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid. National Center for Biotechnology Information.
- Human Metabolome Database (2005). Showing metabocard for Glycine (HMDB0000123).
- PubChem (n.d.). Acetylglycine. National Center for Biotechnology Information.
Sources
- 1. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nature of intermolecular interactions between aromatic amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The conformers of phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoelectronic and steric effects in side chains preorganize a protein main chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Fenamate: An In-depth Technical Guide to the Discovery and Historical Background of [(2-Methylphenyl)amino]acetic Acid (Tolfenamic Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of [(2-Methylphenyl)amino]acetic acid, known pharmaceutically as tolfenamic acid. Developed by scientists at GEA Pharmaceutical Company in Denmark, tolfenamic acid emerged as a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. This document traces its origins from its chemical synthesis, rooted in the Ullmann condensation reaction, to its early pharmacological characterization and establishment as an anti-inflammatory, analgesic, and antipyretic agent. Detailed experimental protocols that were foundational in its preclinical assessment are presented, offering insights into the scientific rationale that guided its development. This guide serves as a valuable resource for researchers and professionals in drug discovery and development, providing a historical and technical foundation for a compound that continues to be a subject of scientific inquiry.
Historical Context and Discovery
The mid-20th century was a period of significant advancement in the field of medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Following the success of early NSAIDs, research efforts intensified to discover novel compounds with improved efficacy and tolerability. Within this scientific landscape, scientists at the Danish pharmaceutical company GEA Farmaceutisk Fabrik undertook the synthesis and evaluation of a series of N-phenylanthranilic acid derivatives, a class of compounds known as fenamates.
This research endeavor led to the discovery of N-(2-methyl-3-chlorophenyl)anthranilic acid, which was assigned the generic name tolfenamic acid[1][2][3]. The initial disclosure of the compound, its synthesis, and its anti-inflammatory properties are described in Danish Patent No. 116061. While the original patent documentation is not widely available, subsequent patents and publications from GEA and other researchers have solidified its origins and development trajectory[1][4]. Tolfenamic acid was developed as a potent inhibitor of cyclooxygenase (COX), the enzyme responsible for prostaglandin synthesis, which are key mediators of inflammation, pain, and fever[1][2].
Chemical Synthesis: The Ullmann Condensation Approach
The synthesis of tolfenamic acid is a classic example of the Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution. This method remains a cornerstone for the formation of carbon-nitrogen bonds in the synthesis of diarylamines, a key structural motif in fenamates.
The synthesis involves the coupling of an aryl halide, specifically o-chlorobenzoic acid, with an aniline derivative, 3-chloro-2-methylaniline. The reaction is typically carried out in a high-boiling point solvent in the presence of a base and a copper catalyst.
Reaction Scheme:
Caption: Synthesis of Tolfenamic Acid via Ullmann Condensation.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative example of the Ullmann condensation for the synthesis of tolfenamic acid, based on principles described in various patents and publications[1][5].
Materials:
-
o-Chlorobenzoic acid
-
3-Chloro-2-methylaniline
-
Anhydrous potassium carbonate
-
Copper (I) iodide (or copper powder)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine o-chlorobenzoic acid (1 molar equivalent), 3-chloro-2-methylaniline (1.1 molar equivalents), anhydrous potassium carbonate (1.5 molar equivalents), and a catalytic amount of copper (I) iodide (e.g., 0.1 molar equivalents).
-
Solvent Addition: Add a sufficient volume of dimethylformamide (DMF) to dissolve the reactants and allow for efficient stirring.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an excess of water.
-
Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.
-
Isolation: Collect the crude tolfenamic acid by vacuum filtration and wash the solid with water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield purified this compound.
Causality of Experimental Choices:
-
Excess Aniline Derivative: Using a slight excess of 3-chloro-2-methylaniline helps to ensure the complete consumption of the more expensive o-chlorobenzoic acid.
-
Copper Catalyst: The copper catalyst is essential for facilitating the carbon-nitrogen bond formation in the Ullmann condensation.
-
Base: The base, typically potassium carbonate, is required to neutralize the in-situ generated hydrochloric acid and to deprotonate the aniline, making it a more potent nucleophile.
-
High-Boiling Solvent: A high-boiling solvent like DMF is used to achieve the high temperatures necessary to drive the Ullmann reaction to completion.
-
Acidification: Tolfenamic acid is a carboxylic acid and is therefore soluble in its salt form under basic conditions. Acidification protonates the carboxylate group, causing the water-insoluble free acid to precipitate out of the solution, allowing for its isolation.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action of tolfenamic acid, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.
Caption: Mechanism of Action of Tolfenamic Acid.
By inhibiting COX-1 and COX-2, tolfenamic acid reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Early Pharmacological Evaluation
The preclinical evaluation of tolfenamic acid involved a battery of in vitro and in vivo assays to characterize its pharmacological profile. These studies were crucial in establishing its potency and efficacy as an NSAID.
In Vitro COX Inhibition Assay
The ability of tolfenamic acid to inhibit COX enzymes was a primary focus of its early evaluation. These assays typically involved incubating the purified enzyme (or a cell lysate containing the enzyme) with arachidonic acid in the presence and absence of the test compound.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Purified ovine COX-1 and recombinant human COX-2 are commonly used.
-
Assay Buffer: A Tris-HCl buffer (pH 8.0) containing co-factors such as hematin and epinephrine is prepared.
-
Incubation: The enzyme is pre-incubated with various concentrations of tolfenamic acid (or a vehicle control) for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Product Measurement: The production of prostaglandins (e.g., PGE₂) is measured using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
IC₅₀ Determination: The concentration of tolfenamic acid that causes 50% inhibition of prostaglandin production (IC₅₀) is calculated.
In Vivo Anti-inflammatory and Analgesic Models
Standard animal models were employed to assess the anti-inflammatory and analgesic effects of tolfenamic acid in a physiological context.
4.2.1. Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Dosing: Rats are orally administered tolfenamic acid or a vehicle control.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of the rat.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema by tolfenamic acid compared to the vehicle control group is calculated.
4.2.2. Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Dosing: Mice are orally administered tolfenamic acid or a vehicle control.
-
Induction of Pain: After a set period (e.g., 30-60 minutes), an intraperitoneal injection of acetic acid is administered.
-
Observation: The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15-20 minutes).
-
Data Analysis: The percentage reduction in the number of writhes in the tolfenamic acid-treated group compared to the vehicle control group is calculated.
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of tolfenamic acid were crucial for its development as an oral drug.
Table 1: Physicochemical Properties of Tolfenamic Acid
| Property | Value |
| Chemical Formula | C₁₄H₁₂ClNO₂ |
| Molecular Weight | 261.7 g/mol |
| Appearance | Off-white crystalline powder |
| Melting Point | 210-214 °C |
| pKa | ~4.3 |
| LogP | ~5.1 |
| Solubility | Practically insoluble in water |
Table 2: Early Human Pharmacokinetic Parameters of Tolfenamic Acid (Oral Administration)
| Parameter | Value |
| Tₘₐₓ (Time to Peak Concentration) | 1.5 - 2 hours |
| Cₘₐₓ (Peak Plasma Concentration) | 6 - 8 µg/mL (for a 200 mg dose) |
| t₁/₂ (Elimination Half-life) | ~2 hours |
| Bioavailability | ~85% |
| Protein Binding | >99% |
Note: These values are approximate and can vary based on the specific study and formulation.
The pharmacokinetic profile of tolfenamic acid, characterized by rapid absorption and a relatively short half-life, positioned it as a suitable agent for the management of acute pain and inflammation.
Conclusion
The discovery of this compound (tolfenamic acid) by GEA Pharmaceutical Company represents a significant contribution to the therapeutic class of fenamate NSAIDs. Its synthesis, based on the robust Ullmann condensation, and its well-characterized mechanism of action as a potent COX inhibitor, underscore the principles of rational drug design prevalent during its development. The early preclinical evaluation, employing a suite of established in vitro and in vivo models, provided a solid foundation for its clinical use in treating pain and inflammation. This technical guide serves to encapsulate the key historical and scientific milestones in the journey of tolfenamic acid from its conception in the laboratory to its establishment as a clinically relevant therapeutic agent.
References
- GEA Farmaceutisk Fabrik.
- Tolfenamic acid. In: PubChem.
- Ullmann Condensation. In: Wikipedia. Accessed January 7, 2026. [Link]
- Patents Assigned to A/S GEA Farmaceutisk Fabrik.
- CN102908311A - Tolfenamic acid injection and preparation method and application thereof - Google P
- CN102786429A - Synthesis method of tolfenamic acid - Google P
- CN103172530A - Preparation method of tolfenamic acid - Google P
Sources
- 1. CN103172530A - Preparation method of tolfenamic acid - Google Patents [patents.google.com]
- 2. CN102908311A - Tolfenamic acid injection and preparation method and application thereof - Google Patents [patents.google.com]
- 3. CN102786429A - Synthesis method of tolfenamic acid - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Tolfenamic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Protocol for the synthesis of [(2-Methylphenyl)amino]acetic acid in the lab.
Application Notes and Protocols
Topic: Protocol for the Synthesis of [(2-Methylphenyl)amino]acetic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, reliable protocol for the laboratory synthesis of this compound, an important intermediate in organic and medicinal chemistry. The synthesis is achieved through the nucleophilic substitution of chloroacetic acid with 2-methylaniline (o-toluidine) under basic conditions. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, comprehensive safety precautions, and methods for purification and characterization of the final product. The protocol is designed to be self-validating, with causality behind experimental choices clearly articulated to ensure reproducibility and high yield.
Introduction and Scientific Background
This compound is a derivative of the amino acid glycine and serves as a valuable building block in the synthesis of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents. Its structure, featuring both a carboxylic acid and a secondary amine attached to an aromatic ring, provides multiple reactive sites for further chemical modification.
The synthesis described herein is a classical N-alkylation of an aromatic amine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amino group of 2-methylaniline, a potent nucleophile, attacks the electrophilic carbon atom of chloroacetic acid, which bears a good leaving group (the chloride ion). The presence of a base is crucial; it serves to deprotonate the carboxylic acid of the reactant and to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion. The methyl group on the phenyl ring in the ortho position slightly increases the nucleophilicity of the amino group through a positive inductive effect[1][2].
Reaction Scheme
Overall Reaction:
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Purity |
| 2-Methylaniline (o-toluidine) | C₇H₉N | 107.15 | 10.7 g | 0.10 | ≥99% |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 9.45 g | 0.10 | ≥99% |
| Sodium Hydroxide | NaOH | 40.00 | 12.0 g | 0.30 | ≥97% |
| Concentrated HCl | HCl | 36.46 | ~15 mL | - | 37% |
| Deionized Water | H₂O | 18.02 | - | - | - |
| Ethanol | C₂H₅OH | 46.07 | - | - | 95% |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Analytical balance
Safety Precautions
This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
2-Methylaniline (o-toluidine): Toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen[3][4][5][6]. Handle with extreme care, avoiding any direct contact.
-
Chloroacetic Acid: Corrosive and toxic. Causes severe skin burns and eye damage. Handle with care.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The dissolution in water is highly exothermic.
-
Hydrochloric Acid: Corrosive. Causes severe burns and respiratory irritation.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention[5][6]. Emergency eyewash stations and safety showers should be readily accessible[4][6].
Experimental Protocol
Step 1: Preparation of the Reaction Mixture
-
Place a magnetic stir bar into a 250 mL three-neck round-bottom flask.
-
In the flask, dissolve 8.0 g (0.20 mol) of sodium hydroxide in 50 mL of deionized water. Causality: This creates the basic medium necessary for the reaction.
-
Cool the solution to room temperature using a water bath.
-
Add 10.7 g (0.10 mol) of 2-methylaniline to the sodium hydroxide solution with stirring.
Step 2: Preparation of Sodium Chloroacetate Solution
-
In a separate 100 mL beaker, dissolve 9.45 g (0.10 mol) of chloroacetic acid in 30 mL of deionized water.
-
Carefully add a solution of 4.0 g (0.10 mol) of sodium hydroxide in 20 mL of water to the chloroacetic acid solution while stirring and cooling in an ice bath. Causality: This neutralizes the chloroacetic acid to form sodium chloroacetate. The reaction is exothermic and must be controlled to prevent the formation of byproducts like glycolic acid[7].
Step 3: The Alkylation Reaction
-
Attach a reflux condenser to the central neck of the three-neck flask and a dropping funnel to one of the side necks.
-
Transfer the sodium chloroacetate solution into the dropping funnel.
-
Add the sodium chloroacetate solution dropwise to the stirred 2-methylaniline mixture over approximately 30 minutes.
-
After the addition is complete, heat the mixture to reflux (approximately 100-105 °C) using a heating mantle and maintain reflux for 3 hours with continuous stirring. Causality: Heating provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.
Step 4: Isolation of the Crude Product
-
After the reflux period, cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the mixture to a pH of approximately 4-5 by adding concentrated hydrochloric acid dropwise while stirring in an ice bath. Causality: The product, an amino acid, is amphoteric. It is least soluble at its isoelectric point. Acidification protonates the carboxylate group, causing the product to precipitate out of the aqueous solution.
-
A precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2x 25 mL) to remove inorganic salts and other water-soluble impurities.
Step 5: Purification and Drying
-
The primary method for purification is recrystallization. Transfer the crude solid to a beaker.
-
Add a minimal amount of hot 50% aqueous ethanol and heat the mixture until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70 °C.
-
The expected yield is typically in the range of 70-80%.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecular structure.
-
¹³C NMR: To confirm the carbon skeleton.
-
FT-IR: To identify characteristic functional groups (e.g., C=O of the carboxylic acid, N-H of the secondary amine, C-N stretching).
-
References
- Carl ROTH. (n.d.). Safety Data Sheet: o-Toluidine.
- Cole-Parmer. (2004). Material Safety Data Sheet - o-Toluidine.
- Deepak Nitrite. (2023). SAFETY DATA SHEET Ortho-Toluidine.
- PubChem. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid.
- Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.
- Organic Syntheses. (n.d.). methyliminodiacetic acid.
- PubChem. (n.d.). 2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid.
- PubChem. (n.d.). 2-Amino-2-(2,4-difluoro-5-methylphenyl)acetic acid.
- CyberLeninka. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.
- ResearchGate. (2020). Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol -water mixtures.
- The Hive. (2001). Novel o-toluidine synthesis.
- IOSR Journal. (n.d.). Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) unde.
- Bartleby.com. (n.d.). 2-Methylphenoxyacetic Acid Synthesis Lab Report.
- PubChem. (n.d.). 2-Amino-2-[3-(2-methylphenyl)phenyl]acetic acid.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Google Patents. (n.d.). CN113461541A - Method for synthesizing p-chloro-o-toluidine.
- ORGANO CORPORATION. (n.d.). Separation and Refining of Amino acids.
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
- Google Patents. (n.d.). US2126611A - Purification and decolorization of acetic acid.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. aarti-industries.com [aarti-industries.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Versatility of [(2-Methylphenyl)amino]acetic Acid: A Strategic Building Block in Modern Organic Synthesis
Introduction: In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target structures. [(2-Methylphenyl)amino]acetic acid, also known as N-(o-tolyl)glycine, has emerged as a highly versatile and valuable scaffold. Its bifunctional nature, possessing both a nucleophilic secondary amine and a reactive carboxylic acid, coupled with the steric and electronic influence of the o-tolyl group, provides a unique platform for the synthesis of a diverse array of heterocyclic compounds and other intricate organic molecules. This application note provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the practical applications of this compound in organic synthesis, with a focus on the synthesis of key pharmaceutical intermediates.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The carboxylic acid moiety can readily undergo esterification and amidation reactions, while the secondary amine can participate in various C-N bond-forming reactions. The presence of the methyl group in the ortho position of the phenyl ring introduces steric hindrance that can influence the regioselectivity of certain reactions and impact the conformational preferences of the resulting products.
Application I: Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry, and this compound serves as an excellent substrate for creating a library of N-substituted glycine amides. These derivatives are prevalent in numerous biologically active molecules.
Protocol 1: HATU-Mediated Amide Coupling with Aniline
This protocol details the coupling of this compound with aniline, a representative aromatic amine. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is advantageous due to its high efficiency and low rate of racemization.[1][2]
Reaction Scheme:
Figure 1: HATU-mediated amide coupling.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 165.19 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (165.2 mg, 1.0 mmol) and anhydrous DMF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add HATU (456.3 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the stirred solution.
-
After 5 minutes of activation, add aniline (102.4 mg, 1.1 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-phenyl-2-[(2-methylphenyl)amino]acetamide.
Application II: Synthesis of Ester Derivatives
Esterification of the carboxylic acid functionality is a common transformation, providing access to intermediates that can be used in further synthetic manipulations or as final products with specific physicochemical properties.
Protocol 2: Fischer-Speier Esterification with Benzyl Alcohol
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[4]
Reaction Scheme:
Figure 2: Fischer-Speier esterification.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 165.19 | 10.0 | 1.0 |
| Benzyl Alcohol | 108.14 | 20.0 | 2.0 |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | 190.22 | 1.0 | 0.1 |
| Toluene | - | - | - |
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (1.65 g, 10.0 mmol), benzyl alcohol (2.16 g, 20.0 mmol), p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol), and toluene (50 mL).[4]
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield benzyl [(2-methylphenyl)amino]acetate.[5]
Application III: Synthesis of Quinolone Scaffolds
Quinolones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. This compound can be elaborated into precursors suitable for intramolecular cyclization to form quinolone frameworks.
Protocol 3: Intramolecular Friedländer-type Cyclization to a Tetrahydroquinolinone
This protocol outlines a plausible synthetic route where this compound is first acylated with a suitable agent (e.g., 2-chlorobenzoyl chloride) followed by an intramolecular Friedländer-type cyclization to yield a tetrahydroquinolinone derivative. The Friedländer annulation is a classic method for quinoline synthesis.[6]
Synthetic Workflow:
Figure 3: Synthesis of a tetrahydroquinolinone derivative.
Step 1: Acylation
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 165.19 | 5.0 | 1.0 |
| 2-Chlorobenzoyl chloride | 175.01 | 5.5 | 1.1 |
| Pyridine | 79.10 | 10.0 | 2.0 |
| Dichloromethane (DCM) | - | - | - |
Procedure:
-
Dissolve this compound (0.83 g, 5.0 mmol) in anhydrous DCM (25 mL) in a round-bottom flask.
-
Add pyridine (0.81 mL, 10.0 mmol) and cool the mixture to 0 °C.
-
Add 2-chlorobenzoyl chloride (0.70 mL, 5.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 20 mL), followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-(2-chlorobenzoyl)-N-(2-methylphenyl)glycine, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization
Materials:
| Reagent | Amount (g) |
| Crude N-(2-Chlorobenzoyl)-N-(2-methylphenyl)glycine | ~1.5 g |
| Polyphosphoric Acid (PPA) | 15 g |
Procedure:
-
Add polyphosphoric acid (15 g) to a round-bottom flask and heat to 100 °C with stirring.
-
Add the crude N-(2-chlorobenzoyl)-N-(2-methylphenyl)glycine (~1.5 g) portion-wise to the hot PPA.
-
Heat the reaction mixture to 140-150 °C and stir for 2-3 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired 1-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
Application IV: Synthesis of Benzodiazepine Scaffolds
Benzodiazepines are a class of psychoactive drugs with a core seven-membered diazepine ring fused to a benzene ring. This compound derivatives can serve as precursors for the construction of these important heterocyclic systems.
Protocol 4: Synthesis of a 1,5-Benzodiazepin-2-one Derivative
This protocol describes a potential route to a 1,5-benzodiazepin-2-one derivative through the initial amidation of this compound with o-phenylenediamine, followed by an intramolecular cyclization.
Synthetic Workflow:
Figure 4: Synthesis of a 1,5-benzodiazepin-2-one derivative.
Step 1: Amide Coupling
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 165.19 | 2.0 | 1.0 |
| o-Phenylenediamine | 108.14 | 2.2 | 1.1 |
| HATU | 380.23 | 2.4 | 1.2 |
| DIPEA | 129.24 | 6.0 | 3.0 |
| Anhydrous DMF | - | - | - |
Procedure:
-
Follow the procedure described in Protocol 1, using o-phenylenediamine as the amine component.
-
After workup, the crude N-(2-aminophenyl)-2-[(2-methylphenyl)amino]acetamide can be used directly in the next step.
Step 2: Intramolecular Cyclization
Materials:
| Reagent | Amount (mL) |
| Crude N-(2-Aminophenyl)-2-[(2-methylphenyl)amino]acetamide | ~0.5 g |
| Glacial Acetic Acid | 10 mL |
Procedure:
-
Dissolve the crude amide from the previous step in glacial acetic acid (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux and maintain for 6-8 hours. The progress of the cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting solid by recrystallization or column chromatography to yield 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.
Conclusion
This compound is a readily accessible and highly adaptable building block for organic synthesis. Its dual functionality allows for the straightforward synthesis of diverse amides and esters. Furthermore, it serves as a valuable precursor for the construction of more complex and medicinally relevant heterocyclic scaffolds such as quinolinones and benzodiazepines. The protocols outlined in this application note provide a solid foundation for researchers to explore the full synthetic potential of this versatile molecule. The strategic application of modern synthetic methodologies, in conjunction with this key building block, will undoubtedly continue to facilitate the discovery and development of novel chemical entities with significant scientific and therapeutic impact.
References
- Han, J., et al. (2025). A catalytic electrochemical... Org. Lett., 27, 1923-1928.
- Fischer, E. (1903). Berichte der deutschen chemischen Gesellschaft, 36, 2982–2992.
- Islam, T. (2014). Experienced: Before adding the amine in amide coupling reaction, need stirring 30/20/60 minutes it depends on methods.
- BenchChem. (2025).
- Fisher Scientific. (n.d.). Amide Synthesis.
- ChemicalBook. (n.d.).
- Journal of the Chemical Society C: Organic. (n.d.). Synthesis of some 1,5-benzodiazepin-2-ones.
- Journal of the Chemical Society C: Organic. (n.d.).
- Yang, X., et al. (2016). Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. Mol Divers, 20(2), 551-6.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
- BenchChem. (2025).
- Majid, S. A., et al. (n.d.).
- Rida, et al. (2025). A Convenient Method for the Synthesis of 1,5-benzodiazepin-2-one.
- Doumbia, J. (2022). SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND HYDRAZINE HYDRATE. Mar. Chim. Heterocycl., 21(3), 59-66.
- BenchChem. (2025).
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
- ResearchGate. (2025). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[8]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters.
- Sigma-Aldrich. (n.d.). 4-oxo-1,4-dihydrobenzo(h)quinoline-3-carboxylic acid.
- da Matta et al. (1999). Synthesis of novel nucleosides of 4-oxoquinoline-3-carboxylic acid analogues.
- Lahna. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines, 21(2), 1-19.
- Willumstad, et al. (2014). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
- Organic & Biomolecular Chemistry. (2025). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii)
- Sciencemadness.org. (2020). (Lab report)
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- MDPI. (2023). N-N(+)
Sources
- 1. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
Analytical techniques for the characterization of [(2-Methylphenyl)amino]acetic acid.
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of [(2-Methylphenyl)amino]acetic Acid
Abstract
This compound, also known as N-(o-tolyl)glycine, is a key intermediate and structural motif in medicinal chemistry and materials science. Its purity, structure, and stability are critical parameters that influence the quality, safety, and efficacy of downstream products. This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. We detail robust protocols for chromatography, spectroscopy, and thermal analysis, explaining the scientific rationale behind methodological choices to ensure data integrity and reproducibility.
Introduction and Physicochemical Overview
This compound is a non-proteinogenic, aromatic amino acid derivative.[1] Its structure, featuring a secondary amine, a carboxylic acid, and a substituted aromatic ring, imparts a unique combination of chemical properties that necessitate a suite of orthogonal analytical techniques for full characterization. The potential for process-related impurities, such as starting materials from synthesis (e.g., o-toluidine and chloroacetic acid) or by-products from N-arylation reactions, requires sensitive and specific analytical methods.[2][3] Furthermore, the compound's thermal stability and solid-state properties are crucial for formulation and storage.
This document serves as a practical guide for researchers to establish identity, purity, and stability profiles of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[(2-Methylphenyl)amino]acetic acid | [4] |
| Molecular Formula | C₉H₁₁NO₂ | [5] |
| Molecular Weight | 165.19 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | ~234-238 °C (with decomposition) | [4] |
| CAS Number | 129592-98-9 | [4][6] |
Integrated Analytical Workflow
A robust characterization strategy employs multiple techniques to build a complete profile of the analyte. Chromatographic methods establish purity and quantify impurities, spectroscopic techniques confirm molecular structure, and thermal analysis assesses physical properties and stability.
Figure 1: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. Its ability to separate the main component from structurally similar impurities makes it indispensable for quality control.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is selected due to the moderately polar nature of the target analyte. A C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a polar mobile phase allows for controlled elution. UV detection is highly effective because the phenyl ring provides a strong chromophore. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention time stability.
Protocol: Purity Determination by RP-HPLC
Objective: To quantify the purity of this compound and detect related impurities.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade).
-
Formic Acid (or Phosphoric Acid), ACS Grade.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample solution at the same concentration as the standard using the same diluent.
-
-
Chromatographic Conditions:
Table 2: Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with A (0.1% FA in H₂O) and B (0.1% FA in ACN) |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 35 minutes (including re-equilibration) |
-
Data Analysis:
-
Calculate the purity by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
For impurity quantification, use the reference standard for response factor determination if impurity standards are available. In their absence, assume a response factor of 1.0 relative to the main peak.
-
Trustworthiness: The method's validity is confirmed by injecting a blank (diluent) to check for system peaks and a standard solution to verify system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates). The use of a DAD allows for peak purity analysis by comparing spectra across the peak.
Spectroscopic Structural Elucidation
Spectroscopic methods provide unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic arrangement of a molecule. Both ¹H and ¹³C NMR are essential.
Rationale: The unique electronic environment of each proton and carbon atom results in a distinct chemical shift, providing a fingerprint of the molecular structure. DMSO-d₆ is a suitable solvent as it solubilizes the compound and allows for the observation of exchangeable protons (NH and COOH).[7]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
Data Interpretation:
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | broad singlet | 1H | COOH | Acidic proton, exchangeable with D₂O. |
| ~7.1-7.3 | multiplet | 2H | Ar-H | Aromatic protons ortho/para to the methyl group. |
| ~6.6-6.8 | multiplet | 2H | Ar-H | Aromatic protons ortho/para to the amino group. |
| ~6.0 | broad singlet | 1H | NH | Amine proton, exchangeable with D₂O. |
| ~3.9 | singlet | 2H | CH₂ | Methylene protons adjacent to the acid and amine. |
| ~2.2 | singlet | 3H | CH₃ | Methyl group on the aromatic ring. |
Note: Actual chemical shifts may vary. The provided data is based on typical values for similar structures.[3][8][9]
Figure 2: Workflow for NMR-based structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Rationale: Covalent bonds vibrate at specific frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its vibrational modes, providing a spectrum characteristic of its functional groups.[10]
Protocol: FTIR Analysis by ATR
-
Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation:
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch of carboxylic acid |
| ~3350 | Medium | N-H stretch of secondary amine |
| ~1710 | Strong | C=O stretch of carboxylic acid |
| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretches |
| ~1250 | Medium | C-N stretch |
| 750-700 | Strong | C-H out-of-plane bend (ortho-disubstituted ring) |
Note: The broad O-H band may overlap with the N-H and C-H stretching regions.[11]
Thermal Analysis
Thermal analysis provides information on the melting behavior, decomposition, and overall stability of the compound.
Rationale: Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting points and other phase transitions. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the decomposition temperature.[12][13]
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.
-
Instrumentation:
-
DSC: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Interpretation:
-
DSC: The endothermic peak corresponds to the melting point. The sharpness of the peak can be an indicator of purity.
-
TGA: The onset temperature of mass loss indicates the beginning of thermal decomposition.
-
Conclusions
The analytical strategy outlined in this document provides a comprehensive framework for the characterization of this compound. By combining orthogonal techniques—HPLC for purity, NMR and FTIR for structural identity, and thermal analysis for stability—a complete and reliable profile of the material can be established. These protocols are designed to be robust and transferable, ensuring high-quality data for research, development, and quality control applications.
References
- Advances in separation and analysis of aromatic amino acids in food. (n.d.). PubMed.
- Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. (2022). PMC - NIH.
- QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. (n.d.). University of Baghdad Digital Repository.
- ((2-Methylphenyl)amino)(oxo)acetic acid. (n.d.). PubChem.
- Aromatic Amino Acids (AAA). (2021). YouTube.
- 2-amino-2-(4-methylphenyl)acetic Acid. (n.d.). PubChem.
- Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. (2023). PubMed Central.
- FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. (n.d.). ResearchGate.
- Acetic acid, 2-methylphenyl ester. (2018). SIELC Technologies.
- Relation between chemical structure of amino acids and their thermal decomposition. (2005). ScienceDirect.
- Glycine, Status Update. (2019). USP-NF.
- Identification of N-acylglycines by gas-liquid chromatography. (n.d.). PubMed.
- Quantitative Determination of Amino Acids by Reversed-Phase High Performance Liquid Chromatography after Pre-column Derivatization. (n.d.). Asian Journal of Chemistry.
- analysis of amino acids by high performance liquid chromatography. (n.d.). ResearchGate.
- Amino acid analysis. (n.d.). US Pharmacopeia (USP).
- Analysis of Amino Acids by HPLC. (2010). Agilent.
- Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone. (n.d.). RSC Publishing.
- Glycine Revision Bulletin. (2018). USP-NF.
- New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (n.d.). MDPI.
- Synthesis of Some New Pyrimido[3',2':4,5]thieno[3,2:4,5]pyrimido[1,6-b][14][15][16]triazepine Derivatives. (n.d.). Chemical Science Review and Letters.
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). PMC.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- ChemInform Abstract: Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. (n.d.). ResearchGate.
- 2-(2-METHYLPHENYL)ACETIC ACID. (n.d.). Matrix Fine Chemicals.
- SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. (n.d.). CyberLeninka.
- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases. (n.d.). NIH.
- peptide nmr. (n.d.). University of Vienna.
- Impurity profile of amino acids. (n.d.). ResearchGate.
- 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid. (n.d.). NIH.
- O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. (2021). RSC Publishing.
- Amino Acids (NMR and more). (n.d.). Steffen's Chemistry Pages.
- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (n.d.). PubMed Central.
- Analysis of DL-phenylglycine by high performance liquid chromatography. (n.d.). ResearchGate.
- FT-IR data for α-amino acids and their complexes (cm −1 ). (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 10. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of [(2-Methylphenyl)amino]acetic Acid (Tolfenamic Acid)
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of [(2-Methylphenyl)amino]acetic acid, commonly known as Tolfenamic Acid (TA), using High-Performance Liquid Chromatography (HPLC). Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Accurate and precise analytical methods are paramount for quality control in pharmaceutical formulations, stability testing, and pharmacokinetic studies. This document outlines two robust, validated reversed-phase HPLC (RP-HPLC) methods, offering insights into the causal relationships behind chromatographic parameter selection to ensure methodological integrity and reproducibility. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific rigor and adherence to international validation standards.
Introduction to Tolfenamic Acid and its Analysis
Tolfenamic acid, chemically designated as 2-[(3-chloro-2-methylphenyl)amino]benzoic acid, is a white or slightly yellow crystalline powder.[3] Its therapeutic efficacy is derived from the inhibition of prostaglandin synthesis.[4] The quality control of TA in bulk drug and finished products requires reliable analytical methods to ensure potency, purity, and stability. HPLC is the predominant technique for this purpose due to its high resolution, sensitivity, and specificity.
The development of a stability-indicating HPLC method is particularly critical. Such a method must be able to resolve the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[5][6] This ensures that the measured concentration of the API is not artificially inflated by co-eluting substances, a key requirement of regulatory bodies and as outlined in the International Council for Harmonisation (ICH) guidelines.[1][7]
The Chromatographic Rationale: Method Development Insights
The selection of an appropriate HPLC method is contingent on the sample matrix and the analytical objective (e.g., purity testing, quantification in a dosage form, or analysis in a biological fluid). For Tolfenamic Acid, a non-polar compound, reversed-phase chromatography is the method of choice.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the most common stationary phase for TA analysis due to its hydrophobic nature, which provides excellent retention and resolution for non-polar analytes like TA.[4][7][8] The choice between different C18 columns, such as those with different particle sizes (e.g., 5 µm for standard HPLC or sub-3 µm for UHPLC), will impact efficiency and analysis time.[8]
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer.
-
Organic Modifier: Acetonitrile is frequently chosen over methanol as it generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[4][7][9]
-
Aqueous Phase & pH Control: The pH of the aqueous component of the mobile phase is a critical parameter. Tolfenamic acid is an acidic compound, and adjusting the mobile phase pH to be well below its pKa ensures that it is in its non-ionized, more hydrophobic form. This leads to better retention and sharper peak shapes on a C18 column. Phosphoric acid or phosphate buffers are commonly used to maintain a low pH, typically around 2.5-3.0.[5][7][10]
-
-
Detection Wavelength: The choice of UV detection wavelength is based on the UV spectrum of Tolfenamic Acid. A wavelength of maximum absorbance (λmax) provides the highest sensitivity. For TA, wavelengths between 230 nm and 280 nm have been successfully employed, with 280 nm being a common choice for specificity and sensitivity.[1][3][4][7]
Experimental Protocols
Method 1: Isocratic RP-HPLC for Quantification in Pharmaceutical Formulations
This method is optimized for the rapid and routine quality control of Tolfenamic Acid in tablet dosage forms. Its simplicity and robustness make it ideal for high-throughput environments.
Protocol Steps:
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of Tolfenamic Acid reference standard into a 100 mL volumetric flask.
-
Dissolve in approximately 70 mL of the mobile phase with the aid of sonication for 5 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.
-
Transfer an amount of powder equivalent to 10 mg of Tolfenamic Acid into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
-
-
Chromatographic Conditions:
-
A summary of the chromatographic conditions is provided in Table 1.
-
-
Analysis:
-
Inject equal volumes (typically 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of Tolfenamic Acid in the sample.
-
Table 1: Chromatographic Conditions for Method 1
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (90:10, v/v), pH adjusted to 2.5 with phosphoric acid[1][7] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm[2][7] |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Run Time | ~10 minutes |
| Expected Retention Time | ~4.3 minutes[1][7] |
Method 2: Stability-Indicating RP-HPLC for Purity and Degradation Studies
This gradient method is designed to separate Tolfenamic Acid from its potential impurities and degradation products, making it suitable for stability studies and impurity profiling.
Protocol Steps:
-
Solution Preparation:
-
Prepare standard and sample solutions as described in Method 1, using the mobile phase as the diluent.
-
For forced degradation studies, subject the sample solution to stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH guidelines Q1A(R2).[5]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared solutions.
-
The gradient elution will allow for the separation of early-eluting polar impurities and later-eluting non-polar degradation products from the main Tolfenamic Acid peak.
-
Table 2: Chromatographic Conditions for Method 2
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 3.0 with phosphoric acid[10][12] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm[10][11] |
| Column Temperature | 40°C[5][6] |
| Injection Volume | 20 µL |
| Gradient Program | 0-5 min: 45% B, 5-15 min: 45% to 65% B, 15-20 min: 65% B, 20-22 min: 65% to 45% B, 22-25 min: 45% B |
Method Validation Summary
Both methods presented should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[7] A summary of typical validation parameters is provided in Table 3.
Table 3: Typical Validation Parameters for Tolfenamic Acid HPLC Methods
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (R²) | ≥ 0.999 | [4][8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [1][7] |
| Precision (% RSD) | ≤ 2.0% | [2][7] |
| Specificity | No interference from placebo, impurities, or degradation products | [1][5] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | [6][9] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | [6][9] |
| Robustness | % RSD ≤ 2.0% after deliberate small changes in method parameters | [1][7] |
Visualizing the Workflow
The general workflow for the HPLC analysis of Tolfenamic Acid, from sample preparation to data analysis, is depicted in the following diagram.
Sources
- 1. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF TOLFENAMIC ACID IN PRESENCE OF ITS PHARMACOPOEIAL IMPURITIES | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 8. longdom.org [longdom.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Validated chromatographic methods for simultaneous determination of tolfenamic acid and its major impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of [(2-Methylphenyl)amino]acetic Acid (Tolfenamic Acid) by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the identification and quantification of [(2-Methylphenyl)amino]acetic acid, commonly known as tolfenamic acid, using Gas Chromatography-Mass Spectrometry (GC-MS). Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) whose analysis is crucial in pharmaceutical quality control, clinical toxicology, and anti-doping screening. Due to its polar carboxylic acid functional group, tolfenamic acid exhibits low volatility and poor chromatographic performance, necessitating a chemical derivatization step prior to GC-MS analysis. This guide provides a comprehensive methodology, including sample extraction, silylation derivatization, optimized instrument parameters, and expected mass spectral data, designed for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
This compound, or tolfenamic acid, is an NSAID belonging to the fenamate class, used for its analgesic and anti-inflammatory properties. Accurate quantification in various matrices, such as pharmaceutical formulations and biological fluids, is essential for ensuring efficacy, safety, and regulatory compliance.
Gas Chromatography-Mass Spectrometry is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive molecular identification. However, the inherent chemical properties of tolfenamic acid—specifically the presence of a polar carboxylic acid and a secondary amine group—make it non-volatile and thermally labile. Direct injection into a GC system would lead to poor peak shape, low sensitivity, and potential degradation within the hot injector port.[1][2]
To overcome this, a chemical derivatization step is mandatory.[3] This protocol employs silylation, a proven and effective technique for NSAIDs, which replaces the active hydrogens on the carboxylic acid and amine groups with nonpolar trimethylsilyl (TMS) groups.[4][5] This chemical modification drastically increases the analyte's volatility and thermal stability, making it amenable to GC separation and subsequent mass spectral analysis. The resulting TMS-derivatized tolfenamic acid exhibits excellent chromatographic behavior, leading to sharp, symmetrical peaks and enabling sensitive and reliable quantification.
The principle of the workflow is as follows:
-
Extraction: Isolation of tolfenamic acid from the sample matrix using an optimized liquid-liquid extraction (LLE) under acidic conditions to ensure the analyte is in its neutral, extractable form.
-
Derivatization: Conversion of the extracted tolfenamic acid into its volatile TMS derivative using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Separation: Injection of the derivatized sample into the GC, where it is separated from other components on a capillary column based on its boiling point and interaction with the stationary phase.
-
MS Detection and Quantification: As the analyte elutes from the GC column, it is ionized by Electron Impact (EI), fragmented in a reproducible pattern, and detected by the mass spectrometer. Identification is confirmed by matching the retention time and mass spectrum against a known standard, while quantification is achieved by measuring the abundance of specific characteristic ions.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Tolfenamic Acid analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., Mefenamic Acid (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Acetonitrile (HPLC or Silylation Grade)
-
Ethyl Acetate (HPLC Grade)
-
Methanol (HPLC Grade)
-
Hydrochloric Acid (HCl, analytical grade)
-
Sodium Hydroxide (NaOH, analytical grade)
-
Ultrapure Water
-
Anhydrous Sodium Sulfate
Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and autosampler.
-
Mass Selective Detector (MSD), single quadrupole or equivalent.
-
GC Capillary Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is recommended.
-
Standard laboratory equipment: vortex mixer, centrifuge, nitrogen evaporator, heating block.
Experimental Protocols
Workflow Overview
The entire analytical process, from sample receipt to final data analysis, follows a structured workflow designed for reproducibility and accuracy.
Caption: GC-MS analysis workflow for tolfenamic acid.
Preparation of Standards and Solutions
-
Tolfenamic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of tolfenamic acid standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of mefenamic acid and dissolve it in 10 mL of methanol.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution in methanol. Each standard should be spiked with the internal standard to a final concentration of 5 µg/mL.
Sample Preparation Protocol (from Human Serum)
-
Aliquoting: Pipette 1.0 mL of the serum sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of the mefenamic acid internal standard stock solution.
-
Acidification: Add 100 µL of 2 M HCl to the tube to adjust the pH to approximately 3-4. Vortex for 30 seconds. This step is critical for protonating the carboxylic acid, making it less polar and extractable into an organic solvent.[5][6]
-
Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate to the tube. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
Reconstitution: To the dried residue from step 3.3.7, add 50 µL of acetonitrile and 50 µL of BSTFA (+ 1% TMCS).
-
Reaction: Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes. The silylation reaction replaces the active hydrogen on the carboxyl group with a TMS group.
-
Cooling: Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.
GC-MS Instrument Parameters
Optimized instrument conditions are crucial for achieving good separation and sensitivity. The following parameters provide a validated starting point.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injector | Splitless Mode, 280°C | Ensures efficient transfer of the analyte onto the column while minimizing thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing optimal separation efficiency. |
| Oven Program | Initial: 100°C, hold 1 minRamp: 15°C/min to 300°CHold: 5 min | The temperature program is designed to separate the analyte from solvent and matrix components effectively.[7] |
| Column | 30 m x 0.25 mm, 0.25 µm, 5% phenyl-methylpolysiloxane | A robust, general-purpose column providing excellent resolution for a wide range of derivatized compounds. |
| MS System | Agilent 5977A or equivalent | A sensitive and reliable detector for routine analysis. |
| Ionization Mode | Electron Impact (EI) | Standard ionization technique that produces reproducible, library-searchable fragmentation patterns.[8] |
| Ionization Energy | 70 eV | The industry standard energy for creating consistent and extensive fragmentation.[8] |
| MS Source Temp. | 230°C | Prevents condensation of analytes while minimizing thermal degradation. |
| MS Quad Temp. | 150°C | Ensures stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-550) for method developmentSelected Ion Monitoring (SIM) for quantification | Full scan is used to confirm identity and fragmentation; SIM provides superior sensitivity for quantification.[5] |
Results and Data Analysis
Analyte Identification
The di-TMS derivative of tolfenamic acid is identified by its characteristic retention time and mass spectrum. Under the conditions described, the derivatized analyte will have a significantly different retention time than its underivatized form.
Mass Spectrum and Fragmentation
The molecular weight of underivatized tolfenamic acid is 261.07 g/mol . Derivatization with two TMS groups (each adding 72.08 amu after replacing a proton) results in a derivative with a molecular weight of 405.23 g/mol . The Electron Impact (EI) mass spectrum is expected to show a molecular ion (M+) at m/z 405.
The fragmentation pattern is key to confirming the identity. Key expected fragments for di-TMS-Tolfenamic Acid include:
-
m/z 405 (M+) : The molecular ion.
-
m/z 390 : Loss of a methyl group (-CH₃) from a TMS moiety, a common fragmentation pathway for silylated compounds.
-
m/z 332 : Loss of the TMS-carboxyl group (-COOTMS).
-
m/z 216 : A fragment corresponding to the core structure after loss of the derivatized side chain, similar to fragments seen in underivatized analysis.[9]
-
m/z 73 : The characteristic ion for the trimethylsilyl group, [Si(CH₃)₃]+.
An EI-MS spectrum of the underivatized tolfenamic acid shows characteristic peaks at m/z 261 (M+), 243 (loss of H₂O), 216, and 180.[10] The presence of related core fragments in the derivatized spectrum provides additional confidence in the identification.
Quantitative Analysis (SIM Mode)
For high-sensitivity quantification, Selected Ion Monitoring (SIM) mode is employed. Based on the expected fragmentation, the following ions are recommended for monitoring.
| Analyte | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Rationale for Ion Selection |
| di-TMS-Tolfenamic Acid | ~12.5 min | 390 | 405, 216 | The quantifier ion (M-15) is often more abundant and stable than the molecular ion. Qualifiers confirm identity. |
| di-TMS-Mefenamic Acid (IS) | ~12.8 min | 390 | 405, 242 | Structurally similar to the analyte, ensuring similar extraction and derivatization efficiency. Its ions do not interfere. |
A calibration curve is constructed by plotting the peak area ratio (Analyte Quantifier Ion / IS Quantifier Ion) against the concentration of the prepared standards. The concentration of tolfenamic acid in unknown samples is then determined from this curve. The method should demonstrate good linearity (R² > 0.99) over the desired concentration range.[11]
Conclusion
This application note provides a comprehensive and reliable GC-MS method for the analysis of this compound. The protocol emphasizes the critical need for silylation derivatization to ensure the analyte is suitable for gas chromatography. By following the detailed steps for sample preparation, derivatization, and the optimized instrument parameters, researchers can achieve accurate, sensitive, and reproducible quantification of tolfenamic acid in various complex matrices. This method is well-suited for applications in pharmaceutical analysis, clinical research, and forensic toxicology.
References
- Kabir, A., Furton, K. G., & Malik, A. (2013). Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis. PubMed Central.
- Van Hoof, N., De Wasch, K., Poelmans, S., & De Brabander, H. (2004). MS3 mass spectra of ([MH]− → m/z 216) for tolfenamic acid spiked into... ResearchGate.
- Vardakou, I., Pistos, C., & Spiliopoulou, C. (2018). NSAIDs Determination in Human Serum by GC-MS. MDPI.
- Singh, N. N., & Jamali, F. (1988). The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine. PubMed.
- Agüera, A., & Fernández-Alba, A. R. (2012). Chromatography of Non-Steroidal Anti-Inflammatory Drugs: New Achievements. Walsh Medical Media.
- Vardakou, I., Pistos, C., & Spiliopoulou, C. (2018). NSAIDs Determination in Human Serum by GC-MS. ResearchGate.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2009). Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood. ResearchGate.
- Khan, I., et al. (2021). Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study. Royal Society of Chemistry.
- Yeh, M. K., & Don, M. J. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- Kazi, S., Sheraz, M., & Musharraf, S. (2021). Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method. Bentham Science.
- Jaussaud, P., et al. (1992). Identification of a tolfenamic acid metabolite in the horse by gas chromatography-mass spectrometry. PubMed.
- Hsieh, Y. S., & Hsieh, Y. S. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- Zencker, I., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central.
- Rasayan J. Chem. (2023). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. Rasayan Journal of Chemistry.
- Tsikas, D. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed Central.
- University of Colorado Boulder. (n.d.). Mass Spectral Interpretation. University of Colorado Boulder.
Sources
- 1. turkjps.org [turkjps.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. jfda-online.com [jfda-online.com]
- 4. The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01369G [pubs.rsc.org]
- 11. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [(2-Methylphenyl)amino]acetic Acid in Medicinal Chemistry
Introduction: A Multifaceted Fenamate
[(2-Methylphenyl)amino]acetic acid, widely known in the scientific and clinical community as Tolfenamic Acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1][2] Initially developed for its potent anti-inflammatory, analgesic, and antipyretic properties, its primary mechanism of action was established as the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[2][3][4] This inhibition accounts for its efficacy in treating conditions like migraine headaches and arthritis.[1][5][6]
However, the medicinal chemistry landscape of tolfenamic acid is far richer and more complex than its initial classification suggests. A growing body of evidence reveals that tolfenamic acid engages with multiple cellular targets through both COX-dependent and COX-independent pathways.[3] These discoveries have opened new avenues for its application, most notably in oncology, where it demonstrates significant anti-neoplastic activity.[6][7][8] Further research is exploring its potential in neurodegenerative diseases like Alzheimer's, and as a novel antiplatelet and antimicrobial agent.[9][10][11]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of tolfenamic acid's mechanisms, applications, and relevant experimental protocols, highlighting its evolution from a simple anti-inflammatory agent to a versatile scaffold for modern drug discovery.
Core Mechanisms of Action: Beyond COX Inhibition
Tolfenamic acid's therapeutic effects stem from its ability to modulate several key signaling pathways. While its most well-known action is on the cyclooxygenase pathway, its anticancer effects are largely attributed to the downregulation of crucial transcription factors.
Canonical NSAID Pathway: COX Inhibition
Like other NSAIDs, tolfenamic acid blocks the conversion of arachidonic acid into prostaglandins by inhibiting both COX-1 and COX-2 enzymes.[2][3][4] Prostaglandins are key mediators of inflammation, pain, and fever.[1] While effective for inflammation, the non-selective inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.[4] Tolfenamic acid shows a somewhat stronger affinity for COX-2, the isoform primarily induced during inflammatory states, which may contribute to its therapeutic profile.[4]
Caption: Canonical mechanism of Tolfenamic Acid via COX-1/COX-2 inhibition.
COX-Independent Anticancer Pathway: Sp Protein Degradation
A pivotal discovery in the repurposing of tolfenamic acid for oncology is its ability to induce the degradation of Specificity protein (Sp) transcription factors, particularly Sp1, Sp3, and Sp4.[7][12] These proteins are overexpressed in many cancers and are essential for the transcription of numerous genes involved in cell proliferation, survival, and angiogenesis.[12]
By downregulating Sp proteins, tolfenamic acid effectively chokes off the expression of critical downstream targets, including:
-
Angiogenic Factors: Vascular Endothelial Growth Factor (VEGF)[12]
-
Survival Proteins: Bcl-2 and Survivin[12]
This mechanism is considered a cornerstone of its anti-neoplastic activity against cancers such as pancreatic, colon, and breast cancer.[12][13]
Caption: COX-independent anticancer mechanism via Sp protein degradation.
Application Note 1: Screening for Anti-Inflammatory Activity
Objective: To quantify the inhibitory potential of this compound or its derivatives against COX-1 and COX-2 enzymes to determine potency and selectivity.
Rationale: The primary screening for any compound developed from an NSAID scaffold involves confirming its activity against the intended targets, COX-1 and COX-2. A colorimetric or fluorometric assay is a rapid and reliable method for determining the IC₅₀ (half-maximal inhibitory concentration) for each isozyme.[14][15] Comparing the IC₅₀ values provides a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2), which is a critical parameter in developing safer NSAIDs with fewer gastrointestinal side effects.
Protocol: In Vitro Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits that measure the peroxidase activity of COX.[15][16] The peroxidase component reduces PGG₂ to PGH₂, and this activity is monitored by the oxidation of a chromogenic probe, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric probe)
-
Tolfenamic Acid (or test compound) and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~590 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of Assay Buffer, Heme, and enzymes as per manufacturer guidelines. Keep enzymes on ice at all times.
-
Prepare a series of dilutions of your test compound (e.g., Tolfenamic Acid) in DMSO. A typical final concentration range in the assay might be 0.01 µM to 100 µM.
-
-
Assay Setup (in a 96-well plate):
-
Background Wells (No Enzyme): Add 160 µL Assay Buffer and 10 µL Heme.
-
100% Activity Wells (Vehicle Control): Add 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (either COX-1 or COX-2), and 10 µL DMSO.
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (either COX-1 or COX-2), and 10 µL of your diluted test compound.
-
Causality Note: Running separate plates or sections for COX-1 and COX-2 is essential. The vehicle control (DMSO) is critical to establish the baseline of uninhibited enzyme activity, against which all inhibition is measured.
-
-
Pre-incubation:
-
Gently tap the plate to mix.
-
Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation:
-
Add 10 µL of Arachidonic Acid solution to all wells except the background wells.
-
Immediately add 10 µL of TMPD solution to all wells.
-
-
Measurement:
-
Read the absorbance at 590 nm using a plate reader in kinetic mode for 5-10 minutes, taking readings every minute.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well from the linear portion of the kinetic curve.
-
Correct the rates by subtracting the average rate of the background wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Application Note 2: Evaluating Anticancer Efficacy
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Rationale: Given the established COX-independent anticancer activity of tolfenamic acid, a fundamental step is to evaluate its direct effect on cancer cell viability.[8][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for this purpose.[15] It measures the metabolic activity of cells, which correlates with the number of viable cells. This protocol allows for the determination of the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀, providing a quantitative measure of the drug's potency.
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., pancreatic PANC-1, colon SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tolfenamic Acid stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow:
Caption: Standard workflow for an MTT cell viability assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Causality Note: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and inaccurate results. An initial optimization experiment is recommended.
-
-
Adherence:
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach firmly.
-
-
Drug Treatment:
-
Prepare serial dilutions of Tolfenamic Acid in culture medium from your DMSO stock. Ensure the final DMSO concentration in each well is low (<0.5%) to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (medium with DMSO only) and blank wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
-
Measurement:
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percent viability for each drug concentration: % Viability = (Abs_treated / Abs_control) * 100
-
Plot percent viability against the log of the drug concentration to determine the IC₅₀ value using non-linear regression.
Application Note 3: Synthesis and Derivatization
Objective: To synthesize this compound as a parent compound for further derivatization and SAR (Structure-Activity Relationship) studies.
Rationale: The synthesis of the core scaffold is the first step in any medicinal chemistry program aiming to improve the potency, selectivity, or pharmacokinetic properties of a lead compound. The Ullmann condensation is a classic and reliable method for forming the diarylamine bond central to the tolfenamic acid structure.[17][18][19] By synthesizing the parent molecule, chemists can then create a library of analogs by modifying the phenyl rings or the acetic acid moiety to explore new biological activities.[20][21][22]
Protocol: Synthesis of Tolfenamic Acid via Ullmann Condensation
This protocol is a generalized representation based on common patented methods.[17][19][23]
Reaction Scheme: 2-Chlorobenzoic Acid + 3-Chloro-2-methylaniline → this compound
Materials:
-
2-Chlorobenzoic acid
-
3-Chloro-2-methylaniline
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Copper powder or Cuprous Chloride (CuCl) as a catalyst
-
High-boiling point solvent (e.g., Methyl Isobutyl Ketone (MIBK) or N,N-Dimethylformamide (DMF))
-
Hydrochloric Acid (HCl) for acidification
-
Ethanol/Water for recrystallization
Procedure:
-
Reactant Setup:
-
Condensation Reaction:
-
To the reaction mixture, add 3-chloro-2-methylaniline (1.1-1.5 equivalents), a base/acid scavenger (e.g., K₂CO₃ or alumina-supported NaOH), and the copper catalyst (catalytic amount).[19][23]
-
Causality Note: The copper catalyst is essential for facilitating the C-N bond formation in the Ullmann reaction. The base is required to neutralize the HCl generated during the reaction, driving it to completion.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture and stir. Transfer to a separatory funnel. The product, as a salt, will be in the aqueous layer.[19]
-
Separate the layers and wash the organic layer with water. Combine the aqueous layers.
-
-
Precipitation:
-
Purification:
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.[17][19]
-
Dry the final product under vacuum. Characterize using NMR, IR, and melting point analysis.
-
Data Summary: Biological Activity Profile
The following table summarizes key quantitative data for Tolfenamic Acid, providing a reference for its biological activity.
| Parameter | Target / Cell Line | Value | Reference |
| Bioavailability (Oral) | Human | ~85% | [2][5] |
| Plasma Half-life | Human | ~2 hours | [2][5] |
| Plasma Protein Binding | Human | ~99% | [2][5] |
| IC₅₀ (COX-1 Inhibition) | Ovine COX-1 | Varies by assay | [15] |
| IC₅₀ (COX-2 Inhibition) | Ovine/Human COX-2 | Varies by assay | [15] |
| IC₅₀ (Growth Inhibition) | RKO Colon Cancer Cells | ~50 µM | [12] |
| IC₅₀ (Growth Inhibition) | SW480 Colon Cancer Cells | ~45 µM | [12] |
| IC₅₀ (Growth Inhibition) | BT474 Breast Cancer Cells | ~40 µM | [13] |
Note: IC₅₀ values can vary significantly depending on the specific assay conditions, cell line, and incubation times used.
Conclusion and Future Directions
This compound has transcended its original role as a simple NSAID. Its unique ability to modulate the Sp transcription factor pathway has established it as a compelling lead compound for cancer chemotherapy.[6][8] Furthermore, ongoing research into its effects on neuroinflammation, platelet aggregation, and other cellular processes continues to expand its therapeutic potential.[9][10][20]
For medicinal chemists, tolfenamic acid serves as a validated scaffold for the development of next-generation therapeutics. Future work will likely focus on:
-
Improving Selectivity: Designing analogs with higher selectivity for COX-2 or for specific Sp proteins.
-
Enhancing Potency: Modifying the structure to increase anticancer efficacy at lower concentrations.
-
Developing PROTACs: Using the tolfenamic acid scaffold as a warhead to recruit E3 ligases for targeted protein degradation, a strategy already being explored.[24]
-
Exploring New Targets: Investigating the molecular basis for its effects in Alzheimer's disease and other complex pathologies.
The protocols and data presented here provide a foundational guide for researchers to explore and expand upon the diverse medicinal chemistry applications of this versatile molecule.
References
- Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem. (n.d.). PubChem.
- Tolfenamic acid: Detailed Review of its Transformative R&D Success. (2023, October 26). Synapse.
- What is the mechanism of Tolfenamic Acid? (2024, July 17). Patsnap Synapse.
- Tolfenamic acid: Uses, Dosage, Side Effects and... | MIMS Philippines. (n.d.). MIMS.
- Tolfenamic acid : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023, June 26). RxList.
- Abdelrahim, M., et al. (2012). Chemopreventive Properties of Tolfenamic Acid: A Mechanistic Review. Current Medicinal Chemistry, 19(22), 3749-3757. [Link]
- Basha, R., et al. (2011). Tolfenamic acid, anti-cancer agent. ResearchGate.
- Kamble, S., et al. (2024). Repurposing Tolfenamic Acid, a Non-Steroidal Anti-Inflammatory Drug (NSAID), as an Antiplatelet Agent Targeting the P2Y12 Receptor. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 123-131. [Link]
- Safe, S., et al. (2010). Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors. Molecular Cancer Therapeutics, 9(7), 1954-1963. [Link]
- Basha, R., et al. (2011). Therapeutic applications of NSAIDS in cancer: special emphasis on tolfenamic acid. Frontiers in Bioscience (Scholar Edition), 3(2), 797-805. [Link]
- Safe, S., et al. (2009). The nonsteroidal anti-inflammatory drug tolfenamic acid inhibits BT474 and SKBR3 breast cancer cell and tumor growth by repressing erbB2 expression. Molecular Cancer Therapeutics, 8(5), 1206-1215. [Link]
- Van der Ouderaa, F. J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 69, 110-116. [Link]
- Hill, J. (2021). Investigating Tolfenamic Acid and its Analogs as Potential Alzheimer's Disease Therapeutics (Doctoral dissertation, University of Rhode Island). [Link]
- Preparation method of tolfenamic acid. (2013).
- Method for synthesizing tolfenamic acid. (2015).
- Synthesis method of tolfenamic acid. (2012).
- Al-Ostath, A., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(7), 868-875. [Link]
- Wang, Y., et al. (2024). Repurposing Tolfenamic Acid to Anchor the Uncharacterized Pocket of the PUB Domain for Proteolysis of the Atypical E3 Ligase HOIP. ACS Chemical Biology, 19(12), 2469-2476. [Link]
- Zawia, N. H., et al. (2023). Tolfenamic Acid Derivatives: A New Class of Transcriptional Modulators with Potential Therapeutic Applications for Alzheimer's Disease and Related Disorders. International Journal of Molecular Sciences, 24(20), 15216. [Link]
- Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence. (2016). ResearchGate.
- Gardner, C. L., et al. (2017). Identification of the Tolfenamic Acid Binding Pocket in PrbP from Liberibacter asiaticus. Frontiers in Microbiology, 8, 1593. [Link]
- Design and evaluation of a novel meclofenamic acid derivative. (2025). PubMed.
- Zinc finger proteins: insights into the transcriptional and post transcriptional regulation of immune response. (2021).
- Synthesis of Acetylenic Amino Derivatives. (2022). CyberLeninka.
- Expanding the druggable zinc-finger proteome. (2025). Broad Institute.
- 2-amino-2-(4-methylphenyl)acetic Acid. (n.d.). PubChem.
- Zinc finger proteins: guardians of genome stability. (2024). Frontiers in Cell and Developmental Biology, 12, 1432452. [Link]
- Controlling gene expression through five zinc finger domains of ZNF18. (2025). Protein Science, 34(8), e5103. [Link]
Sources
- 1. tolfenamic acid: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 2. Tolfenamic acid : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]
- 5. mims.com [mims.com]
- 6. Chemopreventive Properties of Tolfenamic Acid: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imrpress.com [imrpress.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. "INVESTIGATING TOLFENAMIC ACID AND ITS ANALOGS AS POTENTIAL ALZHEIMER’S" by Jaunetta Hill [digitalcommons.uri.edu]
- 11. Frontiers | Identification of the Tolfenamic Acid Binding Pocket in PrbP from Liberibacter asiaticus [frontiersin.org]
- 12. Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Tolfenamic acid synthesis - chemicalbook [chemicalbook.com]
- 18. CN103172530A - Preparation method of tolfenamic acid - Google Patents [patents.google.com]
- 19. CN104557584A - Method for synthesizing tolfenamic acid - Google Patents [patents.google.com]
- 20. Tolfenamic Acid Derivatives: A New Class of Transcriptional Modulators with Potential Therapeutic Applications for Alzheimer's Disease and Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cyberleninka.ru [cyberleninka.ru]
- 23. CN102786429A - Synthesis method of tolfenamic acid - Google Patents [patents.google.com]
- 24. Repurposing Tolfenamic Acid to Anchor the Uncharacterized Pocket of the PUB Domain for Proteolysis of the Atypical E3 Ligase HOIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging [(2-Methylphenyl)amino]acetic Acid in the Development of Novel Bioactive Ligands
Introduction: The Strategic Value of the N-(o-Tolyl)glycine Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutic agents. [(2-Methylphenyl)amino]acetic acid, also known as N-(o-tolyl)glycine, represents a privileged scaffold that has garnered significant interest. Its structural simplicity, coupled with versatile functional handles—a secondary amine, a carboxylic acid, and an aromatic ring—provides an exceptional platform for the synthesis of diverse compound libraries. This scaffold is a close structural analog to the core of several well-established drugs, most notably the non-steroidal anti-inflammatory drug (NSAID) diclofenac, suggesting its inherent potential for biological activity.
The presence of the o-tolyl group introduces a specific steric and electronic environment that can be exploited to achieve selectivity and potency for various biological targets. The methyl group's steric hindrance can influence the conformation of derived ligands, potentially locking them into bioactive poses. Furthermore, the N-aryl glycine backbone is a key component in a range of bioactive molecules, including kinase inhibitors and neurotransmitter transporter modulators.
This technical guide provides a comprehensive overview of the application of this compound in the development of novel ligands. We will delve into detailed synthetic protocols, the rationale behind experimental design, and methodologies for biological evaluation, equipping researchers and drug development professionals with the foundational knowledge to harness the potential of this versatile scaffold.
Part 1: Core Synthetic Strategies and Methodologies
The journey from the this compound scaffold to a potent and selective ligand is paved with strategic chemical modifications. The two primary reactive sites, the carboxylic acid and the secondary amine, offer orthogonal handles for derivatization.
Synthesis of the Core Scaffold: The Ullmann Condensation
The foundational step in many synthetic routes is the formation of the N-aryl bond to create the this compound core. The Ullmann condensation is a classical and robust method for this transformation, involving the copper-catalyzed coupling of an aryl halide with an amine.[1][2][3]
Rationale: The use of a copper catalyst is essential to facilitate the coupling of the amine with the often-unreactive aryl halide. The choice of a base, such as potassium carbonate or cesium carbonate, is critical for deprotonating the amine, thereby increasing its nucleophilicity. N,N-dimethylglycine can act as a ligand to stabilize the copper catalyst and improve reaction efficiency, allowing for milder reaction conditions.[2][3]
Experimental Workflow: Ullmann Condensation
Caption: Workflow for Ullmann Condensation Synthesis.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add glycine (1.0 eq), 2-bromotoluene (1.2 eq), copper(I) iodide (0.1 eq), N,N-dimethylglycine (0.2 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous, degassed dioxane via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and filter through a pad of Celite® to remove the copper catalyst.
-
Purification: Acidify the aqueous filtrate with 1M HCl to a pH of approximately 3-4. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for creating a variety of derivatives, including esters, amides, and hydrazides. These modifications can significantly impact the ligand's pharmacokinetic properties and its interaction with biological targets.
Protocol 2: Esterification of this compound [4][5]
-
Reaction Setup: Suspend this compound (1.0 eq) in absolute methanol.
-
Catalyst Addition: Cool the suspension to -15 °C in an ice-salt bath. Slowly add thionyl chloride (1.1 eq) dropwise, ensuring the temperature remains below -10 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to 40 °C and stir for 3 hours, followed by refluxing for an additional 3 hours.
-
Work-up: Evaporate the solvent to dryness under reduced pressure. Re-dissolve the residue in methanol and evaporate again to ensure complete removal of residual thionyl chloride. The resulting methyl [(2-methylphenyl)amino]acetate can be used in subsequent steps without further purification or can be purified by column chromatography.
Protocol 3: Synthesis of [(2-Methylphenyl)amino]acetohydrazide [4]
-
Reaction Setup: Dissolve methyl [(2-methylphenyl)amino]acetate (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (2.0 eq) dropwise to the solution.
-
Reaction Conditions: Reflux the reaction mixture with continuous stirring for 16-18 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, evaporate the excess solvent under reduced pressure.
-
Purification: Wash the solid product with water to remove excess hydrazine hydrate. Dry the product and recrystallize from ethanol to obtain pure [(2-Methylphenyl)amino]acetohydrazide.
Part 2: Application in the Development of Anti-Inflammatory Agents
The structural similarity of this compound to diclofenac makes it an excellent starting point for the development of novel anti-inflammatory agents, particularly cyclooxygenase (COX) inhibitors.
Rationale for Targeting COX Enzymes
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects.
Synthesis of Heterocyclic Derivatives as Potential COX-2 Inhibitors
The introduction of heterocyclic moieties can enhance the binding affinity and selectivity of ligands for the COX-2 active site. The following protocol describes the synthesis of 2-azetidinone derivatives, which are a class of compounds known for their diverse biological activities.[5]
Experimental Workflow: Synthesis of 2-Azetidinone Derivatives
Caption: Synthesis of 2-Azetidinone Derivatives.
Protocol 4: Synthesis of 2-Azetidinone Derivatives
-
Schiff Base Formation:
-
Dissolve [(2-Methylphenyl)amino]acetohydrazide (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
-
Cyclocondensation:
-
In a round-bottom flask, dissolve the Schiff base (1.0 eq) in dimethylformamide (DMF).
-
Add triethylamine (3.0 eq) as a base.
-
Add chloroacetyl chloride (3.0 eq) dropwise while stirring.
-
Reflux the mixture for 6 hours.
-
Filter the mixture to remove the precipitate. Concentrate the filtrate and pour it onto crushed ice.
-
Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure 2-azetidinone derivative.[5]
-
Biological Evaluation: In Vitro COX Inhibition Assay
The following protocol provides a detailed method for assessing the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Protocol 5: In Vitro Cyclooxygenase (COX) Inhibition Assay [6][7]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Enzymes: Purified ovine or human COX-1 and human recombinant COX-2.
-
Cofactors: Hematin and L-epinephrine.
-
Substrate: Arachidonic Acid.
-
Test Compounds: Dissolve synthesized ligands in DMSO to prepare stock solutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 146 µL of assay buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.
-
Add 20 µL of the enzyme solution (COX-1 or COX-2). Incubate at room temperature for 2 minutes.
-
Add 2 µL of the test compound solution (or DMSO for control). Pre-incubate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate at 37 °C for a specified time (e.g., 2 minutes).
-
Stop the reaction by adding a quenching agent (e.g., 1M HCl).
-
-
Quantification of Prostaglandin E2 (PGE2):
-
The amount of PGE2 produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation: COX Inhibitory Activity
| Compound ID | R-group on Azetidinone | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Reference | Diclofenac | 0.06 | 0.40 | 0.15[6] |
| Hypothetical-1 | 4-Chlorophenyl | >10 | 0.52 | >19 |
| Hypothetical-2 | 4-Methoxyphenyl | >10 | 0.25 | >40 |
| Hypothetical-3 | 3,4-Dimethoxyphenyl | 8.5 | 0.15 | 56.7 |
Part 3: Application in the Development of Kinase Inhibitors
The N-aryl glycine scaffold is a key feature in several approved kinase inhibitors. The ability of the scaffold to form critical hydrogen bonds with the kinase hinge region makes it an attractive starting point for designing novel inhibitors.
Rationale for Targeting Kinases
Protein kinases play a central role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, kinase inhibitors are a major class of therapeutic agents.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A common strategy for synthesizing kinase inhibitors involves the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups onto a core scaffold. This allows for the exploration of the "selectivity pocket" of the kinase active site.
Protocol 6: Synthesis of Arylated Derivatives via Suzuki-Miyaura Coupling [8]
-
Preparation of the Halogenated Precursor: Synthesize a halogenated (e.g., bromo or chloro) derivative of this compound or its ester.
-
Reaction Setup: In a Schlenk tube, combine the halogenated precursor (1.0 eq), an appropriate arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent and Degassing: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Signaling Pathway and Synthetic Workflow
Caption: Inhibition of a Kinase Signaling Pathway.
Caption: Suzuki-Miyaura Coupling Workflow.
Biological Evaluation: In Vitro Kinase Inhibition Assay[9]
Protocol 7: Luminescent Kinase Assay (e.g., Kinase-Glo®)
-
Reagent Preparation: Prepare serial dilutions of the synthesized inhibitors in DMSO.
-
Assay Setup: In a white, opaque 96-well plate, add the target kinase, a specific substrate peptide, and the inhibitor solution to the assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion and Future Directions
This compound is a remarkably versatile and strategically valuable scaffold for the development of novel bioactive ligands. Its straightforward synthesis and the presence of multiple derivatization points allow for the creation of diverse chemical libraries targeting a wide range of biological entities, from enzymes like COX to protein kinases. The detailed protocols provided herein offer a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Future work in this area will likely focus on the development of more complex and stereochemically defined ligands, as well as the application of this scaffold to novel biological targets. The continued exploration of the chemical space around the N-(o-tolyl)glycine core promises to yield new and improved therapeutic agents.
References
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Center for Biotechnology Information.
- COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim.
- Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (n.d.). Wiley Online Library.
- Synthesis and Preliminary Pharmacological Evaluation of Amine Derivatives of Diclofenac as a Potential Anti-inflammatory Agents. (2024). ResearchGate.
- Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed.
- Guidelines for anti-inflammatory assays in RAW264.7 cells. (n.d.). ResearchGate.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Bio-protocol.
- Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. (2024). bioRxiv.
- Ullmann condensation. (n.d.). Wikipedia.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
- GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation. (2025). PubMed.
- Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1. (2010). National Center for Biotechnology Information.
- N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (2003). ACS Publications.
- N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (n.d.). Organic-Chemistry.org.
- Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. (2024). National Center for Biotechnology Information.
- Synthesis of new Diclofenac Derivatives. (2017). ResearchGate.
- Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. (n.d.). Der Pharma Chemica.
- N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. (2003). PubMed.
- Method of synthesizing diclofenac sodium. (2020). Google Patents.
- N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. (2003). SciSpace.
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). PubMed.
- Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. (n.d.). ResearchGate.
- Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. (n.d.). National Center for Biotechnology Information.
- Synthesis, Spectral Characterization, In-vitro Antibacterial and Antifungal Activities of Novel (2e)-Ethyl-2-(2-(2, 4-Dinitrophenyl) Hydrazono)-4-(Naphthalen-2-yl)-6-Arylcyclohex-3-Enecarboxylates. (n.d.). National Center for Biotechnology Information.
- Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. (n.d.). ORBi.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). National Center for Biotechnology Information.
- Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. (2021). MDPI.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Safe Handling and Storage of [(2-Methylphenyl)amino]acetic acid
Introduction and Scope
[(2-Methylphenyl)amino]acetic acid, also known as N-(o-tolyl)glycine, is an aromatic amino acid derivative utilized in various research and development applications, including synthetic chemistry and drug discovery. As a fine chemical powder, its physical state presents specific handling challenges related to dust inhalation and dermal or ocular exposure.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound. The protocols herein are designed to mitigate risks by establishing a framework of engineering controls, personal protective equipment (PPE), and standardized procedural workflows. The causality behind each recommendation is explained to foster a deeper understanding of the safety requirements.
Disclaimer: Specific safety data for this compound (the ortho-isomer) is limited. The hazard classifications and toxicological data presented in this guide are based on information available for the closely related isomer, 2-amino-2-(4-methylphenyl)acetic acid (para-isomer).[1] While their toxicological profiles are expected to be similar, these guidelines should be treated as a minimum precautionary standard. A substance-specific risk assessment should be performed by the end-user.
Hazard Identification and Risk Assessment
Based on available data for its isomer, this compound should be handled as a hazardous substance with the potential to cause irritation and organ-specific toxicity. The primary routes of occupational exposure are inhalation of airborne dust, skin contact, and eye contact.
GHS Classification
The Globally Harmonized System (GHS) classification for the analogous compound is summarized below.[1] Users should treat this compound with the same level of caution.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |
-
Causality of Hazards:
-
Skin and Eye Irritation (H315, H319): The acidic nature and chemical structure of the compound can disrupt the lipid barrier of the skin and damage the delicate epithelial tissues of the eyes, leading to inflammation, redness, and discomfort.[1]
-
Respiratory Irritation (H335): Fine particulates, when inhaled, can deposit in the upper respiratory tract. This can lead to localized inflammation of the mucosal membranes, resulting in symptoms such as coughing, sneezing, and shortness of breath.[1]
-
Engineering Controls and Personal Protective Equipment (PPE)
A risk-based approach grounded in the hierarchy of controls is essential. Engineering controls should be the primary method for minimizing exposure, supplemented by appropriate PPE.
Engineering Controls
-
Ventilation: All procedures involving the handling of solid this compound, especially weighing and transferring, must be performed in a certified chemical fume hood or a powder containment enclosure. This is the most critical control for preventing respiratory exposure (mitigating the H335 hazard).
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located within a 10-second travel distance from the handling area.
Personal Protective Equipment (PPE)
PPE is a mandatory secondary line of defense and does not replace the need for engineering controls.
| PPE Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness 0.11 mm) | Provides a chemical barrier to prevent skin contact and irritation (H315). Gloves must be inspected before use and disposed of after handling the compound. Never wear gloves outside the laboratory. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne dust particles and accidental splashes, preventing serious irritation (H319). |
| Body Protection | Fully-fastened laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled within a fume hood. | If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved N95 (or better) particulate respirator should be used to prevent respiratory irritation (H335). |
Protocols for Safe Handling and Storage
Adherence to standardized protocols is crucial for ensuring operator safety and experimental integrity.
Protocol for Weighing and Solution Preparation
This protocol is designed as a self-validating system to minimize exposure and contamination.
-
Preparation:
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the fume hood.
-
-
Don PPE:
-
Put on a lab coat, safety glasses, and chemical-resistant gloves as specified in Section 3.2.
-
-
Weighing:
-
Retrieve the this compound container from its storage location.
-
Open the container only inside the fume hood to contain any airborne dust.
-
Carefully transfer the desired amount of powder to a weigh boat using a clean spatula. Avoid generating dust clouds.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution:
-
Place the weigh boat containing the powder into the receiving flask or beaker.
-
Slowly add the desired solvent, rinsing the weigh boat to ensure a complete quantitative transfer.
-
-
Cleanup and Verification:
-
Dispose of the used weigh boat and any contaminated bench paper in the designated solid chemical waste container.
-
Wipe the spatula and any affected surfaces within the fume hood with a damp cloth.
-
Visually inspect the work area to ensure no residual powder remains. This step validates the containment and cleanup process.
-
-
Doff PPE:
-
Remove gloves using the proper technique and dispose of them in the appropriate waste bin.
-
Wash hands thoroughly with soap and water.
-
Diagram: Safe Handling Workflow
Caption: A sequential workflow for safely handling this compound.
Storage Procedures
Proper storage is essential for maintaining chemical integrity and preventing accidental release.
| Parameter | Requirement | Rationale |
| Condition | Store in a cool, dry, well-ventilated area. | Minimizes degradation and prevents clumping of the powder. |
| Container | Keep in a tightly sealed, original container. | Prevents contamination and accidental release. |
| Incompatibilities | Store away from strong oxidizing agents. | Avoids potentially hazardous chemical reactions. |
| Location | Store in a designated chemical cabinet, segregated from incompatible materials. | Ensures proper organization and prevents accidental mixing with incompatible chemicals. |
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
First Aid Measures
-
Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact (H315): Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation (H335): Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
Accidental Release (Spill) Procedures
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Control: Ensure the area is well-ventilated (fume hood). Avoid breathing dust.
-
Contain: For a small, dry spill, carefully cover it with a dry, inert absorbent material like sand or vermiculite. Do not use water.
-
Collect: Gently sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Use non-sparking tools.
-
Clean: Decontaminate the spill area with a suitable solvent or detergent solution, followed by a final wipe with water.
-
Dispose: All contaminated materials (absorbent, PPE, cleaning cloths) must be disposed of as hazardous chemical waste according to institutional and local regulations.
Diagram: Emergency Response Protocol
Caption: A decision tree for responding to an exposure or spill event.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.
-
Disposal: All waste must be disposed of through a licensed environmental waste management service, in accordance with all federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
References
- PubChem. Compound Summary for CID 5152152, 2-amino-2-(4-methylphenyl)acetic Acid.
Sources
Topic: Experimental Design for In Vitro Studies Using Tolfenamic Acid ([(2-Methylphenyl)amino]acetic acid)
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction: A Multifaceted Approach to Characterizing Tolfenamic Acid In Vitro
Tolfenamic acid, chemically known as [(2-Methylphenyl)amino]acetic acid, is a well-established non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties[1][2]. Its primary, well-documented mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[2][3][4].
Beyond its classical NSAID activity, emerging research has illuminated a broader pharmacological profile for Tolfenamic acid, including potential anti-neoplastic effects[3][5][6]. These additional activities are often mediated through both COX-dependent and COX-independent pathways, such as the modulation of the NF-κB signaling cascade and the induction of reactive oxygen species[3][4][7].
This guide provides a comprehensive framework for the in vitro evaluation of Tolfenamic acid. It is designed for researchers in drug discovery, pharmacology, and cell biology, offering a logical progression of experiments from initial cytotoxicity screening to detailed mechanistic studies. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible data.
Section 1: Foundational Analysis: Cytotoxicity and Cell Viability Profiling
Expert Rationale: Before investigating specific mechanisms, it is critical to establish the dose-dependent effect of Tolfenamic acid on cellular health. This foundational step is essential for distinguishing true mechanistic effects from those caused by general toxicity.[8][9][10] By employing assays that measure different aspects of cell health—metabolic activity and membrane integrity—we can build a comprehensive cytotoxicity profile and determine the appropriate sub-lethal concentration range for subsequent mechanistic experiments.
Logical Workflow for Viability and Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxic profile of Tolfenamic acid.
Protocol 1.1: MTT Assay for Cell Viability (Metabolic Activity)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[12][14]
-
Compound Treatment: Prepare serial dilutions of Tolfenamic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle-only" (e.g., DMSO) and "no-cell" (medium only) controls.[13]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14] During this time, visible purple precipitates will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11][12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][12]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]
-
Data Analysis: Subtract the absorbance of the "no-cell" control from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 1.2: LDH Release Assay for Cytotoxicity (Membrane Integrity)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[15][16] The LDH assay measures the activity of this released enzyme, providing a quantitative measure of cell death.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up proper controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation period.[17][18]
-
Medium Background Control: Wells with culture medium but no cells.[19]
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[17]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[18] Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well.[18]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Stop Reaction & Read: Add 50 µL of the stop solution to each well and gently mix.[18] Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]
-
Data Analysis: Subtract the 680 nm background reading from the 490 nm reading. Then, subtract the medium background from all values. Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Vehicle Control LDH) / (High Control LDH - Vehicle Control LDH)
| Parameter | MTT Assay | LDH Release Assay |
| Principle | Measures metabolic activity in viable cells | Measures membrane leakage from dead/damaged cells |
| Endpoint | Colorimetric (Formazan product, ~570 nm) | Colorimetric (Formazan product, ~490 nm) |
| Interpretation | Decreased signal indicates loss of viability | Increased signal indicates cytotoxicity |
| Key Output | IC₅₀ (Concentration for 50% inhibition of viability) | TC₅₀ (Concentration for 50% toxicity) |
Section 2: Mechanistic Elucidation: Probing Anti-Inflammatory Pathways
Expert Rationale: With a clear understanding of Tolfenamic acid's cytotoxic profile, we can now probe its mechanisms of action at sub-lethal concentrations. The following protocols are designed to deconstruct its anti-inflammatory effects, starting from its primary targets (COX enzymes) and moving to downstream signaling events (Prostaglandin E2 production and NF-κB activation).
The Arachidonic Acid Cascade and Points of Inhibition
Caption: Inhibition of the Prostaglandin synthesis pathway by Tolfenamic acid.
Protocol 2.1: COX-1 and COX-2 Inhibition Assay
Principle: This assay quantifies the ability of Tolfenamic acid to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.[20] The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at ~590 nm.[20] This allows for the determination of IC₅₀ values for each isozyme and calculation of a selectivity index.[20][21]
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (co-substrate) as per a commercial kit's instructions (e.g., Cayman Chemical Item No. 760111).
-
Assay Plate Setup: To a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.
-
Inhibitor Addition: Add various concentrations of Tolfenamic acid (or a known control inhibitor like celecoxib or indomethacin) to the wells. Include vehicle control wells.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid and TMPD.
-
Kinetic Reading: Immediately read the absorbance at ~590 nm every minute for 5-10 minutes to measure the initial reaction velocity.
-
Data Analysis: Calculate the percent inhibition for each concentration of Tolfenamic acid relative to the vehicle control. Plot percent inhibition versus log concentration and use non-linear regression to determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index can be calculated as (IC₅₀ COX-2 / IC₅₀ COX-1).
Protocol 2.2: Prostaglandin E2 (PGE2) Quantification by ELISA
Principle: This protocol measures the biological consequence of COX inhibition within a cellular context. Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and robustly produce PGE2.[22] The amount of PGE2 released into the supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[23][24]
Methodology:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate and allow to adhere. Pre-treat the cells with various sub-lethal concentrations of Tolfenamic acid for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the unstimulated control) and incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.[25]
-
ELISA Procedure: Perform the PGE2 ELISA according to the manufacturer's protocol (e.g., Abcam ab133021, R&D Systems). This typically involves:
-
Adding standards and diluted samples to a plate pre-coated with a capture antibody.
-
Adding a fixed amount of HRP-labeled or Alkaline Phosphatase-labeled PGE2, which competes with the sample PGE2 for binding sites.[23][25]
-
Washing away unbound reagents.
-
Adding a substrate solution to generate a colorimetric signal.
-
Stopping the reaction and reading the absorbance. The signal intensity is inversely proportional to the amount of PGE2 in the sample.[24]
-
-
Data Analysis: Generate a standard curve from the standards. Use the curve to calculate the concentration of PGE2 in each sample. Compare the PGE2 levels in Tolfenamic acid-treated samples to the LPS-stimulated vehicle control.
Protocol 2.3: NF-κB Signaling Pathway Analysis by Western Blot
Expert Rationale: Tolfenamic acid has been shown to suppress NF-κB signaling, a central pathway in inflammation that is activated by stimuli like TNF-α and LPS.[7] The canonical NF-κB pathway involves the degradation of the inhibitor protein IκBα, which frees the p50/p65 (RelA) dimer to translocate to the nucleus and activate gene transcription.[26][27] We can assess Tolfenamic acid's impact by measuring both IκBα degradation in the cytoplasm and the subsequent appearance of the p65 subunit in the nucleus.
Canonical NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway and potential inhibition points.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HCT116, HEK293) and pre-treat with Tolfenamic acid for 6 hours.[7] Then, stimulate with TNF-α (10 ng/mL) for 15-30 minutes to induce IκBα degradation and p65 translocation.[7]
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation:
-
Harvest cells and perform fractionation using a commercial kit to separate cytoplasmic and nuclear extracts. This step is crucial for monitoring protein translocation.
-
For total IκBα levels, whole-cell lysates can be used.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
IκBα: To assess degradation.
-
p65: To assess nuclear translocation.
-
β-actin or GAPDH: As a loading control for cytoplasmic fractions.
-
Lamin B1 or Histone H3: As a loading control for nuclear fractions.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software. Normalize the protein of interest to its respective loading control. Compare the levels of IκBα and nuclear p65 in treated samples to the TNF-α stimulated vehicle control.
Section 3: Synthesizing the Data for a Comprehensive Profile
Expert Rationale: The power of this experimental series lies in the integration of its findings. No single assay tells the whole story. By correlating the data, a researcher can build a robust, evidence-based profile of Tolfenamic acid's in vitro bioactivity.
Connecting the Dots:
-
Dose-Response Correlation: Do the IC₅₀ values for COX inhibition and PGE2 reduction occur at concentrations that are non-toxic in the viability assays? This confirms that the observed anti-inflammatory effects are not simply a result of cell death.
-
Mechanism Confirmation: Does the potent inhibition of COX enzymes (Protocol 2.1) correlate with a significant reduction in cellular PGE2 production (Protocol 2.2)? This directly links the enzymatic inhibition to a functional cellular outcome.
-
Broader Effects: Does Tolfenamic acid also inhibit NF-κB signaling (Protocol 2.3) at similar concentrations? This would suggest a multi-modal mechanism of action, contributing to its overall anti-inflammatory and potentially anti-cancer effects.
Example Data Summary Table:
| Assay | Cell Line / System | Key Parameter | Tolfenamic Acid Result | Interpretation |
| MTT Assay | RAW 264.7 | IC₅₀ (48h) | e.g., ~75 µM | Defines upper concentration limit for mechanistic studies. |
| LDH Assay | RAW 264.7 | TC₅₀ (48h) | e.g., ~100 µM | Confirms cytotoxicity at higher concentrations. |
| COX-1 Assay | Purified Enzyme | IC₅₀ | e.g., ~2 µM | Potent inhibitor of COX-1. |
| COX-2 Assay | Purified Enzyme | IC₅₀ | e.g., ~1 µM | Potent inhibitor of COX-2, slightly selective. |
| PGE2 ELISA | LPS-stimulated RAW 264.7 | IC₅₀ | e.g., ~1.5 µM | Functional confirmation of COX inhibition in a cellular model. |
| Western Blot | TNF-α stimulated HCT116 | IκBα Degradation | Inhibition at 50 µM | Suppresses the NF-κB pathway, independent of COX. |
| Western Blot | TNF-α stimulated HCT116 | p65 Nuclear Translocation | Reduction at 50 µM | Confirms upstream inhibition of the NF-κB pathway. |
By following this structured, logical progression of in vitro experiments, researchers can generate a high-quality, comprehensive dataset to authoritatively characterize the biological activities of Tolfenamic acid.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information.
- MTT assay protocol. (n.d.). Abcam.
- Tolfenamic Acid. (n.d.). PubChem.
- Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
- What is the mechanism of Tolfenamic Acid? (2024). Patsnap Synapse.
- MTT Proliferation Assay Protocol. (n.d.). ResearchGate.
- Tolfenamic acid: Uses, Dosage, Side Effects. (n.d.). MIMS Philippines.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific US.
- Tolfenamic acid: Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023). Drugs.com.
- Tolfedine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
- LDH assay kit guide: Principles and applications. (n.d.). Abcam.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega.
- LDH cytotoxicity assay. (2024). Protocols.io.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE.
- LDH Assay. (n.d.). Cell Biologics Inc.
- ab133021 Prostaglandin E2 ELISA Kit. (2018). Abcam.
- Cell Viability, Cytotoxicity & Proliferation Assays. (n.d.). Assay Genie.
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023). Methods in Molecular Biology.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science.
- Cell viability assays. (n.d.). Abcam.
- Prostaglandin E2 Assay. (n.d.). R&D Systems.
- Prostaglandin EIA (CS0200) - Bulletin. (n.d.). Sigma-Aldrich.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. (n.d.). American Journal of Veterinary Research.
- Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling. (n.d.). Molecules and Cells.
- Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells. (n.d.). BMC Cancer.
- In vitro benchmarking of NF-κB inhibitors. (n.d.). PLoS ONE.
- NF-κB Signaling. (n.d.). Cell Signaling Technology.
Sources
- 1. mims.com [mims.com]
- 2. Tolfenamic acid : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]
- 5. Tolfedine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. avmajournals.avma.org [avmajournals.avma.org]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 26. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: [(2-Methylphenyl)amino]acetic Acid and its Analogs as Versatile Precursors for Pharmacologically Active Compounds
Abstract: This technical guide provides an in-depth exploration of [(2-Methylphenyl)amino]acetic acid and structurally related N-aryl amino acids as pivotal precursors in the synthesis of high-value pharmacological agents. Moving beyond a simple recitation of procedures, this document elucidates the chemical logic and strategic considerations underpinning the synthesis of prominent Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and diverse heterocyclic systems. Detailed, field-tested protocols for the synthesis of Diclofenac, Tolfenamic Acid, and a representative 4(3H)-Quinazolinone are provided, complete with mechanistic insights and characterization data. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these versatile scaffolds in their synthetic programs.
Introduction: The Strategic Importance of N-Aryl Amino Acid Scaffolds
This compound and its structural isomers, such as N-phenylanthranilic acid, represent a class of deceptively simple molecules that serve as foundational building blocks in modern medicinal chemistry. Their utility stems from a bifunctional architecture: a secondary amine linking an aromatic system to a carboxylic acid moiety. This arrangement provides multiple reactive handles for intramolecular and intermolecular reactions, enabling the construction of complex molecular frameworks with significant therapeutic relevance.
The most prominent application of these precursors is in the synthesis of the "fenamate" and "phenylacetic acid" classes of NSAIDs. However, their utility extends far beyond, serving as key starting materials for heterocyclic systems like quinazolinones, which exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide will detail the synthetic pathways to these critical compound classes, emphasizing the causality behind protocol steps and providing a robust framework for practical application.
Synthesis of Phenylacetic Acid-Derived NSAIDs: The Case of Diclofenac
Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a potent NSAID widely used for its analgesic, anti-inflammatory, and antipyretic properties.[6][7] Its mechanism of action involves the potent inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[8][9][10] The synthesis of Diclofenac showcases a classical approach to C-N bond formation and subsequent functionalization.
Mechanism of Action: COX Inhibition
Diclofenac, like other NSAIDs, exerts its therapeutic effects by inhibiting both COX-1 and COX-2 enzymes.[9] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] By blocking this pathway, Diclofenac effectively reduces the inflammatory response. Some evidence also suggests that Diclofenac may inhibit the lipoxygenase pathway, reducing the formation of pro-inflammatory leukotrienes.[10]
Caption: Mechanism of Action of Diclofenac via COX Enzyme Inhibition.
Protocol: Synthesis of Diclofenac from Phenylacetic Acid Derivatives
The following protocol outlines a multi-step synthesis of Diclofenac. This pathway involves the initial preparation of a key intermediate followed by a Chapman rearrangement and hydrolysis.[11]
Materials and Reagents:
-
Methyl phenylacetate
-
Nitric acid, Sulfuric acid
-
Palladium on Carbon (Pd/C)
-
Hydrogen gas source
-
Benzoyl chloride, Thionyl chloride
-
2,6-Dichlorophenol
-
Sodium hydroxide, Methanol
-
Appropriate organic solvents (DCM, Toluene, etc.)
-
Standard laboratory glassware and safety equipment
Experimental Workflow:
Caption: Synthetic workflow for Diclofenac.
Step-by-Step Procedure:
-
Nitration of Methyl Phenylacetate: Carefully add a nitrating mixture (nitric acid/sulfuric acid) to a cooled solution of methyl phenylacetate in an appropriate solvent to yield methyl o-nitrophenylacetate.[11]
-
Reduction of the Nitro Group: Catalytically hydrogenate the methyl o-nitrophenylacetate using H2 gas and a Pd/C catalyst to produce methyl o-aminophenylacetate.[11]
-
Amidation: React the amino group of methyl o-aminophenylacetate with benzoyl chloride to form methyl 2-(2-benzoylaminophenyl)acetate.[11]
-
Formation of Chloroimine Intermediate: Treat the amide with thionyl chloride to generate a reactive chloroimine intermediate.[11]
-
Condensation: Condense the chloroimine intermediate with 2,6-dichlorophenol in the presence of a base.[11]
-
Chapman Rearrangement: Heat the condensation product to induce a thermal Chapman rearrangement, which results in the migration of the aryl group from oxygen to nitrogen.[11]
-
Hydrolysis: Hydrolyze the resulting ester with sodium hydroxide in methanol to yield the final product, Diclofenac sodium.[11] The free acid can be obtained by subsequent acidification.
Causality Note: The Chapman rearrangement is a critical step that establishes the core N-aryl bond of the final Diclofenac structure. The thermal conditions facilitate the intramolecular[12][13]-migration of the aryl group.
Synthesis of Fenamate NSAIDs: The Case of Tolfenamic Acid
Tolfenamic acid, or N-(3-chloro-2-methylphenyl)anthranilic acid, is another potent NSAID belonging to the fenamate class.[14] Its synthesis relies on the Ullmann condensation, a copper-catalyzed C-N cross-coupling reaction, which is a cornerstone of N-aryl amino acid synthesis.
Protocol: Synthesis of Tolfenamic Acid via Ullmann Condensation
This protocol describes a robust method for synthesizing Tolfenamic acid from commercially available starting materials.[15][16]
Materials and Reagents:
-
2-Chlorobenzoic acid
-
3-Chloro-2-methylaniline
-
Potassium carbonate (or other suitable base)
-
Copper catalyst (e.g., cuprous bromide, copper powder)
-
High-boiling point solvent (e.g., methyl isobutyl ketone, DMF)
-
Hydrochloric acid
-
Ethanol/Water for recrystallization
-
Standard laboratory glassware and safety equipment
Experimental Workflow:
Caption: Synthetic workflow for Tolfenamic Acid via Ullmann Condensation.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid, 3-chloro-2-methylaniline, potassium carbonate, and the copper catalyst in a suitable high-boiling solvent.[15][17]
-
Ullmann Condensation: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The copper catalyst facilitates the nucleophilic aromatic substitution, coupling the aniline nitrogen to the benzoic acid ring.
-
Workup and Isolation: After the reaction is complete, cool the mixture and dilute it with water. The product will be in the aqueous phase as its carboxylate salt. The organic solvent layer is separated and discarded.
-
Acidification: Cool the aqueous phase in an ice bath and slowly add hydrochloric acid with stirring until the pH reaches 2-3.[16] This will protonate the carboxylate, causing the crude Tolfenamic acid to precipitate out of the solution.
-
Purification: Collect the crude product by filtration, wash it with cold water, and dry it. Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure Tolfenamic acid.[18]
Causality Note: The use of a copper catalyst is essential for the Ullmann condensation. It is believed to form an organocopper intermediate that facilitates the otherwise difficult nucleophilic attack of the amine on the aryl halide. The basic conditions are necessary to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction.
Expanding the Pharmacopeia: Synthesis of Quinazolinone Heterocycles
The N-aryl amino acid scaffold, particularly the anthranilic acid core, is a gateway to a vast array of pharmacologically active heterocyclic compounds. Quinazolinones are a prime example, possessing a fused benzene and pyrimidine ring system.[2] They are synthesized via cyclocondensation reactions and exhibit diverse activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][3][5]
General Protocol: Two-Step Synthesis of 4(3H)-Quinazolinones
A widely employed and reliable method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones involves the formation of a benzoxazinone intermediate from an N-acyl anthranilic acid.[13][19]
Materials and Reagents:
-
Anthranilic acid
-
Acyl chloride (e.g., Butyryl chloride) or Acetic anhydride
-
Pyridine or other suitable base
-
A primary amine (R-NH2)
-
Appropriate organic solvents (e.g., Dioxane, Ethanol)
-
Standard laboratory glassware and safety equipment
Experimental Workflow:
Caption: General two-step synthesis of 4(3H)-Quinazolinones.
Step-by-Step Procedure:
-
N-Acylation of Anthranilic Acid: Dissolve anthranilic acid in a suitable solvent with a base like pyridine. Slowly add an acyl chloride (e.g., butyryl chloride) to form the corresponding N-acyl anthranilic acid.[19]
-
Formation of Benzoxazinone Intermediate: Treat the N-acyl anthranilic acid with a dehydrating agent like acetic anhydride and heat the mixture. This promotes an intramolecular cyclization to form the 2-substituted-1,3-benzoxazin-4-one intermediate.[19][20]
-
Synthesis of Quinazolinone: Dissolve the isolated benzoxazinone intermediate in a solvent such as ethanol and add a primary amine. Reflux the mixture for a few hours.[13]
-
Mechanism and Workup: The amine performs a nucleophilic attack on the carbonyl of the benzoxazinone, leading to ring opening followed by recyclization and dehydration to form the stable quinazolinone ring system. Upon cooling, the product often crystallizes and can be isolated by filtration.
Causality Note: The benzoxazinone is a key reactive intermediate. Its ring is susceptible to nucleophilic attack by amines, which initiates a cascade that efficiently constructs the desired quinazolinone core. This two-step approach allows for diversification at two positions (the 2- and 3-positions) of the quinazolinone ring by varying the acylating agent and the amine, respectively.
Advanced Strategies: Bioisosterism and Derivatization
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in drug design for optimizing potency, selectivity, and pharmacokinetic profiles.[21][22][23] The this compound scaffold is an excellent platform for applying these principles.
Table 1: Bioisosteric Replacement Strategies
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Improve metabolic stability, pKa modulation, enhance oral bioavailability.[22] |
| Phenyl Ring | Pyridyl, Thienyl | Modulate solubility, alter metabolic pathways, introduce new hydrogen bonding interactions.[23] |
| Methyl Group (-CH3) | Chlorine (-Cl), Trifluoromethyl (-CF3) | Alter lipophilicity and electronic properties, block metabolic oxidation. |
| Amide Linkage (-CONH-) | Thioamide (-CSNH-), Reverse Amide | Change hydrogen bonding patterns, improve metabolic stability.[24] |
Further derivatization of the carboxylic acid group to form esters or amides is a common strategy to create prodrugs or to explore structure-activity relationships (SAR).[25] For example, condensing the carboxylic acid of Diclofenac with amino acid esters can lead to conjugates with potentially reduced gastrointestinal toxicity.[24]
Conclusion
This compound and its related N-aryl amino acid analogs are not merely starting materials but are strategic platforms for the construction of a wide range of pharmacologically significant molecules. A thorough understanding of the underlying reaction mechanisms—from Ullmann condensations to intramolecular cyclizations—empowers the medicinal chemist to rationally design and execute synthetic routes to potent drugs like Diclofenac and Tolfenamic acid, as well as to diverse heterocyclic libraries such as the quinazolinones. The protocols and insights provided herein serve as a robust foundation for researchers engaged in the discovery and development of new therapeutic agents.
References
- PubChem. Tolfenamic Acid.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tolfenamic Acid? [Link]
- Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Scientia Pharmaceutica, 82(2), 347–362. [Link]
- Drugs.com. (2023, June 26). Tolfenamic acid: Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
- MIMS Philippines. Tolfenamic acid: Uses, Dosage, Side Effects and... [Link]
- Menassé, R., et al. (1978). Pharmacology of diclofenac sodium.
- Asif, M. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of Chemistry, 2014. [Link]
- Synapse. (2023, October 26).
- Drugs.com. (2025, August 17).
- International Journal of Pharmaceutical Sciences and Research. (2025, January 15).
- Wikipedia. Diclofenac. [Link]
- Scilit. Pharmacological Properties of Diclofenac Sodium and Its Metabolites. [Link]
- BJSTR. (2024, June 5). Clinical Pharmacology of Diclofenac. [Link]
- Synapse. (2024, December 19). Study on quinazolinone derivative and their pharmacological actions. [Link]
- ResearchGate. Synthesis of 4(3H)
- International Journal of Pharmaceutical Sciences Review and Research. (2023, April 30). QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. [Link]
- ResearchGate. (PDF)
- Taylor & Francis Online. (2021). Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]
- PubMed. (2024, May 22).
- Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]
- Google Patents. (2012). CN102786429A - Synthesis method of tolfenamic acid.
- Google Patents. (2015). CN104557584A - Method for synthesizing tolfenamic acid.
- Google Patents. (2013).
- Google Patents. (2020). US20200055811A1 - Method of synthesizing diclofenac sodium.
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Tolfenamic Acid: Mechanisms, Synthesis, and Quality Control. [Link]
- ScienceDirect. INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. [Link]
- American Journal of PharmTech Research.
- NIH. (2022). Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. Molecules, 27(1), 245. [Link]
- ResearchGate. (2021).
- Drug Research. (1998). Glycylglycine and Methionine Conjugates of "Diclofenac" and Their Thio Mimics: Synthesis and Anti-Phlogistic Potency. Drug Research, 48(3), 211-221. [Link]
- Der Pharma Chemica. (2016). Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. Der Pharma Chemica, 8(19), 1-10. [Link]
- ResearchGate. (2017). (PDF)
- PubMed. (1978). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. [Link]
- Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design? [Link]
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]
- ResearchGate. (2018). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]
- PubMed Central. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
- ResearchGate. (2025, August 10). (PDF) Input of Isosteric and Bioisosteric Approach in Drug Design. [Link]
- ACS Publications. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. [Link]
- NIH. (2014).
Sources
- 1. ujpronline.com [ujpronline.com]
- 2. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 3. eipublication.com [eipublication.com]
- 4. researchgate.net [researchgate.net]
- 5. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. biomedres.us [biomedres.us]
- 8. Pharmacology of diclofenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Diclofenac - Wikipedia [en.wikipedia.org]
- 11. US20200055811A1 - Method of synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 12. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tolfenamic acid: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 15. CN102786429A - Synthesis method of tolfenamic acid - Google Patents [patents.google.com]
- 16. Tolfenamic acid synthesis - chemicalbook [chemicalbook.com]
- 17. CN103172530A - Preparation method of tolfenamic acid - Google Patents [patents.google.com]
- 18. CN104557584A - Method for synthesizing tolfenamic acid - Google Patents [patents.google.com]
- 19. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. elearning.uniroma1.it [elearning.uniroma1.it]
- 22. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 23. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 24. ptfarm.pl [ptfarm.pl]
- 25. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [(2-Methylphenyl)amino]acetic Acid
Welcome to the technical support center for the synthesis of [(2-Methylphenyl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.
Introduction
This compound, also known as N-(o-tolyl)glycine, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its efficient synthesis is crucial for drug discovery and development programs. This guide will focus on the two primary and most effective methods for its synthesis: the Buchwald-Hartwig amination and the Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for troubleshooting and optimization.
Core Synthesis Strategies
The formation of the C-N bond between the o-tolyl group and the glycine moiety is the central challenge in this synthesis. Both the Buchwald-Hartwig and Ullmann reactions are powerful tools for this transformation, each with its own set of advantages and challenges.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the formation of C-N bonds.[1][2] It generally offers high yields and good functional group tolerance under relatively mild conditions.
Reaction Scheme:
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[3] While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a cost-effective alternative, especially for large-scale synthesis.
Reaction Scheme:
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
Possible Causes & Solutions:
-
Inactive Catalyst (Buchwald-Hartwig):
-
Cause: The Pd(0) active species may not have been generated efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.
-
Solution:
-
Ensure you are using an appropriate precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand.
-
Use of pre-formed Pd(0) catalysts or pre-catalysts designed for easy activation can be beneficial.[4]
-
Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation.
-
-
-
Inappropriate Base:
-
Cause: The base may be too weak to deprotonate the glycine or glycine ester effectively, or it may not be soluble enough in the reaction solvent.
-
Solution:
-
For Buchwald-Hartwig, strong bases like NaOtBu or LHMDS are often effective. However, for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, potentially at higher temperatures.[1][4]
-
For the Ullmann reaction, strong bases like K₂CO₃ or K₃PO₄ are commonly employed.
-
Grinding the inorganic base before use can increase its surface area and reactivity.[4]
-
-
-
Ligand Issues (Buchwald-Hartwig):
-
Cause: The chosen phosphine ligand may not be suitable for the specific substrates.
-
Solution:
-
Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are often effective for coupling with sterically hindered aryl halides like 2-bromotoluene.[5]
-
Screen a variety of ligands to find the optimal one for your system.
-
-
-
High Reaction Temperature (Ullmann):
-
Cause: Traditional Ullmann reactions often require high temperatures (>150 °C).
-
Solution:
-
Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?
Common Side Products & Minimization Strategies:
-
Hydrodehalogenation of the Aryl Halide:
-
Cause: The aryl halide is reduced to toluene. This can be a significant side reaction in Buchwald-Hartwig amination.
-
Solution:
-
Optimize the catalyst and ligand system. Some ligands are more prone to promoting this side reaction.
-
Adjust the reaction temperature and time; prolonged reaction times can sometimes lead to increased hydrodehalogenation.
-
-
-
Homocoupling of the Aryl Halide (Biaryl Formation):
-
Cause: Two molecules of the aryl halide couple to form 2,2'-bitolyl.
-
Solution:
-
This is more common in Ullmann-type reactions. Ensure that the nucleophile (glycine) is present in an appropriate concentration.
-
In Buchwald-Hartwig reactions, careful selection of the ligand and reaction conditions can minimize this.
-
-
-
Double Arylation of Glycine:
-
Cause: The product, this compound, can undergo a second N-arylation.
-
Solution:
-
Use a stoichiometric amount or a slight excess of the aryl halide relative to glycine.
-
Monitor the reaction closely and stop it once the desired product is formed.
-
-
Q3: I have a good yield, but I am struggling with the purification of the final product. What are the best practices for purification?
Purification Strategies:
-
Acid-Base Extraction:
-
Principle: this compound is amphoteric, meaning it has both an acidic carboxylic acid group and a basic amino group. This property can be exploited for purification.
-
Protocol:
-
After the reaction, quench the mixture and remove the organic solvent.
-
Dissolve the residue in an aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid, forming the water-soluble sodium salt.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic organic impurities like unreacted 2-bromotoluene and biaryl side products.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to the isoelectric point of the amino acid (typically pH 4-5), at which it is least soluble.
-
The purified this compound will precipitate out of the solution and can be collected by filtration.
-
-
-
Recrystallization:
-
Principle: Further purification can be achieved by recrystallizing the product from a suitable solvent system.
-
Solvent Selection: Common solvent systems for N-aryl amino acids include ethanol/water, methanol/water, or acetone/hexane. The choice of solvent will depend on the specific impurities present.
-
-
Column Chromatography:
-
Principle: For small-scale synthesis or to remove impurities with similar solubility, silica gel column chromatography can be employed.
-
Eluent System: A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. The addition of a small amount of acetic acid to the eluent can help to improve the peak shape of the acidic product.
-
Frequently Asked Questions (FAQs)
Q: Should I use glycine or a glycine ester as the starting material?
A: Using a glycine ester (e.g., ethyl or tert-butyl ester) can sometimes be advantageous, particularly in the Buchwald-Hartwig amination. The ester group increases the solubility of the starting material in organic solvents and can lead to cleaner reactions. However, this will necessitate a final hydrolysis step to obtain the desired carboxylic acid. If you choose this route, be mindful that the hydrolysis conditions (e.g., strong acid or base) could potentially degrade the product if not carefully controlled.
Q: What is the optimal temperature for the reaction?
A: The optimal temperature is highly dependent on the chosen method and the specific reagents.
-
Buchwald-Hartwig Amination: These reactions are often run between 80-110 °C.[4] However, with highly active catalyst systems, reactions can sometimes be performed at room temperature.
-
Ullmann Condensation: Traditional Ullmann reactions can require temperatures up to 200 °C.[3] However, with the addition of ligands like N,N-dimethylglycine, the reaction temperature can often be lowered to the 90-120 °C range.[6]
Q: How do I monitor the progress of the reaction?
A: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). A sample of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.
Q: Can I use 2-chlorotoluene instead of 2-bromotoluene?
A: Yes, 2-chlorotoluene can be used, but it is generally less reactive than 2-bromotoluene in both the Buchwald-Hartwig and Ullmann reactions.[4] To achieve good yields with 2-chlorotoluene in a Buchwald-Hartwig reaction, you will likely need to use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand. For the Ullmann reaction, higher temperatures may be required.
Experimental Protocols
Optimized Buchwald-Hartwig Amination Protocol
This protocol is a starting point and may require optimization for your specific setup.
Materials:
-
2-Bromotoluene
-
Glycine ethyl ester hydrochloride
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and BrettPhos (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add glycine ethyl ester hydrochloride (1.2 equivalents) and sodium tert-butoxide (2.5 equivalents).
-
Add 2-bromotoluene (1.0 equivalent).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting ethyl [(2-methylphenyl)amino]acetate can be hydrolyzed to the final product by refluxing with aqueous NaOH, followed by acidic workup.
Ligand-Accelerated Ullmann Condensation Protocol
Materials:
-
2-Chlorotoluene
-
Glycine
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add CuI (5-10 mol%), N,N-dimethylglycine (20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add glycine (1.5 equivalents).
-
Add anhydrous DMF.
-
Add 2-chlorotoluene (1.0 equivalent).
-
Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove insoluble inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the crude product using the acid-base extraction method described in the purification section.
Data Presentation
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O) |
| Ligand | Phosphine (e.g., BrettPhos, RuPhos) | Amino acid (e.g., N,N-dimethylglycine), Diamine |
| Base | Strong (NaOtBu, LHMDS) or Weak (K₃PO₄, Cs₂CO₃) | Strong (K₂CO₃, K₃PO₄) |
| Solvent | Toluene, Dioxane, THF | DMF, NMP, DMSO |
| Temperature | 80-110 °C | 90-200 °C |
| Typical Yield | 70-95% | 60-85% |
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Ullmann Condensation Mechanism
Caption: A plausible mechanism for the Ullmann N-arylation reaction.
References
- Wu, X., & Buchwald, S. L. (2020). A User's Guide to the Buchwald-Hartwig Amination. Chemical Science, 11(38), 10216-10237. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799-3802. [Link]
- Ullmann Condensation. (2023, November 28). In Wikipedia. [Link]
- Buchwald-Hartwig Amination. (2023, December 22). In Wikipedia. [Link]
- Synthesis of N-phenylglycine. (n.d.). PrepChem.com.
- Tolfenamic Acid Impurities. (n.d.). Pharmaffiliates.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
- Validated chromatographic methods for simultaneous determination of tolfenamic acid and its major impurities. (2014). PubMed. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Preparation of N-Phenylglycine. (n.d.). PrepChem.com. [Link]
- glycine ethyl ester hydrochloride. (n.d.). Organic Syntheses. [Link]
- Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone. (2014). RSC Publishing. [Link]
- Copper-catalyzed N-(hetero)
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016).
- One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. (2020).
- Nitrogen Arylation for Macrocyclization of Unprotected Peptides. (2018). PMC - NIH. [Link]
- A Mild and Efficient Method for Copper-Catalyzed Ullmann-Type N-Arylation of Aliphatic Amines and Amino Acids. (2018).
- N,N-Dimethylglycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (n.d.). Organic Chemistry Portal. [Link]
- N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. (n.d.). Organic Chemistry Portal. [Link]
- Tolfenamic acid Nitroso Impurity. (n.d.). Alentris Research Pvt. Ltd. [Link]
- 2-amino-2-(4-methylphenyl)acetic Acid. (n.d.). PubChem. [Link]
- 2-Amino-2-(2,4-difluoro-5-methylphenyl)acetic acid. (n.d.). PubChem. [Link]
- 2-Amino-2-(2-methylphenyl)acetic acid, min 98%, 5 grams. (n.d.). [Link]
- dl-Phenylglycine. (n.d.). Organic Syntheses. [Link]
- N-Phenylglycine. (2023, April 25). In Wikipedia. [Link]
- N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD. (2015, January 6).
- Optimization process of glycine ethyl ester hydrochloride. (n.d.).
- SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. (n.d.). КиберЛенинка. [Link]
- Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of [(2-Methylphenyl)amino]acetic acid.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of [(2-Methylphenyl)amino]acetic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Instead of a rigid manual, this guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world problems faced in the lab.
Introduction
This compound, a key N-aryl glycine, is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly lower yields and complicate purification. The primary synthetic strategies involve forming a C-N bond between an o-tolyl group and a glycine moiety. This guide focuses on troubleshooting the most common methods: the Buchwald-Hartwig amination and the Ullmann condensation, along with other relevant pathways.
Main Synthetic Pathways and Potential Issues
The selection of a synthetic route depends on available starting materials, functional group tolerance, and scalability. Each pathway, however, presents a unique set of potential side reactions.
Caption: Buchwald-Hartwig cycle showing the desired path vs. the hydrodehalogenation side reaction.
Troubleshooting Protocol: Minimizing Hydrodehalogenation
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands promote reductive elimination over side reactions.
-
Recommendation: Switch from simpler ligands (e.g., dppf) to more specialized Buchwald ligands like Josiphos, XPhos, or RuPhos. These ligands create a bulky coordination sphere around the palladium, favoring the C-N bond-forming step. [1]2. Base Selection: The strength and nature of the base can influence the stability of intermediates.
-
Recommendation: Use a weaker base if possible. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider switching to K₃PO₄ or Cs₂CO₃, especially with more sensitive substrates.
-
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired pathway.
-
Recommendation: Run a temperature screen, starting from 80 °C and decreasing in 10 °C increments, monitoring the reaction by LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ | - |
| Ligand | dppf | XPhos | Increased steric bulk favors reductive elimination. |
| Base | NaOtBu | K₃PO₄ | Milder base can reduce side reactions. |
| Temperature | 110 °C | 80 °C | Lower temperature reduces the rate of decomposition pathways. |
| Product:Byproduct Ratio | ~ 60:40 | > 95:5 | Significant reduction in toluene formation. |
FAQ 2: My reaction is clean, but stalls at ~50% conversion. What's the issue?
Answer: This often points to catalyst deactivation. The active Pd(0) species can be sensitive and may be oxidized or aggregate into an inactive form over the course of the reaction.
Troubleshooting Protocol: Preventing Catalyst Deactivation
-
Ensure Anaerobic Conditions: The Pd(0) catalyst is sensitive to oxygen. [2] * Action: Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Use a Robust Ligand: As mentioned previously, bulky, electron-rich phosphine ligands not only promote the desired reaction but also stabilize the palladium center, increasing catalyst lifetime.
-
Consider a Pre-catalyst: Using a well-defined, air-stable Pd(II) pre-catalyst (e.g., XPhos Pd G3) can lead to more consistent generation of the active Pd(0) species in solution, improving overall performance.
Section 2: Ullmann Condensation / Goldberg Reaction Issues
The Ullmann condensation is a copper-catalyzed C-N coupling reaction. While it often requires harsher conditions than the Buchwald-Hartwig amination (e.g., higher temperatures and polar aprotic solvents), it can be a cost-effective alternative. [3][4] FAQ 3: I'm seeing a significant amount of a high-molecular-weight byproduct that is insoluble in my workup solvent. What could it be?
Answer: You are likely forming a diketopiperazine , specifically 1,4-bis(2-methylphenyl)piperazine-2,5-dione. This occurs through the intermolecular dimerization of two molecules of the this compound product or its ester intermediate.
Causality: This side reaction is particularly prevalent under the high temperatures often required for Ullmann-type reactions. [3]The reaction mechanism can involve the intermolecular cyclization of two molecules of the N-aryl glycine ester. [5]
Caption: Dimerization side reaction leading to the formation of a diketopiperazine.
Troubleshooting Protocol: Suppressing Dimerization
-
Use of Ligands/Additives: Modern Ullmann protocols utilize ligands that allow the reaction to proceed at lower temperatures, thereby minimizing thermal side reactions.
-
Recommendation: Introduce a ligand such as L-proline or N,N-dimethylglycine. [6][7][8]These additives can facilitate the catalytic cycle at temperatures as low as 90 °C, significantly reducing dimerization. [6][8]2. Concentration Control: The dimerization is a bimolecular reaction, so its rate is highly dependent on the concentration of the N-aryl glycine intermediate.
-
Recommendation: Perform the reaction under more dilute conditions. While this may slow the desired reaction, it will disproportionately slow the second-order dimerization side reaction.
-
-
Protecting Group Strategy: If you are using a glycine ester, the free acid is often less prone to this specific dimerization pathway under basic conditions. Hydrolyzing the ester in situ or using glycine itself might be a viable, albeit more complex, strategy.
FAQ 4: The reaction is sluggish and requires stoichiometric amounts of copper. How can I improve this?
Answer: Traditional Ullmann reactions often suffered from this issue. The problem lies in the poor solubility and reactivity of the copper source.
Troubleshooting Protocol: Activating the Copper Catalyst
-
Catalyst Source: Switch from copper powder or copper(II) salts to a more soluble and active copper(I) source.
-
Recommendation: Use copper(I) iodide (CuI) or copper(I) bromide (CuBr). These are generally more effective in catalytic Ullmann reactions.
-
-
Ligand Assistance: As mentioned above, ligands are crucial. They not only lower the required temperature but also solubilize the copper species and accelerate the catalytic turnover.
Section 3: General Side Reactions and Purification
FAQ 5: My final product shows signs of oxidation after workup and purification. What is the cause and how can I prevent it?
Answer: The secondary amine in your product is susceptible to oxidation, which can occur via exposure to air, especially in the presence of trace metals or light. [9]This can lead to the formation of colored impurities, imine derivatives, or other degradation products. [10] Troubleshooting Protocol: Preventing Product Oxidation
-
Inert Atmosphere Workup: Handle the product under an inert atmosphere whenever possible, especially during concentration and drying steps.
-
Use of Antioxidants: If the product is particularly sensitive, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during the final purification or for storage.
-
Purification Method: Column chromatography on silica gel can sometimes promote oxidation due to the acidic nature of the silica and the large surface area exposed to air.
-
Recommendation: If oxidation on silica is suspected, try deactivating the silica gel with a base (e.g., triethylamine in the eluent) or switch to a different stationary phase like alumina. Alternatively, purification via recrystallization is often a better method for crystalline solids as it is less harsh.
-
References
- Royal Society of Chemistry. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.
- ACS Publications. (2022, May 27). Photoredox Cross-Dehydrogenative Coupling of N-Aryl Glycines Mediated by Mesoporous Graphitic Carbon Nitride: An Environmentally Friendly Approach to the Synthesis of Non-Proteinogenic α-Amino Acids (NPAAs) Decorated with Indoles. ACS Sustainable Chemistry & Engineering.
- MDPI. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Ullmann condensation.
- ResearchGate. (2025, August 10). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Synthesis of alkyne tethered N-aryl glycine derivatives.
- ACS Publications. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- PubMed. (n.d.). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides.
- Synthesis Workshop. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.
- CyberLeninka. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.
- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
- PMC. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting purification of [(2-Methylphenyl)amino]acetic acid by recrystallization.
Welcome to the technical support guide for the purification of [(2-Methylphenyl)amino]acetic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and professionals in drug development. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to solve challenges encountered during recrystallization.
Understanding the Molecule: The Key to Successful Purification
This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid, -COOH) and basic (secondary amine, -NH-) functional groups. It also contains a non-polar aromatic ring (2-methylphenyl). This unique combination dictates its solubility and is the primary reason purification by recrystallization can be challenging. Its solubility is highly dependent on solvent polarity and, critically, on the pH of the solution.
-
In acidic solutions (low pH): The amino group is protonated (-NH₂⁺-), forming a salt that is significantly more soluble in polar solvents like water.
-
In basic solutions (high pH): The carboxylic acid group is deprotonated (-COO⁻), forming a salt that is also more soluble in polar solvents.
-
At the isoelectric point (neutral pH): The molecule exists predominantly as a zwitterion, which often has the lowest solubility in water, making neutral conditions potentially ideal for crystallization from aqueous solutions.[1][2][3]
This behavior is the foundation for the troubleshooting strategies outlined below.
Diagram: Solute-Solvent Interaction Logic
Caption: Relationship between molecular functional groups and solvent polarity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: My compound completely dissolved in the hot solvent, but no crystals have formed even after extensive cooling in an ice bath. What should I do?
A1: This is the most frequent issue in recrystallization and almost always indicates that the solution is not supersaturated.[4] You have likely used too much solvent.
-
Immediate Action & Rationale:
-
Induce Crystallization: First, try scratching the inside of the flask just below the solvent line with a clean glass rod.[5][6] The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.
-
Add a Seed Crystal: If you have a small amount of the crude or pure solid, add a tiny speck to the solution.[5][7] This provides a perfect template for more molecules to crystallize onto.
-
Reduce Solvent Volume: If the above methods fail, it confirms an excess of solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the concentrated solution to cool slowly again.[4][5] The goal is to reach the saturation point at a higher temperature, so that cooling will lead to supersaturation and crystallization.
-
Q2: Instead of crystals, an oil or gooey substance formed at the bottom of my flask. How can I fix this "oiling out"?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[4] Given that this compound has a high melting point (270 °C), this is more likely caused by the presence of significant impurities that depress the melting point of the mixture.
-
Immediate Action & Rationale:
-
Re-dissolve and Dilute: Reheat the flask to dissolve the oil back into the solvent. Add a small amount (5-10%) more of the hot solvent.[5] This keeps the compound dissolved to a lower temperature, hopefully one that is below its depressed melting point.
-
Slow Down Cooling: Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool very slowly to room temperature, perhaps by leaving it on a warm (but turned off) hot plate or insulating the flask with glass wool.[4] Slow cooling favors the formation of an ordered crystal lattice over amorphous oil.
-
Change Solvents: If the problem persists, the chosen solvent's boiling point may be too high, or a different solvent system is needed to better exclude the problematic impurity. Consider a lower-boiling point solvent or a two-solvent system (see Protocol 2).
-
Q3: My final yield of pure crystals is extremely low. Where did my product go?
A3: A low yield is typically a consequence of using too much solvent, leading to a significant amount of the product remaining dissolved in the cold mother liquor.[5][8]
-
Immediate Action & Rationale:
-
Check the Mother Liquor: After filtering your crystals, take the filtrate (mother liquor) and cool it further in a salt-ice bath. If more crystals form, you can collect this "second crop." Alternatively, you can reduce the volume of the mother liquor by boiling off some solvent and cooling again.[4] Be aware that a second crop is often less pure than the first.
-
Refine Your Technique: For future attempts, ensure you are using the minimum amount of boiling solvent necessary to just dissolve the solid.[6][8] When washing the collected crystals, use only a very small amount of ice-cold solvent to rinse away impurities without dissolving your product.[8]
-
Q4: My solution has a distinct color, but the pure compound is white or off-white. How can I remove the colored impurity?
A4: Highly colored impurities, even in small amounts, can often be removed using activated carbon (charcoal).[9]
-
Immediate Action & Rationale:
-
Charcoal Treatment: After dissolving your crude compound in the hot solvent, cool the solution slightly so it is no longer boiling. Caution: Adding charcoal to a boiling solution will cause violent bumping.[9]
-
Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.[9]
-
Swirl the mixture and gently heat it for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration through a fluted filter paper to remove the fine charcoal particles before allowing the clear solution to cool and crystallize.
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting common recrystallization problems.
Recommended Solvent Systems & Properties
Choosing the right solvent is the most critical step.[10] An ideal solvent should dissolve the compound well when hot but poorly when cold. Given the properties of this compound, polar solvents are a good starting point.
| Solvent System | Boiling Point (°C) | Rationale & Comments |
| Water | 100 | Excellent choice due to high polarity and ability to form salts. The compound's zwitterionic nature may lead to low solubility at neutral pH when cold, which is ideal. High boiling point can be a drawback if the compound is thermally unstable.[11] |
| Ethanol/Water | 78-100 | A highly versatile mixed-solvent system. Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and add hot water (the "bad" solvent) dropwise until the solution becomes cloudy. Then add a drop or two of hot ethanol to clarify before cooling.[9] This allows for fine-tuning of polarity. |
| Acetic Acid | 118 | Often used for amino acids.[12] The acidic nature will protonate the amine group, increasing solubility. Cooling or adding a non-solvent like water can induce crystallization. Use glacial acetic acid in a fume hood.[13] |
| Acetone | 56 | A polar aprotic solvent that may offer good solubility characteristics. Its low boiling point makes it easy to remove but also means the solubility difference between hot and cold may be less pronounced.[14] |
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Using Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and a small amount of deionized water. Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot water until the solid just dissolves completely. Avoid adding a large excess of water, as this will reduce your yield.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, sand), perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[9][15]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Allow the crystals to dry completely in the air or in a desiccator. Determine the melting point and yield of the purified product. A pure compound will have a sharp melting point range.[7]
Protocol 2: Two-Solvent Recrystallization (Using Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum volume of hot ethanol required to fully dissolve it.
-
Induce Cloudiness: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Cooling & Collection: Follow steps 4-7 from the Single-Solvent Protocol, using a minimal amount of an ice-cold ethanol/water mixture for the washing step.
References
- Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
- University of California, Irvine.
- University of York.
- SweetStudy. Recrystallization pre/post lab questions | Organic chemistry homework help. [Link]
- Dartmouth College.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- CyberLeninka. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. [Link]
- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
- Professor Dave Explains.
- PubChem. 2-amino-2-(4-methylphenyl)acetic Acid. [Link]
- MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. (2010-02-04). [Link]
- Tyler Parra. How To Recrystallize A Solid. (2020-07-17). [Link]
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
- Reddit.
- PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]
- American Elements. 2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid. [Link]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- ResearchGate. Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. [Link]
- Chemical Science Review and Letters. 4,5]thieno[3,2:4,5]pyrimido[1,6-b][8][11][16]triazepine Derivatives. [https://www.chesci.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sweetstudy.com [sweetstudy.com]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
- 11. echemi.com [echemi.com]
- 12. chesci.com [chesci.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Identification and removal of impurities in [(2-Methylphenyl)amino]acetic acid samples.
Welcome to the dedicated technical support guide for ensuring the purity of [(2-Methylphenyl)amino]acetic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and validated protocols to identify and remove critical impurities. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs) - Impurity Profiling
This section addresses the most common initial questions regarding the purity and analysis of this compound.
Question 1: What are the most common impurities I should expect in my this compound sample?
Answer: Impurities in this compound typically originate from the synthetic route or degradation. The most common impurities to be aware of are:
-
Starting Materials: Unreacted 2-toluidine and chloroacetic acid are frequent process-related impurities.
-
Reaction Byproducts: Over-alkylation can lead to the formation of N,N-bis(carboxymethyl)-2-methylaniline. Dimerization or other side reactions can also occur under non-optimal reaction conditions.
-
Degradation Products: Oxidative degradation can lead to colored impurities. Decarboxylation may also occur under thermal stress.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., toluene, ethanol, water) may be present.
Question 2: I have an unknown peak in my HPLC chromatogram. What is the most logical first step to identify it?
Answer: The most efficient first step is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique provides both the retention time (from HPLC) and the mass-to-charge ratio (m/z) of the unknown peak. By comparing the m/z of the unknown peak to the molecular weights of potential impurities (starting materials, expected byproducts), you can often make a preliminary identification. For a definitive structural confirmation, further isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
Question 3: My sample has a slight yellow or brownish tint. What does this indicate and is it acceptable?
Answer: A yellow or brownish tint in a sample that should be a white to off-white solid is often indicative of oxidative impurities or the presence of trace amounts of starting materials that are prone to coloration upon exposure to air and light. While the acceptability depends on the specific requirements of your downstream application, for pharmaceutical use, this coloration would likely indicate the sample is out of specification. It is crucial to quantify these impurities using a validated HPLC method.
Part 2: Troubleshooting Guide - Purification Workflows
This section provides practical advice for overcoming common challenges encountered during the purification of this compound.
Issue 1: My recrystallization attempt failed to significantly improve the purity of my sample.
Troubleshooting Steps:
-
Solvent System Selection: The principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a given solvent system at different temperatures. If the purity is not improving, it is likely that the impurity has a very similar solubility profile to your target compound in the chosen solvent.
-
Action: Experiment with different solvent systems. A good starting point is a binary solvent system (e.g., ethanol/water, acetone/heptane). The goal is to find a system where your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurity is either highly soluble or insoluble at all temperatures.
-
-
Cooling Rate: A rapid cooling rate can lead to the co-precipitation of impurities along with your product.
-
Action: Allow the heated solution to cool slowly to room temperature, and then further cool it in an ice bath. This slow cooling promotes the formation of a more ordered crystal lattice, which is more effective at excluding impurities.
-
-
Seeding: If crystallization does not initiate upon cooling, it may be due to the lack of a nucleation site.
-
Action: Add a single, pure crystal of this compound to the cooled solution to induce crystallization.
-
Issue 2: I am seeing a persistent impurity in my HPLC analysis that I cannot remove by recrystallization.
Troubleshooting Steps:
This scenario strongly suggests an impurity with very similar physicochemical properties (polarity, solubility) to this compound. In this case, a more selective purification technique is required.
-
Action: Preparative Chromatography. Preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice for separating closely related compounds.
-
Rationale: By using a high-resolution stationary phase and an optimized mobile phase, you can achieve separation based on subtle differences in the interaction of the compounds with the stationary phase.
-
Starting Point: Use the same column and mobile phase conditions from your analytical HPLC method as a starting point for developing a preparative method. You will need to scale up the column diameter and flow rate to handle larger sample loads.
-
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for in-house method development and validation.
Protocol 1: HPLC-UV Method for Purity Analysis
This method is suitable for the quantitative determination of the purity of this compound and the detection of related substances.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a good general-purpose reverse-phase column for separating compounds of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier helps to protonate the carboxylic acid group, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B | A gradient elution is necessary to elute both polar and non-polar impurities in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. |
| Injection Volume | 10 µL | |
| Sample Preparation | Accurately weigh 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B. |
Protocol 2: Bench-Scale Recrystallization
This protocol is a starting point for the purification of gram-scale quantities of this compound.
-
Solvent Screening: In small test tubes, test the solubility of your crude material in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. Look for a solvent that provides low solubility at room temperature and high solubility upon heating.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your crude this compound. Heat the mixture with stirring until all the solid has dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. You should observe the formation of crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Part 4: Visualized Workflows
The following diagrams illustrate the logical flow of the processes described in this guide.
Caption: Workflow for the identification of unknown impurities.
Caption: Decision tree for selecting an appropriate purification method.
References
- Recrystallization. University of California, Los Angeles (UCLA) Chemistry and Biochemistry. [Link]
- A Guide to HPLC and LC-MS Troubleshooting.
- Preparative HPLC: A Practical Guideline.
How to prevent the degradation of [(2-Methylphenyl)amino]acetic acid during storage.
Welcome to the technical support center for [(2-Methylphenyl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we address common challenges and provide in-depth, evidence-based solutions to prevent degradation.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of this compound.
Q1: My solid this compound has developed a yellowish or brownish tint over time. What's happening?
A1: Discoloration is a primary indicator of oxidative degradation. The aminophenyl moiety in the molecule is susceptible to oxidation when exposed to atmospheric oxygen, especially in the presence of light or elevated temperatures. This process can lead to the formation of colored quinone-imine type species and other complex degradation products.[1] To mitigate this, always store the solid compound in a tightly sealed container, protected from light, and at a reduced temperature.
Q2: What are the ideal temperature conditions for storing this compound?
A2: For long-term storage of the solid compound, we recommend maintaining a temperature of 2-8°C. If you are storing the compound in a solution, short-term storage (up to 48 hours) at 2-8°C is acceptable, but for long-term storage, freezing at -20°C or -80°C is highly advisable.[1][2] Higher temperatures significantly accelerate the rate of all chemical reactions, including oxidation.[1]
Q3: I've prepared a stock solution. How can I prevent it from degrading?
A3: Solutions are generally more prone to degradation than the solid-state compound. Several factors accelerate degradation in solution:
-
Oxygen: Atmospheric oxygen is a key driver of oxidation.[1]
-
Light: UV light can energize and initiate oxidative reactions.[1]
-
Temperature: Warmer temperatures increase reaction rates.[1][3]
-
pH: High pH (alkaline) conditions can make the molecule more susceptible to oxidation.[1]
-
Metal Ions: Trace amounts of metal ions like Cu²⁺ and Fe³⁺ can catalyze oxidation.[1]
To ensure stability, prepare solutions with deoxygenated solvents, store them in amber vials to protect from light, and keep them refrigerated or frozen.[1] For maximum stability, overlaying the solution with an inert gas like argon or nitrogen is effective.[1][2]
Q4: Can I use antioxidants to stabilize my solutions?
A4: Yes, adding antioxidants is a highly effective method. Antioxidants like ascorbic acid or sodium bisulfite act as sacrificial agents, getting preferentially oxidized before your compound of interest.[1] The choice and concentration of the antioxidant should be compatible with your downstream applications.
II. Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving degradation issues.
Issue 1: Rapid Discoloration of a Freshly Prepared Solution
| Potential Cause | Troubleshooting Steps & Explanation |
| High Oxygen Content in Solvent | 1. Deoxygenate the Solvent: Before dissolving the compound, sparge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes. This displaces dissolved oxygen, a primary culprit in oxidation.[1][4] |
| Presence of Catalytic Metal Ions | 1. Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent high-purity solvents to minimize metal ion contamination. 2. Add a Chelating Agent: If compatible with your experiment, consider adding a small amount of a chelating agent like EDTA (e.g., 0.01-0.05%). EDTA will sequester catalytic metal ions, preventing them from accelerating oxidation.[1] |
| High pH of the Solution | 1. Adjust pH: If your experimental design allows, adjust the pH to a slightly acidic range (pH 4-6). This can enhance the stability of the amino group against oxidation.[1] |
Issue 2: Inconsistent Analytical Results (e.g., HPLC, LC-MS)
Inconsistent analytical data, such as shifting retention times, new impurity peaks, or a decrease in the main peak area, often points to degradation of the compound in your stock or working solutions.
Below is a systematic workflow to diagnose and resolve this issue.
Caption: Workflow for diagnosing analytical inconsistencies.
III. Protocols for Preventing Degradation
Adhering to strict storage protocols is the most effective way to maintain the integrity of this compound.
Protocol 1: Optimal Storage of Solid Compound
-
Container: Use an amber glass bottle or an opaque, airtight container.
-
Atmosphere: Before sealing, purge the container with an inert gas (argon or nitrogen) to displace air. This is especially critical for long-term storage.[2][4]
-
Sealing: Ensure the cap is tightly sealed. For extra protection, wrap the cap with parafilm.
-
Temperature: Store the container in a refrigerator at 2-8°C.
-
Handling: Before opening a refrigerated container, allow it to warm to room temperature in a desiccator.[2] This prevents atmospheric moisture from condensing on the cold solid, which can accelerate degradation.[2]
Protocol 2: Preparation and Storage of Stable Stock Solutions
-
Solvent Preparation: Use high-purity solvents. Deoxygenate the solvent by sparging with argon or nitrogen for at least 15 minutes.
-
Dissolution: Dissolve the compound in the deoxygenated solvent. If necessary for solubility, gentle warming can be applied, but avoid excessive heat.
-
Additives (Optional): If your downstream application permits, add a chelating agent like EDTA to a final concentration of 0.01% to sequester metal ions.[1]
-
Aliquoting: Dispense the solution into single-use aliquots in amber glass vials or cryovials. This avoids repeated freeze-thaw cycles, which can degrade some amino acids.[3][5]
-
Inert Atmosphere: Before capping each aliquot, flush the headspace of the vial with argon or nitrogen.
-
Storage:
Visualizing the Primary Degradation Threat: Oxidation
The primary degradation pathway of concern during storage is oxidation. The electron-rich amino group and the aromatic ring are susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and metal ions.
Caption: Key factors promoting oxidative degradation.
IV. Analytical Methods for Stability Assessment
To quantitatively assess the stability of this compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common and effective technique.
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent (e.g., acetonitrile or methanol) is common for separating polar and non-polar compounds.
-
Detection: The aromatic ring in the molecule allows for strong UV absorbance, typically monitored around 254 nm.
-
Quantification: The stability can be monitored by tracking the peak area of the parent compound over time under different storage conditions. The appearance of new peaks would indicate the formation of degradation products. For more detailed structural information on degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6]
References
- BenchChem. (n.d.). Preventing oxidative degradation of (3-Amino-4-hydroxyphenyl)acetic acid solutions.
- Li, Y., et al. (2022). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central.
- Various Authors. (2012). How long can one store amino acids at room temperature? Quora.
- AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ.
- Various Authors. (2015). How can store amino acids stock solutions? ResearchGate.
- Various Authors. (n.d.). Analytical strategies for the determination of amino acids: Past, present and future trends. ResearchGate.
- Various Authors. (2012). How to prevent/minimize rapid air oxidation or arylamine... ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Experiments with [(2-Methylphenyl)amino]acetic Acid (Tolfenamic Acid)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers utilizing [(2-Methylphenyl)amino]acetic acid, a compound more commonly known as Tolfenamic Acid. This document is designed to serve as a primary resource for scientists, researchers, and drug development professionals encountering unexpected or inconsistent results during their experiments. As a non-steroidal anti-inflammatory drug (NSAID) with emerging applications in cancer and neurodegenerative disease research, its behavior in complex biological systems can be multifaceted.[1][2] This guide moves beyond standard protocols to explore the causality behind common experimental challenges, providing you with the expert insights needed to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing.
Category 1: Compound Preparation and Handling
Question 1: My Tolfenamic Acid is not dissolving properly, or it precipitates when added to my aqueous buffer. What is the correct procedure for solubilization?
Answer: This is the most common challenge faced by researchers. Tolfenamic acid is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low water solubility and high permeability.[3] Its solubility is highly dependent on the solvent and the pH of the aqueous medium.
Core Insight: The molecule contains a carboxylic acid group. At neutral or acidic pH, this group is protonated, making the molecule less polar and significantly less soluble in water. In basic conditions, this group deprotonates to a carboxylate salt, which dramatically increases aqueous solubility.[4]
Troubleshooting Protocol: Preparing a Stable Stock Solution
-
Primary Stock Preparation:
-
For most in vitro biological assays, prepare a high-concentration primary stock solution (e.g., 10-50 mM) in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice. Ethanol can also be used.[4]
-
Ensure the compound is completely dissolved by gentle vortexing or brief sonication. Visually inspect the solution against a light source to confirm there are no suspended particles.
-
-
Working Solution Preparation (Dilution into Aqueous Media):
-
The Critical Step: Never dilute the DMSO stock directly into neutral water or a neutral buffer in a large volume. This will almost certainly cause immediate precipitation as the compound crashes out of solution.
-
Recommended Method: Add the small volume of DMSO stock drop-wise into your final volume of cell culture media or buffer while vortexing or stirring vigorously. This rapid dispersion helps to prevent localized supersaturation.
-
Final Organic Solvent Concentration: Always aim for a final DMSO concentration of <0.5% (v/v) in your experiment, as higher concentrations can have independent biological effects on cells.
-
-
pH Considerations:
-
If working with a simple buffer system (not cell culture media), you can increase solubility by adjusting the pH. Tolfenamic acid's solubility is expected to be significantly higher in slightly basic aqueous solutions (pH > 7.5) due to the formation of the carboxylate salt.[4]
-
However, be cautious: altering the pH of your experimental buffer can independently affect your biological system (e.g., enzyme activity, cell viability).[5]
-
Question 2: I've prepared my working solution successfully, but after incubation (e.g., 24-48 hours), I see crystalline precipitates in my cell culture plates. Is this degradation?
Answer: While degradation is a possibility over long periods, the more likely culprit is time-dependent precipitation from a supersaturated solution, especially in complex biological media.
Core Insight: Cell culture media is a complex mixture of salts, amino acids, and proteins. The presence of divalent cations (like Ca²⁺ and Mg²⁺) and the buffering system (often bicarbonate) can reduce the solubility of organic compounds over time.[6] The compound may appear dissolved initially but can slowly crash out as it equilibrates at the experimental temperature (e.g., 37°C).
Troubleshooting Workflow: Stability and Precipitation
Caption: Troubleshooting workflow for time-dependent precipitation.
Experimental Protocol: Media Solubility Check
-
Prepare your Tolfenamic Acid working solution in your exact experimental cell culture medium at several concentrations, including the one where you observed precipitation.
-
Create a "cell-free" control plate with these solutions.
-
Incubate this plate under the same experimental conditions (e.g., 37°C, 5% CO₂).
-
Observe the wells under a microscope at several time points (e.g., 1h, 6h, 24h, 48h) specifically looking for crystal formation. This will help you determine the practical solubility limit in your specific system.
Category 2: Interpreting In Vitro Biological Results
Question 3: I'm observing significant cytotoxicity or apoptosis in my cell line at concentrations where I expected only anti-inflammatory effects. Is this an artifact or a real effect?
Answer: This is likely a real, concentration-dependent biological effect. While Tolfenamic Acid is an NSAID, it is well-documented to have anti-cancer properties that involve inducing apoptosis and affecting cell cycle progression, often through mechanisms independent of its primary COX-inhibiting function.[7]
Core Insight: The anti-cancer activity of Tolfenamic Acid is strongly associated with its ability to induce the degradation of Specificity Protein (Sp) transcription factors, particularly Sp1.[7] Sp1 downstream targets include key proteins involved in cell survival and proliferation, such as c-Met, VEGF, and Survivin.[7] Therefore, at sufficient concentrations, Tolfenamic Acid is expected to be cytotoxic to cancer cells.
Distinguishing Mechanisms: On-Target vs. Off-Target Effects
Caption: Dual mechanisms of Tolfenamic Acid action.
Troubleshooting Steps:
-
Review the Literature: Check published studies for the IC50 values of Tolfenamic Acid in your specific cell line or similar ones. Cytotoxic effects in the 25-100 µM range are commonly reported for many cancer cell lines.[7]
-
Dose-Response Curve: Perform a wide dose-response experiment (e.g., from 1 µM to 200 µM) to clearly define the therapeutic window for anti-inflammatory effects versus the concentrations that induce cell death in your model.
-
Positive Controls: Include a known potent cytotoxic agent (e.g., staurosporine) as a positive control for apoptosis/cytotoxicity assays to validate that your detection system is working correctly.
-
Mechanism Validation: To confirm the effect is due to Sp1 degradation, you can perform a Western blot to check for reduced Sp1 protein levels after treatment. This directly tests the known COX-independent mechanism.[7]
Question 4: My experimental results are inconsistent. I'm seeing effects on gene or protein expression that don't align with the known COX or Sp1 pathways. What could be happening?
Answer: This points towards lesser-known off-target effects or potential modulation of broader cellular processes. Tolfenamic Acid, like many small molecules, can have multiple biological activities.
Potential Causes for Unexpected Pathway Modulation:
-
Cytochrome P450 (CYP) Modulation: Tolfenamic Acid has been shown to decrease the expression of CYP isozymes, particularly CYP2E1, in liver models.[8] If your experimental system (e.g., primary hepatocytes or certain cell lines) has active CYP metabolism, Tolfenamic Acid could alter the metabolism of other compounds in your media or affect signaling pathways regulated by CYP-produced metabolites.
-
Metabolic Reprogramming: The degradation of amino acids is a fundamental cellular process that fuels central metabolic pathways like the TCA cycle.[9][10][11] While not a primary reported mechanism, profound cellular stress induced by a drug can lead to shifts in amino acid metabolism. If you are performing metabolomics, unexpected changes in intermediates like pyruvate, α-ketoglutarate, or succinyl-CoA could be a secondary consequence of the primary drug effect.[9]
-
Alternative Splicing Modulation: This is a more speculative but plausible source of unexpected results in transcriptomics (RNA-Seq) or proteomics experiments. Alternative splicing is a key mechanism for generating proteome diversity from a single gene and is regulated by various cellular stresses and signaling pathways.[12][13] While there is no direct, widely-cited evidence of Tolfenamic Acid directly causing alternative splicing, drug-induced cellular stress can alter the activity or expression of splicing factors (like SR and hnRNP proteins), leading to downstream changes in splicing patterns.[12][14]
Investigative Strategy for Unexpected Gene Expression
If your RNA-Seq data shows significant changes in alternative splicing events (e.g., exon skipping, intron retention), this could be an indirect consequence of the cellular response to Tolfenamic Acid.
Data Analysis Workflow:
-
Identify Differentially Spliced Genes: Use appropriate bioinformatics tools to analyze your RNA-Seq data for significant differential alternative splicing (DAS) events between treated and control groups.
-
Functional Enrichment Analysis: Perform pathway analysis (e.g., GO, KEGG) separately on the list of differentially expressed genes (DEGs) and the list of DAS genes.
-
Compare Pathways: A limited overlap between the two lists may suggest that alternative splicing is acting as a distinct regulatory mechanism in response to the drug, independent of direct transcriptional regulation.[14] Look for enrichment in pathways related to spliceosome components, RNA binding, or stress responses in your DAS gene list.[14]
| Parameter | Tolfenamic Acid (Expected Solubility Behavior) |
| Solvent | Predicted Solubility |
| DMSO | High (>50 mM) |
| Ethanol | Good |
| Water (Neutral pH) | Very Low / Poor[3] |
| Aqueous Buffer (pH < 6) | Very Low |
| Aqueous Buffer (pH > 7.5) | Moderate to High[4] |
| Cell Culture Media (pH ~7.4) | Low (Prone to precipitation over time) |
| Table 1. Solubility Profile of Tolfenamic Acid. |
References
- Patsnap Synapse. (2024, July 12). What are the side effects of Tolfenamic Acid?
- Synapse. (2023, October 26). Tolfenamic acid: Detailed Review of its Transformative R&D Success.
- Food Safety Commission of Japan. (n.d.). Tolfenamic Acid (Veterinary Medicinal Products). PMC, NIH.
- Sankpal, U. T., et al. (n.d.). TOLFENAMIC ACID SUPPRESSES CYTOCHROME P450 2E1 EXPRESSION IN MOUSE LIVER. PMC, PubMed Central.
- Mallord, J., et al. (2022, February 25). Experimental safety testing shows that the NSAID tolfenamic acid is not toxic to Gyps vultures in India at concentrations likely to be encountered in cattle carcasses. PubMed.
- ResearchGate. (n.d.). (PDF) Experimental safety testing shows that the NSAID tolfenamic acid is not toxic to Gyps vultures in India at concentrations likely to be encountered in cattle carcasses.
- Sankpal, U. T., et al. (2017, February 28). Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells. Oncotarget.
- Hill, J. (2021). INVESTIGATING TOLFENAMIC ACID AND ITS ANALOGS AS POTENTIAL ALZHEIMER'S DISEASE THERAPEUTICS. University of Rhode Island.
- Patel, S. D., et al. (n.d.). SAFETY OF TOLFENAMIC ACID FOLLOWING REPEATED INTRAMUSCULAR ADMINISTRATION IN WISTAR RATS. ResearchGate.
- Wang, Y., et al. (2022, September 13). Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles. PMC, NIH.
- Garlovsky, M. D., et al. (n.d.). Gene expression and alternative splicing dynamics are perturbed in female head transcriptomes following heterospecific copulation. PubMed Central.
- BenchChem. (2025). Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.
- LibreTexts. (2025, August 28). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts.
- Li, S., et al. (2023, July 19). The Responses of Alternative Splicing during Heat Stress in the Pacific White Shrimp Litopenaeus vannamei. MDPI.
- Kumar, A., et al. (n.d.). Alternative Splicing Variation: Accessing and Exploiting in Crop Improvement Programs. MDPI.
- Slideshare. (n.d.). Degradation of amino acids.
- AppliChem. (2008). Biological Buffers.
- Deedwania, P., et al. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf.
- O'Donoghue, G. T., & Zheng, W. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
- Stamm, S., et al. (n.d.). Function of alternative splicing. PMC, PubMed Central, NIH.
- Open Access Journals. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks.
- Sigma-Aldrich. (n.d.). Reproducibility with Biological Buffers.
- LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Chemistry LibreTexts.
Sources
- 1. tolfenamic acid: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 2. "INVESTIGATING TOLFENAMIC ACID AND ITS ANALOGS AS POTENTIAL ALZHEIMER’S" by Jaunetta Hill [digitalcommons.uri.edu]
- 3. Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pro.unibz.it [pro.unibz.it]
- 6. Reproducibility with Biological Buffers [sigmaaldrich.com]
- 7. oncotarget.com [oncotarget.com]
- 8. TOLFENAMIC ACID SUPPRESSES CYTOCHROME P450 2E1 EXPRESSION IN MOUSE LIVER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Degradation of amino acids | PDF [slideshare.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Function of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Responses of Alternative Splicing during Heat Stress in the Pacific White Shrimp Litopenaeus vannamei - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of [(2-Methylphenyl)amino]acetic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [(2-Methylphenyl)amino]acetic acid derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to enhance the chemical stability of these compounds during your experiments. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and reliability of your research.
Introduction: Understanding the Stability Challenges
This compound and its derivatives belong to the class of N-aryl amino acids, which are integral scaffolds in numerous pharmacologically active molecules. The inherent chemical functionalities—a secondary amine, a carboxylic acid, and an aromatic ring—render these molecules susceptible to various degradation pathways. The presence of a 2-methyl (ortho-tolyl) substituent introduces unique electronic and steric effects that can influence the molecule's reactivity and stability profile compared to other N-phenylglycine analogs.
This guide will address the common stability issues encountered in the laboratory, providing a framework for identifying degradation pathways and implementing effective stabilization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: Based on the chemical structure and data from related N-aryl amino acid compounds, the primary degradation pathways are:
-
Photodegradation: The aromatic ring and the N-aryl amine linkage make these molecules susceptible to degradation upon exposure to light, particularly UV radiation. This often proceeds through the formation of radical intermediates, which can lead to a complex mixture of degradation products.[1]
-
Oxidation: The secondary amine is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or metal ions. Oxidation can lead to the formation of colored degradants and loss of potency.
-
Hydrolysis: While the amide-like linkage in N-aryl amino acids is generally more stable than an ester or a typical amide, it can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This would cleave the molecule into 2-methylaniline and glyoxylic acid (which would be further degraded).
-
Intramolecular Cyclization: Similar to what is observed with the structurally related drug diclofenac, intramolecular cyclization can occur, leading to the formation of an indolinone derivative. This is a common degradation pathway for N-phenylacetic acid derivatives.[2][3]
Q2: How does the 2-methylphenyl (o-tolyl) group specifically affect the stability of the molecule?
A2: The ortho-methyl group can influence stability in several ways:
-
Steric Hindrance: The methyl group can sterically hinder the approach of reactants to the adjacent secondary amine, potentially slowing down intermolecular reactions that lead to degradation.
-
Electronic Effects: The methyl group is weakly electron-donating, which can slightly increase the electron density on the aromatic ring and the nitrogen atom. This could influence the molecule's susceptibility to oxidation and photodegradation.
-
Conformational Effects: The ortho-substituent can restrict the rotation around the phenyl-nitrogen bond, influencing the overall conformation of the molecule. This may affect its susceptibility to intramolecular reactions like cyclization.
Q3: What are the initial signs of degradation in my sample?
A3: The first indications of degradation are often visual or can be detected during routine analytical testing. These include:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless or white solid or solution is a common sign of oxidative or photodegradation.
-
Precipitation or Cloudiness: In solution, the formation of insoluble degradants can lead to turbidity or precipitation.
-
Changes in Chromatographic Profile: When analyzed by High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the peak area of the parent compound is a clear indicator of degradation. A stability-indicating HPLC method is crucial for monitoring these changes.
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a problem-and-solution framework for common stability challenges you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Actions & Solutions |
| Sample solution turns yellow upon standing in the lab. | Photodegradation: Exposure to ambient or fluorescent light. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experimental manipulations. |
| Oxidation: Reaction with atmospheric oxygen. | 2. Use Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid to the formulation.[4] | |
| 3. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). | ||
| Loss of parent compound in acidic or basic media during forced degradation studies. | Hydrolysis: Cleavage of the N-phenyl bond. | 1. pH Control: Maintain the pH of solutions within a stable range, typically between 4 and 8. Use appropriate buffer systems. |
| 2. Temperature Control: Avoid excessive heat, as hydrolysis is often accelerated at higher temperatures. | ||
| Appearance of a major, less polar degradant in HPLC analysis. | Intramolecular Cyclization: Formation of an indolinone derivative. | 1. Formulation Strategy: In liquid formulations, consider using co-solvents that may disfavor the conformation required for cyclization. |
| 2. Structural Modification (for drug design): If cyclization is a major pathway, consider structural modifications to disfavor this reaction. | ||
| Poor stability in a formulation containing excipients with known peroxide impurities (e.g., povidone, polyethylene glycols). | Oxidative Degradation: Initiated by peroxide impurities. | 1. Excipient Screening: Use high-purity excipients with low peroxide values. |
| 2. Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. | ||
| 3. Antioxidants: Incorporate antioxidants into the formulation. | ||
| Low recovery of the compound from a lyophilized powder upon reconstitution. | Degradation during Lyophilization or Storage: Thermal stress or interaction with excipients. | 1. Lyoprotectants: Use appropriate lyoprotectants (e.g., trehalose, mannitol) to protect the molecule during freezing and drying. |
| 2. Controlled Lyophilization Cycle: Optimize the lyophilization cycle to avoid excessive heating during secondary drying. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify the potential degradation pathways of your this compound derivative, in accordance with ICH guidelines.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a photostability chamber (ICH Q1B option 2: 1.2 million lux hours and 200 W h/m²).
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method. An HPLC-MS method is highly recommended for the identification of degradation products.[2][3]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from all potential degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid or phosphoric acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
2. Method Development:
-
Start with a gradient elution, for example, from 10% B to 90% B over 20 minutes.
-
Inject the mixture of stressed samples (from Protocol 1) to observe the separation of the parent peak from the degradation product peaks.
-
Optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Use a photodiode array (PDA) detector to check for peak purity of the parent compound in the stressed samples.
Visualization of Degradation and Stabilization Pathways
Logical Flow for Stability Troubleshooting
Caption: A logical workflow for troubleshooting common stability issues.
Potential Degradation Pathways
Caption: Plausible degradation pathways for this compound.
Advanced Stabilization Strategies
For particularly challenging formulations, more advanced strategies may be required:
-
Encapsulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, shielding them from environmental stressors like light and oxygen.[7][8] This can significantly enhance the stability of photosensitive and oxidation-prone compounds. Hydroxypropyl-β-cyclodextrin is a commonly used derivative with improved water solubility.
-
Formulation in Lipid-Based Systems: Incorporating the compound into liposomes or nanoemulsions can protect it from hydrolytic and oxidative degradation by sequestering it within a lipidic environment.
-
Prodrug Approach: For drug development purposes, converting the carboxylic acid to an ester or an amide can block pathways like intramolecular cyclization. The prodrug is then designed to be converted to the active parent compound in vivo.
By systematically applying the principles and protocols outlined in this guide, you can effectively diagnose and mitigate stability issues, ensuring the quality and reliability of your research on this compound derivatives.
References
- A Comparative Forced Degradation Study of Diclofenac Sodium and Ibuprofen Using UV Spectroscopy. (2021). YMER. [Link]
- Galmier, M. J., Bouchon, B., Madelmont, J. C., Mercier, F., Pilotaz, F., & Lartigue, C. (2005). Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 790–796. [Link]
- Zhang, J., Lalevée, J., & Mou, X. (2018). N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED. Macromolecules, 51(10), 3767–3773. [Link]
- Diclofenac Sodium: Oxidative Degradation in Solution and Solid State. (n.d.). ResearchGate.
- Identification of Degradation Products of Diclofenac by Electrospray Ion Trap Mass Spectrometry. (n.d.). ResearchGate.
- Wang, W., Wang, Y., & Wang, J. (2020). Degradation kinetics and mechanism of diclofenac by UV/peracetic acid. RSC Advances, 10(19), 11205–11213. [Link]
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
- Mura, P. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(23), 7894. [Link]
- Fathalla, Z., Shoman, M. E., Barakat, H. S., Al Fatease, A., Alamri, A. H., & Abdelkader, H. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. Pharmaceuticals, 17(7), 833. [Link]
- pH-dependent complex formation of amino acids with β-cyclodextrin and quaternary ammonium β-cyclodextrin. (n.d.). ResearchGate.
- Rekharsky, M. V., & Inoue, Y. (1998). Amino Acid Derivatives of β-Cyclodextrin. The Journal of Organic Chemistry, 63(23), 8336–8344. [Link]
- Baker, P. R., et al. (2020). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. Journal of Inherited Metabolic Disease, 43(5), 1058-1070. [Link]
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). Organic Letters, 18(15), 3822-3825. [Link]
- Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry. (2015). Rapid Communications in Mass Spectrometry, 29(10), 935-942. [Link]
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2022). Molecules, 27(19), 6296. [Link]
- Determination of amino acid without derivatization by using HPLC - HILIC column. (2010). Journal of Chemical and Pharmaceutical Research, 2(3), 372-380. [Link]
- A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. (2024). Angewandte Chemie International Edition, 63(6), e202315286. [Link]
- A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. (2024). Angewandte Chemie International Edition, 63(6), e202315286. [Link]
- Analysis of amino acids by high performance liquid chromatography. (2018). International Journal of Pharmaceutical Sciences and Research, 9(8), 3086-3094. [Link]
- Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. (2015).
- Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. (2024). Polymers, 16(13), 1789. [Link]
- Degradation pathways of glycine. (n.d.). ResearchGate.
- Derivatives of phenylacetic acid and fungicides containing them. (1995).
- Role of the Encapsulation in Bioavailability of Phenolic Compounds. (2020). Antioxidants, 9(10), 923. [Link]
- Analytical Methods for Amino Acids. (n.d.). Shimadzu Corporation.
- Phenylacetic acid. (n.d.). In Wikipedia.
- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2021). Molecules, 26(11), 3261. [Link]
- Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin. (2022). Photochemistry and Photobiology, 98(2), 303-309. [Link]
Sources
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study [mdpi.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist’s Guide to Validating the Biological Efficacy of [(2-Methylphenyl)amino]acetic acid (Tolfenamic Acid) in Cell-Based Assays
Introduction: Beyond Inflammation—Uncovering the Multifaceted Bioactivity of Tolfenamic Acid
[(2-Methylphenyl)amino]acetic acid, more commonly known as Tolfenamic Acid (TA), is a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class.[1][2] For decades, its primary mechanism of action was understood to be the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins responsible for pain and inflammation.[3][4][5] However, a growing body of evidence reveals a far more complex and compelling biological profile.
Recent research has illuminated TA's potent anti-neoplastic and neuroprotective activities, which appear to operate through COX-independent pathways.[6][7][8] Notably, TA has been shown to induce the degradation of Specificity protein (Sp) transcription factors, master regulators of genes critical for cancer cell growth, survival, and angiogenesis.[9][10][11] Furthermore, its influence extends to other pivotal signaling networks, including the NF-κB pathway.[3] This guide provides a comprehensive framework for researchers to systematically validate the diverse biological effects of Tolfenamic Acid using a suite of robust cell-based assays. We will compare its efficacy against relevant alternatives and provide the technical rationale behind each experimental step, empowering researchers to generate reliable and publishable data.
Core Biological Activities & Comparative Validation Strategy
The validation of TA's efficacy requires a multi-pronged approach. A logical workflow begins with a general assessment of its impact on cell viability, followed by specific mechanistic assays to dissect its molecular targets.
Assessment of Cytotoxic and Anti-Proliferative Efficacy
The foundational step in evaluating any potential therapeutic is to determine its effect on cell viability and proliferation. The MTT assay, a colorimetric method, is a reliable and high-throughput technique for this purpose.[12] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[12][13]
Comparative Rationale: To contextualize TA's potency, its half-maximal inhibitory concentration (IC50) should be compared against a standard-of-care chemotherapeutic (e.g., Doxorubicin) and a more selective NSAID with known anti-cancer properties, such as Celecoxib (a selective COX-2 inhibitor). This comparison helps differentiate general cytotoxicity from targeted anti-cancer activity. Studies have shown TA inhibits the growth of various cancer cell lines with IC50 values typically ranging from 25 to 100 µM.[14][15][16]
| Compound | Target Mechanism | Typical IC50 Range (Cancer Cell Lines) | Key Characteristics |
| Tolfenamic Acid | COX-1/COX-2, Sp Transcription Factors[3][10] | 25 - 100 µM[14][15] | Broad-spectrum NSAID with novel COX-independent anti-cancer activity. |
| Celecoxib | Selective COX-2 Inhibitor[17] | 10 - 50 µM | Selective anti-inflammatory; anti-cancer effects primarily linked to COX-2. |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | 0.1 - 5 µM | Potent, broad-spectrum cytotoxic chemotherapy agent. |
Deconstructing the Mechanism: Key Pathway-Specific Assays
Once a significant effect on cell viability is established, the next critical phase is to elucidate the underlying mechanism of action. Based on current literature, three primary pathways should be investigated.
While TA is known to have novel targets, its foundational activity as a COX inhibitor remains a key aspect of its profile. Quantifying its inhibitory effect on COX-2 is essential for understanding its anti-inflammatory potential and for determining if its anti-cancer effects occur at concentrations distinct from those required for COX-2 inhibition.
-
Recommended Assay: A COX-2 Inhibitor Screening Assay, which can be either ELISA-based or fluorometric.[18][19] These assays directly measure the production of prostaglandins (e.g., PGF2α or PGG2) from the enzymatic reaction catalyzed by recombinant human COX-2.[18]
-
Experimental Logic: By comparing the rate of prostaglandin production in the presence of varying concentrations of TA versus a highly selective COX-2 inhibitor like Celecoxib, one can determine TA's relative potency and selectivity. Some data suggests TA is a selective COX-2 inhibitor with an IC50 of approximately 13.5 µM in certain cell systems, while showing minimal effect on COX-1.[15][20]
TA's ability to induce the degradation of Sp transcription factors (Sp1, Sp3, Sp4) is arguably its most significant non-canonical function, linking it to the downregulation of numerous oncogenes like ErbB2, VEGF, and survivin, as well as proteins implicated in Alzheimer's disease like APP.[9][10][14][21][22]
-
Recommended Assay: An Sp1 Transcription Factor Activity Assay.[23] This is an ELISA-based method where a specific double-stranded DNA oligonucleotide containing the Sp1 consensus binding site is immobilized on a 96-well plate.[24] Nuclear extracts from TA-treated cells are added, and active Sp1 binding to the oligonucleotide is detected using a specific primary antibody and a colorimetric secondary antibody.[23][25]
-
Experimental Logic: This assay directly quantifies the functional activity of Sp1. A dose-dependent decrease in the colorimetric signal in TA-treated cells compared to vehicle-treated controls provides direct evidence of Sp1 inhibition. This allows researchers to correlate the loss of cell viability with the inhibition of this critical transcription factor.
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[26][27] Tolfenamic acid has been shown to influence this pathway, which can contribute to its anti-tumor effects.[3][6]
-
Recommended Assay: An NF-κB Reporter Assay. This typically involves transfecting cells with a plasmid containing a luciferase reporter gene driven by multiple copies of the NF-κB response element.[28][29]
-
Experimental Logic: Cells are pre-treated with TA and then stimulated with an NF-κB activator like Tumor Necrosis Factor-alpha (TNF-α).[30] An effective inhibitor will prevent the TNF-α-induced increase in luciferase activity. This provides a quantitative measure of TA's ability to suppress this key pro-inflammatory and pro-survival signaling pathway.
Visualizing the Science: Pathways and Protocols
To better understand TA's mechanisms and the experimental strategy, the following diagrams illustrate the key signaling pathways and a recommended validation workflow.
Caption: Tolfenamic Acid's Dual Mechanism of Action.
Caption: Experimental Workflow for Validating TA Efficacy.
Detailed Experimental Protocols
The following are standardized, step-by-step protocols for the key assays described. These should be optimized for specific cell lines and laboratory conditions.
Protocol 1: Cell Viability Assessment (MTT Assay)
Adapted from established protocols.[12][31][32]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Tolfenamic Acid (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM) in culture medium.[16] Remove the old medium from the wells and add 100 µL of the medium containing the respective TA concentrations or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple crystals. Mix gently on an orbital shaker for 15 minutes.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Sp1 Transcription Factor Activity Assay
Based on commercially available ELISA kits.[23][24]
-
Nuclear Extract Preparation: Culture and treat cells with Tolfenamic Acid as described above. Harvest ~1-2 x 10^6 cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions. Determine the protein concentration of the extracts using a Bradford or BCA assay.
-
Assay Plate Preparation: Use a 96-well plate pre-coated with an oligonucleotide containing the Sp1 consensus binding site (5' – GGGGCGGGG – 3').[24]
-
Binding Reaction: Add 5-10 µg of nuclear extract from control and TA-treated cells to the appropriate wells. Incubate for 1 hour at room temperature to allow active Sp1 to bind to the oligonucleotide.
-
Primary Antibody Incubation: Wash the wells 3-5 times with the provided wash buffer. Add the primary antibody specific to activated, DNA-bound Sp1 to each well. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells again. Add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Color Development: Wash the wells. Add TMB substrate and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Immediately measure the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance values from TA-treated samples to the vehicle control to determine the percentage inhibition of Sp1 activity.
Conclusion
Validating the biological efficacy of Tolfenamic Acid requires a systematic and multi-faceted approach that extends beyond its classical role as an NSAID. By integrating cell viability assays with targeted mechanistic studies on COX-2, Sp1 transcription factors, and NF-κB signaling, researchers can build a comprehensive and robust data package. This guide provides the strategic framework and practical protocols to objectively assess TA's performance, compare it to relevant alternatives, and ultimately uncover its full therapeutic potential in oncology, neurodegenerative disease, and beyond.
References
- Liu, X., & Safe, S. (2008). Tolfenamic acid inhibits breast cancer cell growth by targeting the oncogene ErbB2. Cancer Research, 68(9_Supplement), 897.
- RayBiotech. (n.d.). Human Sp1 Transcription Factor Activity Assay Kit.
- National Center for Biotechnology Information. (n.d.). Tolfenamic Acid. PubChem Compound Summary for CID 610479.
- Subaiea, G. M., et al. (2016). Short-term treatment with tolfenamic acid improves cognitive functions in AD mice. Journal of Alzheimer's Disease, 49(3), 607-622.
- Patsnap. (2024). What is the mechanism of Tolfenamic Acid? Synapse.
- Hill, J. (2021). Investigating Tolfenamic Acid and Its Analogs as Potential Alzheimer's Disease Therapeutics. University of Rhode Island.
- MIMS. (n.d.). Tolfenamic acid.
- DrugBank. (2023). Tolfenamic acid: Indications, Uses, Dosage, Drugs Interactions, Side effects.
- PharmaCompass. (n.d.). Tolfedine.
- Patrut, A., et al. (2005). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Inflammation Research, 54(1), 1-6.
- Konduri, S., et al. (2008). Old NSAID but new anticancer agent: Tolfenamic acid inhibits pancreatic cancer growth and sensetizes tumor to radiotherapy through downregulation of Sp proteins. Cancer Research, 68(9_Supplement), 4998.
- Hill, J., et al. (2022). Tolfenamic Acid Derivatives: A New Class of Transcriptional Modulators with Potential Therapeutic Applications for Alzheimer's Disease and Related Disorders. International Journal of Molecular Sciences, 23(23), 15309.
- Chang, J. K. (2015). Tolfenamic Acid: A Potential Modifier of Tau Protein in Alzheimer's Disease. University of Rhode Island.
- Sankpal, U. T., et al. (2014). Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors. Molecular Carcinogenesis, 53(S1), E53-E61.
- ResearchGate. (n.d.). Tolfenamic acid, anti-cancer agent.
- Sankpal, U. T., et al. (2017). Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells. Oncotarget, 8(12), 19481-19495.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- ResearchGate. (n.d.). Short-term treatment with tolfenamic acid improves cognitive functions in Alzheimer's disease mice.
- Orlando, B. J., et al. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 290(31), 18931-18943.
- Assay Genie. (n.d.). SP1 Transcription Factor Activity (ELISA) Assay Kit Technical Manual.
- DeCory, T. R. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 229-244.
- MSD Veterinary Manual. (n.d.). Nonsteroidal Anti-inflammatory Drugs in Animals.
- AFG Scientific. (n.d.). Human Transcription factor Sp1 (SP1) Elisa Kit.
- Lee, Y., et al. (2018). Comparison of post-operative analgesic efficacy of tolfenamic acid and robenacoxib in ovariohysterectomized cats. Journal of Veterinary Science, 19(5), 693-699.
- BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway).
- Biocompare. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway) from BPS Bioscience, Inc.
- Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway.
- Basha, R., et al. (2014). Tolfenamic acid suppresses cytochrome P450 2E1 expression in mouse liver. Journal of Carcinogenesis, 13, 1.
- Kim, S. Y., et al. (2012). Tolfenamic Acid Induces Apoptosis and Growth Inhibition in Head and Neck Cancer: Involvement of NAG-1 Expression. PLoS One, 7(4), e34988.
- Sankpal, U. T., et al. (2017). Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells. Oncotarget, 8(12), 19481-19495.
Sources
- 1. "INVESTIGATING TOLFENAMIC ACID AND ITS ANALOGS AS POTENTIAL ALZHEIMER’S" by Jaunetta Hill [digitalcommons.uri.edu]
- 2. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Tolfenamic acid : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Tolfedine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Tolfenamic Acid Induces Apoptosis and Growth Inhibition in Head and Neck Cancer: Involvement of NAG-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. Short-term treatment with tolfenamic acid improves cognitive functions in AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. raybiotech.com [raybiotech.com]
- 24. abcam.cn [abcam.cn]
- 25. assaygenie.com [assaygenie.com]
- 26. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 27. commerce.bio-rad.com [commerce.bio-rad.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. biocompare.com [biocompare.com]
- 30. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Bioactivity of [(2-Methylphenyl)amino]acetic Acid and Other Phenylacetic Acid Derivatives: A Guide for Researchers
Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives
Phenylacetic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1] Their therapeutic effects, which include analgesic, anti-inflammatory, and antipyretic properties, are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3]
The discovery of two COX isoforms, the constitutively expressed COX-1, which is involved in homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has been a pivotal moment in NSAID research.[4] This has led to the development of COX-2 selective inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective COX inhibition.[5] Phenylacetic acid derivatives, including the widely prescribed diclofenac, are a significant class of NSAIDs.[6] This guide will focus on a comparative analysis of [(2-Methylphenyl)amino]acetic acid with other derivatives to predict its potential bioactivity.
The Central Role of Cyclooxygenase (COX) Inhibition
The primary mechanism of action for phenylacetic acid derivatives is the inhibition of the cyclooxygenase (COX) pathway. Understanding this pathway is crucial for interpreting the bioactivity of these compounds.
Caption: Key structural features of this compound and their potential influence on bioactivity.
-
Substituents on the Aniline Ring (Ring A): The presence of a methyl group at the ortho position in this compound is expected to influence the conformation of the molecule, which in turn can affect its binding affinity to the COX active site. In diclofenac, the two chlorine atoms at the ortho positions of the aniline ring are crucial for its high potency.
-
The Amino Linker: The secondary amine linkage between the two phenyl rings is a common feature in many potent NSAIDs of this class and is considered important for activity.
-
The Acetic Acid Moiety: The carboxylic acid group is essential for the COX inhibitory activity of most NSAIDs, as it typically forms a salt bridge with a key arginine residue (Arg120) in the active site of both COX-1 and COX-2. [4]
Experimental Protocols
For researchers interested in empirically determining the bioactivity of this compound, the following standard protocols are recommended.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity of COX-1 and COX-2 (IC50).
Caption: A generalized workflow for an in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all necessary buffers, enzyme solutions (ovine or human recombinant COX-1 and COX-2), arachidonic acid substrate solution, and test compound stock solutions.
-
Compound Dilution: Perform serial dilutions of this compound to obtain a range of concentrations for testing.
-
Enzyme Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to each well, followed by the addition of the test compound at various concentrations or the vehicle control. Incubate for a short period (e.g., 10-15 minutes) at the appropriate temperature (e.g., 37°C).
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a stopping agent, such as hydrochloric acid.
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme Immunoassay (EIA) kit or Liquid Chromatography-Mass Spectrometry (LC-MS). [7]7. Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Test
This model is used to assess the acute anti-inflammatory activity of a compound. [8] Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups: a control group (vehicle), a positive control group (e.g., diclofenac), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compound or control substance orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, a comparative analysis based on structure-activity relationships suggests that this compound likely possesses anti-inflammatory and analgesic properties, characteristic of the phenylacetic acid class of NSAIDs. Its bioactivity is predicted to be moderate, potentially with a non-selective or slightly COX-2 selective profile.
To definitively establish the bioactivity profile of this compound, further experimental investigation is imperative. The in vitro and in vivo protocols outlined in this guide provide a robust framework for such studies. The determination of its COX inhibition profile, in vivo efficacy, and safety profile will be crucial in assessing its potential as a therapeutic agent. Future research should focus on synthesizing and evaluating this compound and its analogs to build a comprehensive understanding of their therapeutic potential.
References
- Diclofenac: a proven, commonly prescribed nonsteroidal anti-inflammatory drug (NSAID). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.
- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Med Chem. 2025 Oct;17(20):2453-2464.
- Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). J Med Chem. 2017 Jun 24;60(12):5037-5049.
- Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Mol Pharmacol. 2013 Nov;84(5):745-57.
- Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proc Natl Acad Sci U S A. 1996 Aug 20;93(17):9204-9.
- Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. J Pharm Biomed Anal. 2022 Jan 5;207:114421.
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Med Chem. 2017 May;9(8):821-843.
- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Med Chem. 2025 Oct;17(20):2453-2464.
- Summary of in vitro COX inhibition assays IC 50 values reflect... ResearchGate.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Mini Rev Med Chem. 2021;21(12):1496-1524.
- 2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid | C9H10FNO2. PubChem.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2013 Jan;72:146-52.
- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Med Chem. 2025 Oct;17(20):2453-2464.
- In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. Folia Med (Plovdiv). 2018 Jun 1;60(2):294-300.
- Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate.
- Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II). J Inorg Biochem. 2013 Dec;130:10-20.
- In vivo topical anti-inflammatory and in vitro antioxidant activities of two extracts of Thymus satureioides leaves. J Pharm Pharmacol. 2004 Jun;56(6):787-93.
- Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies. Molecules. 2023 Apr 28;28(9):3825.
- Comparative study of anti-inflammatory effect of diclofenac and aceclofenac on human. SciSpace.
- Comparative Analgesic Activity of Nimesulide and Diclofenac by Intramuscular Route: Correlation with Pharmacokinetic Profile of Nimesulide. Semantic Scholar.
- Polymorphs of 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid (Diclofenac): Differences from crystallography, Hirshfeld surface, QTAIM and NCIPlots. Chemical Physics. 2021;544:111119.
- Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. Yakugaku Zasshi. 2010;130(7):957-63.
- A COMPARATIVE STUDY OF EFFICACY AND SAFETY OF DICLOFENAC AND ACECLOFENAC IN THE TREATMENT OF OSTEOARTHRITIS PATIENTS. ResearchGate.
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and analgesic activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid methyl esters, acetic acids, and acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenylacetic acids | Fisher Scientific [fishersci.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for [(2-Methylphenyl)amino]acetic Acid: A Guide for Researchers
In the landscape of pharmaceutical and materials science, the synthesis of N-aryl amino acids is a cornerstone for the development of novel molecular entities. Among these, [(2-Methylphenyl)amino]acetic acid, a key building block, presents unique synthetic challenges due to the steric hindrance imparted by the ortho-methyl group. This guide provides a comprehensive head-to-head comparison of three prominent synthetic strategies for this compound: Nucleophilic Substitution, Reductive Amination, and the Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Significance of this compound
This compound and its derivatives are prevalent motifs in a variety of biologically active compounds and functional materials. The strategic placement of the ortho-methyl group can significantly influence the conformational properties and biological activity of the final product. Consequently, the efficient and scalable synthesis of this building block is of paramount importance. This guide aims to dissect the most common synthetic pathways, offering insights into their relative merits and drawbacks.
Route 1: Nucleophilic Substitution of 2-Methylaniline with a Haloacetic Acid Derivative
This classical approach represents a direct and often cost-effective method for the formation of the C-N bond. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom of 2-methylaniline acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid derivative, most commonly chloroacetic acid or its ester.
Mechanistic Rationale
The reaction is predicated on the nucleophilic character of the amine and the electrophilicity of the α-carbon of the haloacetic acid derivative. The presence of a base is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocol: Two-Step Synthesis via Chloroacetylation and Hydrolysis
A recent and efficient one-pot procedure for the synthesis of N-aryl glycines involves the initial formation of a 2-chloro-N-aryl acetamide, followed by an intramolecular cyclization and subsequent hydrolysis of the resulting 1,4-diarylpiperazine-2,5-dione intermediate.[1]
Step 1: Synthesis of 2-chloro-N-(2-methylphenyl)acetamide
-
To a solution of 2-methylaniline (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 equiv.) and cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(2-methylphenyl)acetamide, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of the crude 2-chloro-N-(2-methylphenyl)acetamide (1.0 equiv.) in acetonitrile, add CuCl₂·2H₂O (0.1 equiv.) and potassium hydroxide (3.0 equiv.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with 1M HCl to a pH of 4-5 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
Performance and Considerations
This method is attractive due to the low cost of starting materials. The reported yields for analogous N-aryl glycines using this method are generally good, often in the range of 80-85%.[1] However, potential side reactions include the formation of over-alkylated products and the challenge of controlling the reaction exotherm during chloroacetylation. The use of a copper catalyst in the second step is a notable feature of this modern protocol, facilitating the efficient formation and cleavage of the piperazine-2,5-dione intermediate.[1]
Route 2: Reductive Amination of 2-Methylaniline with a Glyoxylic Acid Derivative
Reductive amination is a versatile and widely used method for the synthesis of amines.[2][3][4][5][6] In the context of this compound synthesis, this would involve the reaction of 2-methylaniline with glyoxylic acid or its ester, followed by in-situ reduction of the resulting imine intermediate.
Mechanistic Rationale
The reaction proceeds in two key steps. First, the amine and the carbonyl compound reversibly form a hemiaminal, which then dehydrates to form an imine (or an iminium ion under acidic conditions). In the second step, a reducing agent, selectively chosen to reduce the imine in the presence of the starting carbonyl group, hydrogenates the C=N double bond to yield the desired secondary amine.
Experimental Protocol: One-Pot Synthesis
-
In a round-bottom flask, dissolve 2-methylaniline (1.0 equiv.) and glyoxylic acid monohydrate (1.1 equiv.) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of water.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (around pH 6) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Performance and Considerations
Reductive amination is often favored for its operational simplicity and the use of relatively mild and safe reagents. It is a "greener" alternative to methods that generate stoichiometric amounts of toxic byproducts. The yields for reductive amination reactions are typically good. A key challenge is the potential for over-alkylation, although this is less of a concern with secondary amine formation. The choice of reducing agent is critical; sodium cyanoborohydride and sodium triacetoxyborohydride are preferred as they are less reactive towards carbonyl groups at neutral or slightly acidic pH.
Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and general method for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction can be applied to the synthesis of N-aryl amino acid esters, which can then be hydrolyzed to the desired carboxylic acid.[7]
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl amine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the reaction, as it influences the rates of oxidative addition and reductive elimination.
Experimental Protocol: Two-Step Synthesis via N-Arylation of a Glycine Ester
Step 1: Synthesis of N-(2-methylphenyl)glycine ethyl ester
-
To a dry Schlenk flask, add 2-bromotoluene (1.0 equiv.), ethyl glycinate hydrochloride (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a strong base such as sodium tert-butoxide (2.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-methylphenyl)glycine ethyl ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified N-(2-methylphenyl)glycine ethyl ester (1.0 equiv.) in a mixture of ethanol and water.
-
Add an excess of a base such as lithium hydroxide or sodium hydroxide (2-3 equiv.).[8]
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar organic solvent to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of 4-5 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Performance and Considerations
The Buchwald-Hartwig amination is renowned for its broad substrate scope and functional group tolerance. However, the cost of the palladium catalyst and phosphine ligands can be a significant drawback for large-scale synthesis. The reaction conditions need to be carefully optimized, including the choice of catalyst, ligand, base, and solvent, to achieve high yields, especially with sterically hindered substrates like 2-bromotoluene. Potential side reactions include hydrodehalogenation of the aryl halide and catalyst deactivation.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Nucleophilic Substitution | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 2-Methylaniline, Chloroacetyl chloride | 2-Methylaniline, Glyoxylic acid | 2-Bromotoluene, Ethyl glycinate |
| Reagent Cost | Low | Low to Moderate | High |
| Number of Steps | 2 (Chloroacetylation, Cyclization/Hydrolysis) | 1 (One-pot) | 2 (N-Arylation, Hydrolysis) |
| Typical Yield | Good to Excellent (80-85% reported for analogs)[1] | Good | Good to Excellent |
| Reaction Conditions | Moderate to Reflux | Mild (Room Temperature) | Elevated Temperatures (80-100 °C) |
| Catalyst | Copper salt (optional but recommended) | None (or acid catalyst) | Palladium complex |
| Key Advantages | Cost-effective, straightforward | Operationally simple, "greener" | Broad substrate scope, high functional group tolerance |
| Key Disadvantages | Potential for over-alkylation, exotherm control | Potential for over-alkylation | High cost of catalyst and ligands, requires inert atmosphere |
| Scalability | Good | Excellent | Moderate (cost can be a limiting factor) |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the three synthetic routes.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research, including scale, cost considerations, and available equipment.
-
For cost-effective, large-scale synthesis , the Nucleophilic Substitution route, particularly the modern one-pot variant, presents a compelling option due to its use of inexpensive starting materials and generally high yields.[1]
-
For operational simplicity and adherence to green chemistry principles , Reductive Amination is an excellent choice. Its one-pot nature and use of mild reagents make it an attractive method for rapid synthesis.
-
For substrate scope and functional group tolerance in complex molecule synthesis , the Buchwald-Hartwig Amination remains the gold standard. Despite its higher cost, its reliability and versatility are invaluable in medicinal chemistry and drug discovery programs where diverse analogs are often required.
Ultimately, this guide provides the foundational knowledge for researchers to critically evaluate these synthetic strategies and select the most appropriate path for their specific needs, thereby accelerating their research and development efforts.
References
- Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Synthesis of Complex Molecules through Reductive Amin
- Reductive Amination Reaction - OpenBU. Boston University. [Link]
- N- Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. The Journal of organic chemistry. [Link]
- Reductive Amination: Prepar
- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances2025, 15, 12345-12352. [Link]
- De-esterification of amino acid esters.
- Reductive Amin
Sources
- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [open.bu.edu]
- 3. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 4. gctlc.org [gctlc.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. N- Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking [(2-Methylphenyl)amino]acetic Acid: A Comparative Performance Guide for Researchers
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), [(2-Methylphenyl)amino]acetic acid, widely known as tolfenamic acid, presents a multifaceted profile. While its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, emerging research has unveiled additional pathways through which it exerts its effects, positioning it as a molecule of interest beyond its traditional anti-inflammatory applications. This guide provides a comprehensive performance benchmark of tolfenamic acid against established standards, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data and protocols.
Comparative Analysis of Cyclooxygenase (COX) Inhibition
The hallmark of NSAIDs is their ability to inhibit COX enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] Tolfenamic acid is a potent inhibitor of this pathway.[3][4] To objectively benchmark its performance, a comparison of its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 with other commonly used NSAIDs is essential. A lower IC50 value indicates greater potency.[5]
The selectivity of an NSAID for COX-2 over COX-1 is a critical parameter, as COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, while COX-2 is inducible and primarily involved in inflammation.[5][6] A higher COX-1/COX-2 IC50 ratio suggests greater selectivity for COX-2, which is often associated with a more favorable gastrointestinal safety profile.[6]
Table 1: Comparative IC50 Values of Tolfenamic Acid and Other NSAIDs for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Tolfenamic Acid | 0.64 | Preferential for COX-2 [7] | Selective for COX-2 [7][8] |
| Indomethacin | 0.76 | - | - |
| Acetylsalicylic Acid | 7000* | - | - |
| Ibuprofen | 13[5] | 370[5] | 0.035[5] |
| Diclofenac | - | - | 3[9] |
| Celecoxib | 15[5] | 0.04[5] | 375[5] |
| Meloxicam | - | - | 2[9] |
| Etoricoxib | - | - | 106[9] |
*Note: The IC50 values for tolfenamic acid, indomethacin, and acetylsalicylic acid are for the inhibition of prostaglandin E2 biosynthesis in a rabbit kidney medulla microsomal fraction assay.[3][4] The selectivity of tolfenamic acid for COX-2 has been established in other studies.[7][8] A direct comparative study with a full panel of NSAIDs under identical conditions would be beneficial for a more precise comparison.
Beyond COX Inhibition: Modulator of NF-κB and Sp1 Signaling
Tolfenamic acid's biological activity extends beyond the inhibition of prostaglandin synthesis. It has been shown to modulate key signaling pathways implicated in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Specificity Protein 1 (Sp1) pathways.[3][8][10][11]
Inhibition of NF-κB Signaling
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][3] In response to inflammatory stimuli like TNF-α or LPS, tolfenamic acid has been shown to suppress NF-κB activation.[1][3] This is achieved by reducing the degradation of IκB-α, the inhibitory protein of NF-κB, and subsequently preventing the translocation of the p65 subunit of NF-κB to the nucleus.[1] This inhibitory effect on the NF-κB pathway is mediated, at least in part, through the downregulation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][3]
Caption: Tolfenamic acid inhibits NF-κB signaling.
Induction of Sp1 Transcription Factor Degradation
Specificity protein 1 (Sp1) is a transcription factor that is overexpressed in several types of cancer and regulates the expression of genes involved in cell proliferation, angiogenesis, and survival.[8][10][11] Tolfenamic acid has been demonstrated to induce the degradation of Sp1, Sp3, and Sp4 proteins in various cancer cell lines.[8][11] This degradation leads to the downregulation of Sp-regulated genes, such as vascular endothelial growth factor (VEGF), survivin, and cyclin D1, thereby inhibiting cancer cell growth and tumor progression.[12]
Caption: Tolfenamic acid induces Sp1 degradation.
Experimental Protocols
To facilitate the independent verification and further exploration of tolfenamic acid's performance, detailed protocols for key assays are provided below.
In Vitro COX Inhibition Assay (Colorimetric)
This protocol is adapted from standard colorimetric COX inhibitor screening assays.[13]
Objective: To determine the IC50 value of tolfenamic acid and other NSAIDs against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Tolfenamic acid and other NSAIDs
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add 160 µL of reaction buffer, 10 µL of Heme, and 10 µL of the diluted enzyme to each well.
-
Inhibitor Addition: Add 10 µL of various concentrations of tolfenamic acid or other NSAIDs (dissolved in a suitable solvent like DMSO) to the respective wells. For the 100% initial activity control, add 10 µL of the solvent.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.
-
Measurement: Immediately measure the absorbance at 590 nm at time 0 and then every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[5]
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cell viability.[14][15]
Objective: To evaluate the cytotoxic effects of tolfenamic acid on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, colon)
-
Complete cell culture medium
-
Tolfenamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of tolfenamic acid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot cell viability against the drug concentration to determine the IC50 value.
Western Blotting for Sp1 Protein Levels
This protocol outlines the steps to assess the effect of tolfenamic acid on Sp1 protein expression.[16][17]
Objective: To determine if tolfenamic acid treatment leads to a decrease in Sp1 protein levels in cancer cells.
Materials:
-
Cancer cell line
-
Tolfenamic acid
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Sp1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with tolfenamic acid for the desired time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Sp1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound (tolfenamic acid) demonstrates a compelling performance profile that extends beyond its foundational role as a COX inhibitor. Its potency against prostaglandin synthesis is comparable to that of other established NSAIDs. Furthermore, its ability to modulate the NF-κB and Sp1 signaling pathways provides a mechanistic basis for its observed anti-inflammatory and anti-cancer activities. This guide provides a framework for the comparative evaluation of tolfenamic acid, empowering researchers to further investigate its therapeutic potential in various disease contexts. The provided protocols offer a starting point for rigorous, in-house validation and exploration of this versatile compound.
References
- Jeong, J. B., et al. (2015). Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling. Biomolecules & therapeutics, 23(1), 39–44. [Link]
- Kim, T. H., et al. (2015). Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling. Biomol Ther (Seoul), 23(1), 39-44. [Link]
- Jeong, J. B., et al. (2013). A mechanistic study of the proapoptotic effect of tolfenamic acid: involvement of NF-κB activation. Carcinogenesis, 34(9), 2135-2144. [Link]
- Lindén, I. B., Parantainen, J., & Vapaatalo, H. (1976). Inhibition of prostaglandin biosynthesis by tolfenamic acid in vitro.
- Sankpal, U. T., et al. (2013). Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells. BMC genomics, 14, 634. [Link]
- Jeong, J. B., et al. (2015). Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling. Biomol Ther (Seoul), 23(1), 39-44. [Link]
- Hagen, M., et al. (2020). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Pain and therapy, 9(2), 545–561. [Link]
- Maliakkal, J. G., et al. (2014). Tolfenamic acid decreases c-Met expression through Sp proteins degradation and inhibits lung cancer cells growth and tumor formation in orthotopic mice. PloS one, 9(8), e105201. [Link]
- Adwan, L. (2014).
- Altman, R., et al. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American journal of managed care, 21(4 Suppl), S68-75. [Link]
- Abdelrahim, M., et al. (2006). Tolfenamic acid and pancreatic cancer growth, angiogenesis, and Sp protein degradation. Journal of the National Cancer Institute, 98(12), 855–868. [Link]
- Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9284–9289. [Link]
- Pauk, V., et al. (2016). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures.
- Abdelrahim, M., et al. (2014). Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors. Molecular carcinogenesis, 53 Suppl 1, E53-61. [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 153–166. [Link]
- Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of pharmacology and experimental therapeutics, 296(2), 558–566. [Link]
- Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]
- Thongsom, S., et al. (2020). Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines. PeerJ, 8, e9818. [Link]
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 153-166. [Link]
- CliniSciences. (n.d.). Experimental Protocol for Western Blotting. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparative Analysis: Tolfenamic Acid vs. Other NSAIDs. [Link]
- Lees, P., et al. (2002). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American journal of veterinary research, 63(6), 842–847. [Link]
- Koga, T., et al. (2012). Time-dependent changes of cell viability assessed by MTT and ATP assays in NSAID-treated HEK/UGT cells. Journal of toxicological sciences, 37(3), 637–642. [Link]
- ImmunoReagents, Inc. (n.d.). Western Blot Protocol. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
- SENS Research Foundation. (2020, November 25). Western Blot Protocol [Video]. YouTube. [Link]
- Patrignani, P., et al. (2011). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors (derived from Patrignani et al 2008a).
- Simon, L. S. (1999). Are COX-2 Inhibitors Better NSAIDs? Clinician Reviews, 9(11), 59-66. [Link]
Sources
- 1. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajmc.com [ajmc.com]
- 7. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolfenamic acid and pancreatic cancer growth, angiogenesis, and Sp protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tolfenamic acid decreases c-Met expression through Sp proteins degradation and inhibits lung cancer cells growth and tumor formation in orthotopic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 17. immunoreagents.com [immunoreagents.com]
A Senior Application Scientist's Guide to Reproducibility and Robustness in Experiments with [(2-Methylphenyl)amino]acetic acid (Tolfenamic Acid)
Introduction: The Challenge of Consistency with Tolfenamic Acid
[(2-Methylphenyl)amino]acetic acid, known in the pharmaceutical field as Tolfenamic Acid, is a non-steroidal anti-inflammatory drug (NSAID) with established applications in pain and inflammation management[1]. Its mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which blocks the production of inflammatory prostaglandins[1]. Beyond its use as an NSAID, emerging research has highlighted its potential in other therapeutic areas, including oncology[1].
However, for researchers and drug development professionals, achieving reproducible and robust experimental results with Tolfenamic Acid can be a significant challenge. The journey from synthesis to biological assay is fraught with potential pitfalls that can introduce variability. These challenges are not merely academic; they have profound implications for the validity of research findings and the efficiency of drug development pipelines. Key sources of irreproducibility stem from inconsistencies in the synthesis process, the existence of different physical forms (polymorphism), and the compound's inherently poor aqueous solubility[2].
This guide provides an in-depth comparison of methodologies and critical control points. It is designed to equip researchers with the field-proven insights and validated protocols necessary to navigate these challenges, ensuring that experimental outcomes are both reliable and robust.
PART 1: The Synthetic Landscape - A Comparative Analysis
The reproducibility of any experiment begins with the quality of the starting material. The synthesis of Tolfenamic Acid is a multi-step process where minor variations can lead to significant differences in yield, purity, and impurity profiles. Several methods exist, primarily based on the Ullmann condensation reaction, but they differ in catalysts, solvents, and purification strategies.
Comparison of Synthetic Methodologies
Historically, the synthesis of Tolfenamic Acid has been associated with low yields, high costs, and environmental concerns, often using toxic solvents like benzene[3]. Modern patents describe improved methods aimed at overcoming these limitations. Below is a comparison of key approaches.
| Parameter | Method A (CN103172530A)[3] | Method B (CN102786429A)[4] | Method C (CN104557584A)[5] |
| Key Reactants | o-chlorobenzoic acid, 3-chloro-2-methyl aniline | o-chlorobenzoic acid, 3-chloro-2-methylaniline | o-chlorobenzoic acid, 3-chloro-2-methylaniline |
| Catalyst | Copper powder | Cuprous chloride | Alumina-loaded mineral alkali (dual role) |
| Solvent | Not specified (distillation implies solvent) | Methyl isobutyl ketone (MIBK) | Methyl isobutyl ketone (MIBK) |
| Acid-binding agent | Inorganic alkaline substances | Sodium carbonate | Alumina-loaded sodium/potassium hydroxide |
| Purification | Gradient temperature crystallization from ethanol | Recrystallization from ethanol/water | Recrystallization |
| Reported Yield | "Higher" (not quantified) | 78% | Not quantified, but claims high atom utilization |
| Key Advantage | Simple operational steps | Avoids highly toxic solvents; good yield | Avoids heavy metal catalysts; catalyst is also the acid-binding agent, reducing waste |
Causality Behind Experimental Choices: The evolution of these methods highlights a clear trend towards greener, more efficient chemistry. The use of Methyl Isobutyl Ketone (MIBK) over more toxic aromatic solvents is a significant improvement in safety and environmental impact[4][5]. Method C's innovation of using an alumina-loaded alkali as both a catalyst and acid-binding agent is particularly noteworthy[5]. This approach not only eliminates the need for a separate copper catalyst, which can be difficult to remove completely, but also improves the reaction's atom economy and simplifies downstream processing.
Recommended Synthesis & Purification Workflow
The following diagram and protocol outline a robust workflow for synthesizing and purifying Tolfenamic Acid, incorporating best practices from modern methodologies.
Caption: Optimized workflow for Tolfenamic Acid synthesis and purification.
Experimental Protocol: Robust Synthesis of Tolfenamic Acid
This protocol is a self-validating system designed for high purity and reproducibility.
-
Reaction Setup: In a suitable reaction vessel, charge o-chlorobenzoic acid (1.0 eq) and methyl isobutyl ketone (MIBK, ~4 mL per gram of acid). Begin stirring and add an alkali metal hydroxide (e.g., NaOH, 1.0 eq)[4]. Heat the mixture to reflux for approximately 1 hour to form the benzoate salt.
-
Rationale: Pre-forming the salt ensures complete deprotonation of the carboxylic acid, facilitating the subsequent nucleophilic substitution.
-
-
Condensation: To the refluxing mixture, add 3-chloro-2-methylaniline (1.0-1.1 eq) and the alumina-loaded alkali (e.g., NaOH on Al₂O₃, 0.3 eq by mass relative to the starting acid)[5]. Continue to reflux for 3-5 hours.
-
Self-Validation: Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of starting materials. The reaction is complete when the starting spots are no longer visible.
-
-
Workup and Isolation: Cool the reaction mixture to room temperature. Add water (~3 mL per gram of starting acid) and stir vigorously. Separate the aqueous phase.
-
Rationale: The product, as a sodium salt, is soluble in the aqueous phase, while unreacted starting materials and non-polar byproducts remain in the MIBK layer.
-
-
Precipitation: Cool the aqueous phase in an ice bath. Slowly add 20% hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3[4]. A precipitate (the crude Tolfenamic Acid) will form. Continue stirring in the cold for 1 hour to ensure complete precipitation.
-
Crude Filtration: Filter the crude product using a Buchner funnel, wash the filter cake with cold deionized water, and dry under vacuum.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot absolute ethanol. To the hot solution, add deionized water dropwise until the solution becomes faintly turbid. Re-heat to achieve a clear solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Rationale: Slow cooling is critical for forming well-defined crystals, which is essential for purity and can influence the resulting polymorphic form. Rapid crashing out of solution can trap impurities.
-
-
Final Filtration and Drying: Filter the purified crystals, wash with a small amount of cold ethanol/water mixture, and dry under vacuum at 60-80°C to a constant weight.
PART 2: The Polymorphism Problem - A Critical Factor in Bio-Assay Reproducibility
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a major source of variability in experimental results for Tolfenamic Acid. Different polymorphs can exhibit different physical properties, including solubility, dissolution rate, and stability, which directly impact bioavailability and performance in biological assays[6][7]. Tolfenamic acid is known to exist in at least two polymorphic forms, which are conformational polymorphs. In one form, the angle between the two benzene rings is 46°, while in the other, it is 73°[2]. This structural difference can significantly alter the crystal packing and intermolecular interactions.
Analytical Techniques for Polymorphic Characterization
A multi-pronged analytical approach is essential to unambiguously identify and quantify the polymorphic form of a Tolfenamic Acid batch.
| Analytical Method | Purpose & Key Insights |
| Powder X-Ray Diffraction (PXRD) | The "gold standard" for polymorph identification. Each crystalline form produces a unique diffraction pattern with characteristic peaks at specific 2θ angles. This allows for definitive identification and quantification of different forms in a mixture[6]. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. Each polymorph will have a distinct melting point and may exhibit solid-solid phase transitions at specific temperatures. This provides information on thermal stability and can confirm the presence of a specific form[7]. |
| Infrared (IR) Spectroscopy | Can distinguish between polymorphs by identifying differences in vibrational modes resulting from different molecular conformations and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice[6]. |
| Solid-State NMR (ssNMR) | Provides detailed information about the local chemical environment of atoms in the solid state. Different polymorphs will yield distinct spectra due to differences in crystal packing[2]. |
Analytical Workflow for Quality Control
Ensuring batch-to-batch consistency requires a stringent analytical workflow to certify the identity and polymorphic form of the material before it is used in further experiments.
Caption: QC workflow for polymorph identification and batch release.
Experimental Protocol: Polymorphic Characterization via PXRD and DSC
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the Tolfenamic Acid sample with a mortar and pestle to ensure a random crystal orientation and a uniform particle size.
-
PXRD Analysis:
-
Mount the powdered sample onto a zero-background sample holder.
-
Collect the diffraction pattern over a 2θ range of 5° to 40° using a standard diffractometer with Cu Kα radiation.
-
Data Interpretation: Compare the resulting diffractogram with reference patterns for known polymorphs of Tolfenamic Acid. The presence of sharp, well-defined peaks and their positions are indicative of the material's crystallinity and specific polymorphic form[6].
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above the highest expected melting point (e.g., 250 °C).
-
Data Interpretation: Observe the thermogram for endothermic events. A sharp endotherm indicates the melting of a crystalline form. The peak temperature of this endotherm is the melting point. The presence of multiple melting peaks or solid-solid transition events before the final melt can indicate the presence of a mixture of polymorphs or an unstable form[7].
-
PART 3: Overcoming Solubility and Stability Hurdles
Tolfenamic Acid is characterized by very poor water solubility, particularly in acidic conditions (13.6 nM), which complicates its use in aqueous buffers common in biological assays[2]. This low solubility is a primary driver of poor reproducibility, as undissolved material can lead to inaccurate concentration calculations and variable biological effects.
Strategies to Enhance Solubility and Stability
To ensure robust and reproducible results in cell-based or biochemical assays, addressing the solubility challenge is paramount.
| Strategy | Mechanism | Advantages | Disadvantages / Considerations |
| pH Adjustment | As a carboxylic acid, Tolfenamic Acid's solubility increases significantly at pH values above its pKa as it converts to the more soluble carboxylate salt. | Simple to implement in buffered solutions. | May not be compatible with all experimental conditions (e.g., pH-sensitive assays or cells). |
| Co-solvents | Using organic solvents like DMSO or ethanol to first dissolve the compound before diluting into aqueous media. | Effective for creating high-concentration stock solutions. | The final concentration of the organic solvent must be kept low (<0.1-0.5%) to avoid solvent-induced artifacts in biological assays. |
| Salt Formation | Forming multicomponent crystals with pharmaceutically acceptable bases (e.g., sodium acetate, sodium carbonate) can dramatically improve the dissolution rate[2]. | Significantly enhances aqueous solubility and dissolution rate. | Requires additional synthesis/formulation steps; the counter-ion must be inert in the assay. |
| Use of Surfactants | Incorporating non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) can form micelles that encapsulate the drug, increasing its apparent solubility. | Can be effective at low concentrations. | Surfactants can have their own biological effects and may interfere with certain assays. |
Decision Tree for Formulation
The choice of solubilization strategy depends heavily on the experimental context.
Caption: Decision guide for selecting a solubilization strategy.
Experimental Protocol: Shake-Flask Method for Solubility Assessment
This protocol determines the equilibrium solubility, providing a reliable measure for comparing different solubilization methods.
-
Preparation: Prepare a series of test solutions (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer, water with 0.5% DMSO).
-
Incubation: Add an excess amount of Tolfenamic Acid to each solution in a sealed vial. This is critical to ensure that a saturated solution is achieved.
-
Rationale: The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium was reached.
-
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours. This timeframe is typically sufficient to reach equilibrium.
-
Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved microparticles.
-
Rationale: Filtration is a critical step. Unfiltered samples will give erroneously high and variable solubility values.
-
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of dissolved Tolfenamic Acid using a validated analytical method, such as HPLC with UV detection.
-
Analysis: The measured concentration represents the equilibrium solubility under the tested conditions. Compare the results across different pH values and solvent systems to identify the optimal conditions for your experiment.
Conclusion
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Science Behind Tolfenamic Acid: Mechanisms, Synthesis, and Quality Control.
- CN103172530A. (2013). Preparation method of tolfenamic acid. Google Patents.
- CN102786429A. (2012). Synthesis method of tolfenamic acid. Google Patents.
- CN104557584A. (2015). Method for synthesizing tolfenamic acid. Google Patents.
- BenchChem. (n.d.). 2-Amino-2-(2-methylphenyl)acetic Acid.
- BenchChem. (n.d.). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
- Request PDF. (n.d.). Improvement of the water solubility of tolfenamic acid by new multiple component crystals produced by mechanochemical methods. ResearchGate.
- BenchChem. (n.d.). In-Depth Technical Guide: Solubility and Stability Studies of 2-amino-2-(2-methoxyphenyl)acetic acid.
- Mohamed, Z. H. K., et al. (2021). Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. PMC - NIH.
- Carlucci, C., et al. (2022). Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid. MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103172530A - Preparation method of tolfenamic acid - Google Patents [patents.google.com]
- 4. CN102786429A - Synthesis method of tolfenamic acid - Google Patents [patents.google.com]
- 5. CN104557584A - Method for synthesizing tolfenamic acid - Google Patents [patents.google.com]
- 6. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to the Structural Validation of [(2-Methylphenyl)amino]acetic Acid: An Objective Comparison of Analytical Techniques
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. The arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a compound such as [(2-Methylphenyl)amino]acetic acid, a derivative of the non-steroidal anti-inflammatory drug tolfenamic acid, unambiguous structural validation is a critical prerequisite for further investigation and application. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for solid-state structural elucidation, benchmarked against other powerful analytical techniques.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution.[1][2] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a periodic crystal lattice.[1] The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, allows for the calculation of an electron density map, from which the precise positions of atoms can be determined.[1]
The journey from a powdered sample of this compound to a fully refined crystal structure is a multi-step process demanding precision and expertise.
Step-by-Step Experimental Protocol:
-
Synthesis and Purification: The synthesis of this compound can be achieved through various organic synthesis routes.[3] Ensuring high purity of the starting material is crucial for successful crystallization. Recrystallization from a suitable solvent is a common and effective purification method.
-
Crystal Growth: The pivotal and often most challenging step is growing a single, high-quality crystal suitable for diffraction.[2] This typically involves:
-
Solvent Screening: Dissolving the purified compound in a variety of solvents or solvent mixtures to find conditions of moderate solubility.
-
Crystallization Techniques: Common methods include slow evaporation of the solvent, controlled cooling of a saturated solution, or vapor diffusion.[4]
-
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a focused X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.[1]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, precise molecular structure.
| Parameter | Description | Typical Value/Information |
| Crystal System | The basic geometric framework of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | e.g., a = 10.2 Å, b = 5.6 Å, c = 15.8 Å, β = 98.5° |
| Z | The number of molecules in the unit cell. | e.g., 4 |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a well-refined structure |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles they form. | e.g., C-C, C-N, C=O bond lengths; N-C-C bond angles |
| Torsion Angles | Describe the conformation of the molecule. | e.g., Dihedral angle between the phenyl ring and the carboxylic acid group |
| Hydrogen Bonding | Identification of intermolecular and intramolecular hydrogen bonds. | e.g., N-H···O, O-H···O interactions |
Complementary and Alternative Analytical Techniques
While X-ray crystallography provides an unparalleled view of the solid-state structure, a comprehensive validation often involves a suite of complementary techniques. Each method offers unique insights into the molecule's properties.[5]
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous 3D atomic arrangement in the solid state, bond lengths, bond angles, and intermolecular interactions.[1] | Provides the most precise and complete solid-state structural information.[2] | Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture of the molecule.[6] |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei in a magnetic field. | Information about the chemical environment, connectivity, and number of different types of atoms (e.g., ¹H, ¹³C).[7][8] | Provides detailed structural information in solution, which can be more biologically relevant; can study molecular dynamics.[5] | Less precise than X-ray crystallography for determining bond lengths and angles; can be challenging for large or poorly soluble molecules.[9] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Precise molecular weight and elemental composition; fragmentation patterns provide clues about the molecular structure.[10][11] | Extremely high sensitivity; can be coupled with separation techniques like LC or GC for complex mixture analysis.[10] | Does not provide direct 3D structural information; isomers can be difficult to distinguish. |
| Vibrational Spectroscopy (FTIR/Raman) | Absorption or scattering of infrared radiation due to molecular vibrations. | Information about the functional groups present in the molecule.[12] | Fast and non-destructive; provides a characteristic fingerprint for a compound. | Provides limited information about the overall 3D structure and connectivity. |
| Computational Modeling | Quantum mechanical calculations to predict molecular properties. | Optimized molecular geometry, vibrational frequencies, and electronic properties.[13][14] | Can provide insights into structures that are difficult to study experimentally; can be used to predict spectra and reactivity.[14] | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
Expert Insights and Best Practices
As a Senior Application Scientist, my recommendation is to employ a multi-technique approach for the comprehensive characterization of novel compounds like this compound.
-
For Unambiguous Structure Proof: Single-crystal X-ray diffraction is indispensable. It provides the definitive evidence of molecular structure in the solid state.
-
For Solution-State Conformation and Dynamics: NMR spectroscopy is the method of choice. It reveals how the molecule behaves in a more biologically relevant environment and can provide insights into its flexibility.[5]
-
For Identity Confirmation and Purity Analysis: Mass spectrometry and vibrational spectroscopy are rapid and powerful tools for confirming the molecular weight and the presence of key functional groups.
By integrating the data from these complementary techniques, researchers can build a holistic and robust understanding of the structural and electronic properties of this compound, paving the way for its informed application in drug development and materials science.
References
- Difference Between NMR and X-Ray Crystallography. (2020, July 22). Pediaa.Com.
- van der Heijden, R., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 179, 112984.
- Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged.
- Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
- Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23–60.
- Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab, UC Davis.
- Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural Biology, 4(S11), 862–865.
- What are the differences between NMR and x-ray crystallography? (2017, June 27). Quora.
- Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. (2014, January 1). ResearchGate.
- Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2021, July 1). MDPI.
- Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. (2022, November 1). Indian Academy of Sciences.
- Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. (n.d.). IUCr Journals.
- x Ray crystallography. (1996, January 1). PMC.
- N-Phenylglycine. (n.d.). PubChem.
- X-Ray Crystallography of Chemical Compounds. (2011, March 29). PMC.
- Spectroscopy and Computational Chemistry Group. (n.d.). Ca' Foscari University of Venice.
- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2022, August 1). MDPI.
- Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. (2013, January 1). Biblioteka Nauki.
- (2-methylphenyl)acetic acid. (n.d.). LookChem.
- N-Phthaloylglycine. (n.d.). PubChem.
- Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. (2012, February 1). ResearchGate.
- N-((4-Methylphenyl)sulfonyl)glycine. (n.d.). PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-Methylphenyl_sulfonyl_glycine]([Link]
- SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. (2022, January 1). CyberLeninka.
- X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. (2016, August 1). NIH.
- Filtered by Residue: N-(2-iodophenyl)glycine 2. (n.d.). Peptoid Data Bank.
- N-Octylglycine. (n.d.). PubChem.
- US5118815A - Method for crystallization of amino acids. (1992, June 2). Google Patents.
Sources
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. quora.com [quora.com]
- 7. differencebetween.com [differencebetween.com]
- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. scispace.com [scispace.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectroscopy and Computational Chemistry Group: Department Molecular Sciences and Nanosystems [unive.it]
- 13. ias.ac.in [ias.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Pharmacokinetic Properties of [(2-Methylphenyl)amino]acetic Acid Derivatives
Introduction: The Significance of Pharmacokinetics in Fenamate NSAIDs
[(2-Methylphenyl)amino]acetic acid, more commonly known as tolfenamic acid, is a prominent member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] These derivatives are primarily recognized for their analgesic, anti-inflammatory, and antipyretic properties, which they exert by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[2][3] The clinical efficacy and safety profile of any drug, including tolfenamic acid and its derivatives, are critically dependent on its pharmacokinetic (PK) profile—the study of how an organism affects a drug. This encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).
For researchers and drug development professionals, a comparative understanding of these PK properties is not merely academic. It is fundamental to:
-
Predicting Therapeutic Outcomes: How quickly a drug reaches its target concentration (Tmax), the maximum concentration it achieves (Cmax), and how long it remains in the body (t½) directly influence its effectiveness and dosing frequency.
-
Optimizing Drug Design: Understanding how small changes in the chemical structure of a derivative impact its ADME profile allows for the rational design of new chemical entities with improved bioavailability, longer duration of action, or more favorable safety profiles.
-
Interspecies Scaling: Preclinical data, often from rodent or other animal models, must be carefully interpreted to predict human pharmacokinetics. Comparative data helps build more reliable allometric scaling models.
This guide provides a technical comparison of the pharmacokinetic properties of tolfenamic acid across different species, serving as a surrogate for a direct comparison of multiple derivatives, for which public data is less common. It further outlines a robust, self-validating experimental protocol for conducting such studies and discusses the critical relationship between chemical structure and pharmacokinetic behavior.
Comparative Pharmacokinetic Profiles of Tolfenamic Acid
The pharmacokinetic parameters of a drug can vary significantly between species due to differences in physiology, metabolism, and protein binding. The following table summarizes key PK parameters for tolfenamic acid in humans, sheep, rainbow trout, and freshwater crocodiles, providing a basis for understanding these interspecies differences.
| Parameter | Human (Oral) | Sheep (IV, 2 mg/kg) | Rainbow Trout (IM, 2 mg/kg) | Freshwater Crocodile (IM, 2 mg/kg) |
| Cmax (µg/mL) | ~1.09 (pediatric, 1mg/kg)[4] | N/A (IV admin) | 8.82[5] | 3.03[3] |
| Tmax (h) | ~1.4 - 2.04[1][4] | N/A (IV admin) | 1.0[5] | N/A |
| t½ (h) | ~2.5 - 2.8[4][6] | 2.41[7] | 6.75[5] | 17.74[3] |
| Bioavailability (F%) | ~60 - 75%[1][6] | N/A (IV admin) | 78.45%[5] | 71.0%[3] |
| Clearance (CL) | ~155 mL/min (total)[6] | 0.21 L/h/kg[7] | 0.03 L/h/kg[5] | 50.04 mL/h/kg[3] |
| Protein Binding (%) | ~99.7%[6] | N/A | 99.48%[5] | 26.15%[3] |
Data compiled from multiple sources. Note that administration routes and doses vary, impacting direct comparisons. Cmax and Tmax are not applicable (N/A) for intravenous (IV) administration.
Analysis of Comparative Data:
-
Absorption and Bioavailability: Tolfenamic acid is well-absorbed orally in humans, with a bioavailability of 60-75%.[1][6] Intramuscular (IM) administration in rainbow trout and crocodiles also shows high bioavailability, suggesting this is an effective route in these species.[3][5]
-
Elimination Half-Life: The half-life is relatively short in mammals like humans and sheep (2.4-2.8 hours).[4][6][7] However, it is significantly longer in poikilothermic ("cold-blooded") species like rainbow trout (6.75 hours) and especially freshwater crocodiles (17.74 hours), likely due to slower metabolic rates.[3][5]
-
Protein Binding: Tolfenamic acid is highly bound to plasma proteins in humans and trout (~99.5%).[5][6] This extensive binding limits the fraction of free drug available to exert its effect but also restricts its distribution and clearance. The remarkably lower protein binding in crocodiles (26.15%) is a significant deviation and would lead to a much larger volume of distribution.[3]
Methodology for a Preclinical Pharmacokinetic Study
To ensure the generation of trustworthy and reproducible data, a well-defined, self-validating protocol is essential. The following describes a standard preclinical in vivo pharmacokinetic study for an orally administered this compound derivative in a rat model.
Experimental Workflow Diagram
Caption: Workflow for a preclinical oral pharmacokinetic study in rats.
Step-by-Step Protocol
This protocol is based on standard practices for rodent pharmacokinetic studies.[8][9][10]
-
Animal Model and Acclimatization:
-
Species: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g. This strain is widely used due to its well-characterized physiology.
-
Acclimatization: Animals are housed for at least 5 days prior to the experiment under controlled conditions (12h light/dark cycle, 22°C) with free access to food and water to minimize stress-related physiological changes.
-
-
Drug Formulation and Administration:
-
Vehicle Selection: The test compound is suspended in a standard vehicle, such as 0.5% carboxymethyl cellulose (CMC) in water, to ensure uniform delivery.
-
Dosing: Animals are fasted overnight (approx. 12 hours) to standardize gastrointestinal absorption. The formulation is administered via oral gavage at a specific dose (e.g., 10 mg/kg). The volume should be consistent (e.g., 5 mL/kg).
-
-
Blood Sample Collection:
-
Rationale: A sparse sampling or serial sampling schedule is designed to accurately capture the absorption, distribution, and elimination phases of the drug.
-
Procedure: Approximately 200 µL of blood is collected from the tail vein or orbital plexus at predefined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Anticoagulant: Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) to prevent clotting.
-
-
Plasma Processing and Storage:
-
Separation: Blood samples are immediately centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate plasma from blood cells.
-
Protein Precipitation: To extract the drug, a protein precipitation step is performed. Three volumes of ice-cold acetonitrile containing an internal standard (a compound with similar chemical properties for normalization) are added to one volume of plasma.[7][11] This step is critical as it removes large protein molecules that would interfere with the analysis.
-
Storage: After vortexing and centrifugation, the resulting supernatant is transferred to a clean tube and stored at -80°C until analysis to ensure compound stability.
-
-
Bioanalytical Method (LC-MS/MS):
-
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its high sensitivity and selectivity.[8]
-
Validation (Trustworthiness): The method must be validated according to regulatory guidelines. This involves establishing:
-
Linearity: Creating a calibration curve with known concentrations of the drug to ensure the instrument response is proportional to the concentration.[11][12]
-
Accuracy & Precision: Analyzing quality control (QC) samples at low, medium, and high concentrations to ensure the measurements are close to the true value and are reproducible.[12]
-
Selectivity: Ensuring that endogenous components in the plasma do not interfere with the drug's signal.[11]
-
Stability: Confirming the drug is stable during sample processing and storage.[12]
-
-
-
Pharmacokinetic Data Analysis:
-
Modeling: The plasma concentration-time data is analyzed using specialized software (e.g., WinNonlin). A non-compartmental analysis (NCA) is typically sufficient for standard PK parameter estimation.
-
Parameter Calculation: Key parameters such as Cmax, Tmax, Area Under the Curve (AUC), t½, clearance (CL/F), and volume of distribution (Vz/F) are calculated.
-
Structure-Pharmacokinetic Relationships (SPR)
The chemical structure of a this compound derivative profoundly influences its ADME properties. Understanding these relationships is key to designing better drugs.
Key Structural Influences on ADME
Caption: Impact of structural modifications on ADME properties.
-
Lipophilicity and Absorption: The balance between water and lipid solubility (logP) is crucial for oral absorption. Highly lipophilic derivatives may be poorly soluble in the gut, while highly polar derivatives may not effectively cross the lipid membranes of intestinal cells. Modifying substituents on the phenyl rings can tune this property.
-
Metabolism: Tolfenamic acid is primarily cleared via hepatic metabolism.[1][2] Key metabolic pathways include hydroxylation of the phenyl rings and oxidation of the methyl group, followed by conjugation with glucuronic acid.[1][13]
-
Blocking Metabolism: Introducing groups like fluorine at positions susceptible to oxidation can block metabolic pathways, often leading to a longer half-life.
-
Introducing Metabolic Handles: Conversely, adding a hydroxyl group can create a new site for rapid Phase II conjugation (e.g., glucuronidation), potentially increasing the rate of clearance.
-
-
Excretion: The metabolites of tolfenamic acid are primarily cleared by the kidneys.[1][2] Biliary excretion also plays a significant role.[13] Increasing the polarity of a derivative, for instance by adding a carboxylic acid group, will generally favor renal excretion.
Conclusion
The pharmacokinetic profile of this compound derivatives is a complex interplay of their physicochemical properties and the physiological environment of the host species. As demonstrated by the comparative data for tolfenamic acid, significant variations exist across species, particularly in metabolic rate and plasma protein binding, which must be considered when extrapolating preclinical data. By employing robust, validated experimental protocols and leveraging an understanding of structure-pharmacokinetic relationships, researchers can effectively screen, select, and optimize derivatives with desirable pharmacokinetic properties, ultimately paving the way for the development of safer and more effective therapeutics.
References
- Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem.
- What is the mechanism of Tolfenamic Acid? - Patsnap Synapse.
- Determination of Tolfenamic Acid in Human Plasma by HPLC.
- Human pharmacokinetics of tolfenamic acid, a new anti-inflamm
- Pharmacokinetics of tolfenamic acid: disposition in bile, blood and urine after intravenous administr
- Pharmacokinetics, bioavailability and plasma protein binding of tolfenamic acid in rainbow trout (Oncorhynchus mykiss). National Institutes of Health (PMC). [Link]
- Plasma and Milk Pharmacokinetics and Estimated Milk Withdrawal Time of Tolfenamic Acid in Lactating Sheep. National Institutes of Health (PMC). [Link]
- Validated Chromatographic Methods for Simultaneous Determination of Tolfenamic Acid and Its Major Impurities. Oxford Academic. [Link]
- Validated chromatographic methods for simultaneous determination of tolfenamic acid and its major impurities. PubMed. [Link]
- Pharmacokinetic Characteristics of Tolfenamic Acid in Freshwater Crocodiles (Crocodylus siamensis). MDPI. [Link]
- Pharmacokinetics of Tolfenamic Acid in Pediatric Patients After Single Oral Dose. PubMed. [Link]
- A pharmacokinetic study of diclofenac sodium in rats. National Institutes of Health (PMC). [Link]
- Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers. National Institutes of Health (PMC). [Link]
- Pharmacokinetic/Pharmacodynamic Modeling of Antipyretic and Anti-Inflammatory Effects of Naproxen in the R
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Pharmacokinetic/pharmacodynamic modeling of antipyretic and anti-inflammatory effects of naproxen in the r
- Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats. National Institutes of Health (PMC). [Link]
Sources
- 1. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics of tolfenamic acid in pediatric patients after single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, bioavailability and plasma protein binding of tolfenamic acid in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human pharmacokinetics of tolfenamic acid, a new anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma and Milk Pharmacokinetics and Estimated Milk Withdrawal Time of Tolfenamic Acid in Lactating Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dadun.unav.edu [dadun.unav.edu]
- 11. researchgate.net [researchgate.net]
- 12. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of tolfenamic acid: disposition in bile, blood and urine after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Activity of [(2-Methylphenyl)amino]acetic Acid: An In Vitro and In Vivo Correlation Guide
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), [(2-Methylphenyl)amino]acetic acid, commonly known as tolfenamic acid, presents a compelling case for its unique mechanistic profile and therapeutic potential beyond simple analgesia. This guide provides a comprehensive comparison of tolfenamic acid's performance against other NSAIDs, grounded in experimental data, to elucidate its distinct in vitro and in vivo activities for researchers and drug development professionals.
Introduction: Beyond Cyclooxygenase Inhibition
While the hallmark of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, a growing body of evidence reveals that the therapeutic efficacy of some NSAIDs, including tolfenamic acid, is not solely dependent on this pathway.[1] In fact, tolfenamic acid exhibits potent anti-cancer and neuroprotective properties that are attributed to COX-independent mechanisms.[2] This guide will delve into these unique attributes, providing a comparative analysis with other common NSAIDs to highlight the specific experimental contexts in which tolfenamic acid may offer a significant advantage.
Comparative In Vitro Efficacy
The in vitro activity of tolfenamic acid has been extensively studied in various cell-based assays, demonstrating a distinct profile compared to other NSAIDs. Key areas of differentiation include its effects on cell viability, particularly in cancer cell lines, and its specific molecular targets.
Anti-Proliferative and Pro-Apoptotic Activity in Cancer Cells
A significant body of research has focused on the anti-cancer properties of tolfenamic acid. Unlike many other NSAIDs, its mechanism of action in this context is largely independent of COX inhibition.[2] Instead, tolfenamic acid has been shown to induce the degradation of Specificity protein (Sp) transcription factors, such as Sp1, Sp3, and Sp4.[3][4] These transcription factors are overexpressed in many cancers and regulate the expression of genes involved in cell proliferation, survival, and angiogenesis.[4]
Comparative Data: Inhibition of Pancreatic Cancer Cell Proliferation
| NSAID | Concentration (µM) for comparable inhibition of Panc-1 cell proliferation | Induction of Sp Protein Degradation |
| Tolfenamic Acid | 50 | Yes |
| Diclofenac | 50 | No |
| Naproxen | 150 | No |
| Ampiroxicam | 150 | No |
Data synthesized from a comparative study on pancreatic cancer cells.[5]
This differential effect on Sp protein degradation is a key differentiator for tolfenamic acid and is linked to its potent anti-cancer activity.[3]
Modulation of Inflammatory Signaling Pathways
Tolfenamic acid has also been shown to modulate key inflammatory signaling pathways beyond COX. Specifically, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response.[6]
Comparative Data: Inhibition of Leukocyte and Platelet Functions
| NSAID | IC50 for LTB4 Production in PMNs (µM) | IC50 for TxB2 Production (µM) |
| Tolfenamic Acid | 23 ± 3 | 2.6 ± 0.3 |
| Flunixin | >100 | 0.28 ± 0.02 |
Data from a comparative study on human leukocytes and platelets.[7] This demonstrates that while flunixin is a more potent inhibitor of cyclooxygenase (as indicated by TxB2 production), tolfenamic acid exhibits a broader anti-inflammatory profile by also inhibiting leukotriene production.[7]
Correlation of In Vitro Findings with In Vivo Efficacy
The distinct in vitro activities of tolfenamic acid translate to demonstrable efficacy in preclinical in vivo models, further distinguishing it from other NSAIDs.
Inhibition of Tumor Growth in Xenograft Models
The in vitro degradation of Sp proteins by tolfenamic acid correlates with significant inhibition of tumor growth in vivo. In orthotopic mouse models of lung and pancreatic cancer, oral administration of tolfenamic acid resulted in a dose-dependent decrease in tumor size and metastasis.[4][8] This anti-tumor activity was associated with reduced levels of Sp transcription factors and their downstream targets, such as vascular endothelial growth factor (VEGF), within the tumor tissue.[4]
Comparative In Vivo Analgesic Efficacy
A single-blind study in 90 patients with rheumatoid arthritis compared the analgesic effect of ten different NSAIDs. The greatest pain relief was achieved with diclofenac, indomethacin, naproxen, and tolfenamic acid , all of which were significantly better than ketoprofen and proquazone.[9]
Neuroprotective Effects in Alzheimer's Disease Models
Emerging research highlights the potential of tolfenamic acid in the context of neurodegenerative diseases, particularly Alzheimer's disease. Its ability to decrease Sp1 levels has been shown to reduce the expression of amyloid precursor protein (APP) and β-site APP cleaving enzyme 1 (BACE1), key proteins involved in the production of amyloid-β plaques.[10] In animal models of Alzheimer's, oral administration of tolfenamic acid has been shown to reduce amyloid-β levels and improve cognitive function.[10]
Mechanistic Insights: Visualizing the Pathways
The unique activity of tolfenamic acid can be attributed to its engagement with specific molecular pathways.
Tolfenamic Acid-Induced Sp1 Degradation Pathway
Caption: Tolfenamic acid induces caspase activation, leading to the proteasomal degradation of the Sp1 transcription factor and downregulation of its target genes.[3]
Inhibition of the NF-κB Signaling Pathway
Caption: Tolfenamic acid inhibits the IKK complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby reducing pro-inflammatory gene expression.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of tolfenamic acid and other NSAIDs on cancer cell lines.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line (e.g., Panc-1, A549)
-
Complete cell culture medium
-
Tolfenamic acid and other NSAIDs of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of tolfenamic acid and other NSAIDs in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells (medium only) and solvent control wells.[11]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2, protected from light.[11]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of tolfenamic acid.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line (e.g., RKO, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Tolfenamic acid formulation for oral gavage
-
Digital calipers
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 3 x 10^6 cells per 100-200 µL.[13][14] Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their length and width 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[13]
-
Treatment Initiation: When tumors reach an average volume of approximately 50–100 mm³, randomize the mice into treatment and control groups.[13]
-
Drug Administration: Administer tolfenamic acid (e.g., 25 or 50 mg/kg) or vehicle control orally via gavage according to the desired dosing schedule (e.g., daily or every other day).[8]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Sp proteins).
Conclusion
The experimental evidence presented in this guide clearly demonstrates that this compound, or tolfenamic acid, possesses a distinct pharmacological profile compared to many other NSAIDs. Its ability to induce the degradation of Sp transcription factors and modulate the NF-κB signaling pathway, largely independent of its COX-inhibitory activity, underpins its potent anti-cancer and emerging neuroprotective effects. The strong in vitro and in vivo correlation of these activities suggests that tolfenamic acid is a promising candidate for further investigation in oncology and neurodegenerative disease research. For scientists and drug development professionals, understanding these nuanced mechanistic differences is paramount for designing targeted therapeutic strategies and selecting the most appropriate chemical entities for specific disease contexts.
References
- Gurpinar, E., et al. (2014). COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 15(4), 5803-5830.
- National Cancer Institute Workshop on Chemopreventive Properties of Nonsteroidal Anti-Inflammatory Drugs: Role of COX-Dependent and -Independent Mechanisms. (2002). Journal of the National Cancer Institute Monographs, 2002(29), 55-60.
- ResearchGate. (n.d.). COX-independent mechanisms of NSAIDs.
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
- SciSpace. (n.d.). NF-κB Signaling Pathway Diagram.
- ResearchGate. (n.d.). Simplified diagram depicting the two NF-κB signalling pathways.
- Abdel-Sattar, E., et al. (2013). Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells. PLoS ONE, 8(3), e58925.
- Adwan, L. (2013). Pharmacodynamic Mechanisms of Tolfenamic Acid Induced SP1 Degradation Relative to Alzheimer's Disease Pathology. DigitalCommons@URI.
- Safe, S., et al. (2013). Tolfenamic acid decreases c-Met expression through Sp proteins degradation and inhibits lung cancer cells growth and tumor formation in orthotopic mice. Oncotarget, 4(11), 1933-1945.
- ResearchGate. (n.d.). Overview of the NSAID-related Cox-dependent and independent mechanisms.
- Abukiwan, A., et al. (2014). Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors. Molecular Carcinogenesis, 53(S1), E53-E61.
- Modern Medical Laboratory Journal. (2022). Non-steroidal anti-inflammatory drugs (NSAIDs): a different mode of action than what was known previously.
- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
- Kulp, S. K., et al. (2006). Tolfenamic acid and pancreatic cancer growth, angiogenesis, and Sp protein degradation. Journal of the National Cancer Institute, 98(12), 856-867.
- Streppa, H. K., et al. (2000). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American Journal of Veterinary Research, 61(6), 630-637.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparative Analysis: Tolfenamic Acid vs. Other NSAIDs.
- Mättö, J., et al. (1993). Comparison of in vitro effects of flunixin and tolfenamic acid on human leukocyte and platelet functions. Pharmacology & Toxicology, 72(6), 373-376.
- ResearchGate. (n.d.). Comparative effects of nonsteroidal antiin fl ammatory drugs (NSAIDs)....
- Jacob, J., et al. (2004). Xenograft Tumor Model Protocol. Gene Therapy and Molecular Biology, 8, 213-219.
- Isomäki, H., et al. (1984). Comparison of the analgesic effect of ten nonsteroidal anti-inflammatory drugs. British Journal of Rheumatology, 23(1), 61-65.
- Konturek, S. J., et al. (1978). Comparative effects of tolfenamic acid and acetylsalicylic acid on human gastric mucosa. A double-blind crossover trial employing gastroscopy, extern gastrocamera and multiple biopsies. Scandinavian Journal of Gastroenterology, 13(S49), 79-83.
- Hendel, L., et al. (1994). A comparative study of the influence of tolfenamic acid (Clotam) and diclofenac sodium (Voltaren) on the gastrointestinal mucosa in patients with a history of NSAID-related dyspeptic symptoms. Pharmacology & Toxicology, 75(S2), 49-50.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2084.
Sources
- 1. National Cancer Institute Workshop on Chemopreventive Properties of Nonsteroidal Anti-Inflammatory Drugs: Role of COX-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolfenamic acid and pancreatic cancer growth, angiogenesis, and Sp protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of in vitro effects of flunixin and tolfenamic acid on human leukocyte and platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolfenamic acid decreases c-Met expression through Sp proteins degradation and inhibits lung cancer cells growth and tumor formation in orthotopic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the analgesic effect of ten nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Pharmacodynamic Mechanisms of Tolfenamic Acid Induced SP1 Degradation " by Lina I. Adwan [digitalcommons.uri.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [(2-Methylphenyl)amino]acetic Acid
Welcome to your essential guide on the proper handling and disposal of [(2-Methylphenyl)amino]acetic acid. In the fast-paced environment of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for managing waste streams containing this compound. As researchers and developers, our responsibility extends from the synthesis of novel compounds to their final, environmentally sound disposal. This document is designed to empower you with the knowledge to manage this chemical responsibly, ensuring the safety of both laboratory personnel and the environment.
The core principle of this guide is proactive risk mitigation. Due to the specific nature of this compound, a derivative of N-phenylglycine, we must approach its disposal with a conservative and informed strategy.[1][2][3] By understanding the compound's potential hazards based on its chemical analogs, we can implement disposal protocols that are both robust and compliant with regulatory standards.
Hazard Assessment: A Proactive Stance on Safety
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a cornerstone of responsible chemical handling is to assess potential hazards by examining structurally similar compounds. This compound belongs to the family of N-phenylglycine derivatives and shares features with compounds like Tolfenamic acid.[1][2] The data from these analogs strongly suggest that this compound should be managed as a hazardous substance.
Based on GHS classifications for these related compounds, the anticipated hazards include:
-
Skin Irritation: May cause redness and discomfort upon contact.[4][5][6]
-
Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[4][5][6]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[4][5][6]
-
Acute Toxicity (Oral): Analogs like Tolfenamic acid are classified as toxic if swallowed.[7][8] Therefore, a high degree of caution is warranted.
This conservative assessment mandates that all waste streams containing this compound be treated as hazardous waste. The following table summarizes the essential safety information and the personal protective equipment (PPE) required to mitigate these risks.
| Hazard Category | Potential Effect | Required Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[5][6] | Nitrile gloves, lab coat, long-sleeved clothing.[9][10] |
| Eye Contact | Causes serious eye irritation.[5][6] | ANSI-approved safety goggles or a face shield.[7][9] |
| Inhalation | May cause respiratory irritation.[5][6] | Use in a well-ventilated area or chemical fume hood.[6][7] |
| Ingestion | May be harmful or toxic if swallowed.[4][7][8] | Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly after handling.[6] |
The Regulatory Imperative: Compliance with Hazardous Waste Regulations
In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Under RCRA, chemical waste generators are legally responsible for accurately classifying and managing their waste from "cradle-to-grave."[7][11][12]
Given the hazard profile derived from its analogs, this compound waste must be classified and handled as hazardous waste. Attempting to dispose of this chemical via standard trash or sanitary sewer systems is a violation of these regulations and poses a significant risk to public health and the environment.[7][8] All disposal procedures must be carried out in strict accordance with federal, state, and local regulations.[13]
Standard Operating Procedure for Disposal
This section provides a step-by-step methodology for the safe segregation and disposal of waste containing this compound. Adherence to this protocol is critical for maintaining a safe and compliant laboratory environment.
Step 1: Assemble Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as detailed in the table above. This includes, at a minimum:
-
A properly fitted lab coat.
-
Nitrile gloves (check for tears or punctures before use).
-
Safety goggles that provide full coverage.
Step 2: Segregate Waste at the Point of Generation
Proper waste segregation is the most critical step in a successful waste management program. Never mix different waste streams. Use separate, clearly labeled containers for each category of waste.
-
Solid Chemical Waste:
-
Description: Unused, expired, or residual this compound powder.
-
Procedure: Collect in a dedicated, sealable container clearly labeled "Hazardous Waste."
-
Rationale: Prevents the pure chemical from contaminating other waste streams and ensures it is handled by personnel equipped for high-concentration chemical waste.
-
-
Contaminated Solid Waste (Non-Sharps):
-
Description: Items contaminated with the chemical, such as gloves, weighing papers, and paper towels.
-
Procedure: Place these items in a designated, lined container or a heavy-duty plastic bag labeled "Hazardous Waste."
-
Rationale: While the concentration of the chemical on these items may be low, they are still considered hazardous and must not be disposed of as regular trash.[14]
-
-
Liquid Waste (Aqueous & Organic):
-
Description: Solutions containing dissolved this compound.
-
Procedure: Collect liquid waste in a dedicated, sealable, and chemically compatible (e.g., HDPE or COEX) carboy.[14] Keep aqueous and organic solvent waste streams separate unless otherwise directed by your institution's EHS department.
-
Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions. Segregation simplifies the disposal process for the waste management facility.
-
Step 3: Label Waste Containers Accurately
All hazardous waste containers must be properly labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full, unambiguous chemical name: "this compound."
-
A clear indication of the primary hazards (e.g., "Toxic," "Irritant" ).
-
The accumulation start date.
Step 4: Store Waste in a Designated Area
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and ideally have secondary containment to capture any potential leaks.
Step 5: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4][5][6][7][15] Never attempt to dispose of this material yourself. Follow your organization's specific procedures for requesting a waste pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for correctly segregating waste generated from work with this compound.
Caption: Workflow for proper segregation and disposal of this compound waste.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
Small Spill Response (Solid Powder)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing your lab coat, gloves, and safety goggles.
-
Containment: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.
-
Cleanup: Carefully sweep or scoop the material into a designated container for hazardous waste disposal.[4][16] Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as contaminated solid waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[4][6] If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing.[4][6] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][9] Remove contact lenses if present and easy to do.[4][5][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[15] Call a poison control center or physician immediately.[4][8]
By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a culture of safety and responsibility. Your diligence in proper chemical waste management is as crucial as the discoveries you make at the bench. Always prioritize safety and when in doubt, consult your institution's EHS department.
References
- Fisher Scientific. (2024, March 29). Safety Data Sheet: (2-Methylphenoxy)acetic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: Acetic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: Tolfenamic acid.
- Fisher Scientific. (2018, October 23). Safety Data Sheet: Glycine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: [(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 4-Chloro-2-methylphenoxyacetic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(3-Amino-4-methylphenyl)acetic acid.
- CPAChem. (2022, November 4). Safety data sheet: Tolfenamic acid.
- Chr. Olesen Synthesis. (2020, July 7). Safety Data Sheet: Tolfenamic acid.
- MedChemExpress. (n.d.). Safety Data Sheet: Tolfenamic Acid.
- Fisher Scientific. (2024, April 1). Safety Data Sheet: N-Boc-DL-phenylglycine.
- Cayman Chemical. (2025, September 19). Safety Data Sheet: Tolfenamic Acid-d4.
- Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 2.
- Kamboj, P., et al. (2024). Chemoenzymatic synthesis of N-phenyl glycine derivatives via integration of Au/TiO2 and enzyme as catalysts in water.
- Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guideline for Acetic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis.
- Wikipedia. (n.d.). N-Phenylglycine.
- Sigma-Aldrich. (n.d.). N-Phenylglycine 97%.
- U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Occupational Safety and Health Administration (OSHA). (2024, March 27). ACETIC ACID.
- U.S. Environmental Protection Agency (EPA). (2025, September 8). Hazardous Waste Characteristics.
- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency (EPA). (2022, October 10). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities.
- U.S. Environmental Protection Agency (EPA). (2025, September 16). Management of Hazardous Waste Pharmaceuticals.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. uwm.edu [uwm.edu]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. הטכניון - מכון טכנולוגי לישראל - Technion WP-CIS - WEB - site [404.web.technion.ac.il]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. uprm.edu [uprm.edu]
Personal protective equipment for handling [(2-Methylphenyl)amino]acetic acid
An In-Depth Guide to Personal Protective Equipment for Handling [(2-Methylphenyl)amino]acetic Acid
Executive Summary
Handling this compound, an aromatic amino acid derivative, requires a diligent and informed approach to personal safety. This guide provides a comprehensive framework for selecting, using, and disposing of Personal Protective Equipment (PPE). The primary hazards associated with this compound and its structural analogs are skin, eye, and respiratory irritation.[1][2] This document moves beyond a simple checklist, offering a procedural and causal analysis to ensure that safety protocols are not just followed, but understood. The core principle is to establish a multi-barrier system that protects laboratory personnel from incidental contact, splashes, and aerosol inhalation.
Hazard Assessment: Understanding the 'Why'
This compound is a solid organic compound featuring a carboxylic acid group, an aromatic amine, and a phenyl ring. This structure dictates its primary hazards:
-
Skin Irritation (H315): The acidic nature of the carboxylic acid group can cause significant skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): As a powder and in solution, the compound poses a significant risk to the eyes, potentially causing serious damage.[1][2]
-
Respiratory Irritation (H335): Fine dust or aerosols can irritate the respiratory tract.[1][2]
While this specific compound may not have extensive unique data, analysis of structurally similar chemicals confirms these classifications, mandating a cautious approach.[1][2][3] Engineering controls, such as chemical fume hoods, are the first line of defense, but appropriate PPE is the essential final barrier.[4]
Hazard and PPE Response Summary
| Hazard Classification | Primary Exposure Route | Required PPE Response |
| Skin Irritation (Category 2) | Dermal Contact | Chemical-resistant gloves, fully-buttoned lab coat. |
| Serious Eye Irritation (Category 2A) | Ocular Contact | ANSI Z87.1-compliant chemical splash goggles. |
| Respiratory Irritation (Category 3) | Inhalation of Dust | Use in a chemical fume hood; respirator if engineering controls are insufficient. |
| Harmful if Swallowed (Category 4) | Ingestion | Strict adherence to hygiene; no eating/drinking in the lab. |
Core PPE Protocol: A Multi-Barrier System
The mandate to "Wear protective gloves/protective clothing/eye protection/face protection" (P280) forms the basis of our protocol.[1][3]
Eye and Face Protection
Standard safety glasses are insufficient. The risk of eye irritation from splashes or airborne powder necessitates a higher level of protection.
-
Minimum Requirement: Chemical splash goggles conforming to the ANSI Z87.1 standard are mandatory whenever handling the compound in solid or solution form.[5] Goggles provide a full seal around the eyes, protecting from hazards that safety glasses do not.
-
Elevated Risk Scenarios: When there is a significant splash hazard, such as when transferring large volumes of a solution or during highly exothermic reactions, a face shield must be worn in addition to chemical splash goggles.[6]
Hand Protection
No single glove material protects against all chemicals.[7] For this compound, the choice depends on the nature of the task.
-
For Incidental Contact (e.g., handling vials, weighing small quantities): Disposable nitrile gloves are the standard choice, providing excellent splash protection.[5] It is critical to remove and replace gloves immediately after known contact with the chemical.
-
For Extended Handling or Immersion: For tasks involving prolonged contact, such as large-scale synthesis or cleaning contaminated equipment, heavy-duty gloves (e.g., thicker neoprene or butyl rubber) should be used. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Body Protection
Skin contact is a primary exposure route.[1] Protective clothing prevents direct dermal exposure.
-
Laboratory Coat: A clean, flame-resistant lab coat is required. It must be fully buttoned with sleeves rolled down to provide maximum coverage.[8]
-
Personal Attire: Long pants and closed-toe shoes are mandatory personal attire in any laboratory setting.[5][8] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin in a fire.
Respiratory Protection
The primary method for controlling respiratory hazards is through engineering controls.
-
Engineering Controls: All work that may generate dust or aerosols of this compound must be conducted within a certified chemical fume hood.[4] This is the most effective way to prevent inhalation.
-
Respirator Use: In the rare event that engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), respiratory protection is necessary. Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[6] A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) would be appropriate.[9]
Procedural Guidance and Operational Plans
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific hazards.
Step-by-Step Donning and Doffing Sequence
-
Donning (Putting On):
-
Put on lab coat and fasten all buttons.
-
Put on chemical splash goggles.
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat, turning it inside out as you remove it to contain contaminants.
-
Remove goggles.
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Procedures: Spills and Exposures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately.[1] Wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Small Spill (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Decontamination and Disposal
-
Disposable PPE: Used gloves and any other contaminated disposable items must be placed in a designated hazardous waste container.
-
Reusable PPE: Reusable items like goggles and lab coats must be decontaminated. Lab coats should be professionally laundered and not taken home.
-
Chemical Waste: Dispose of this compound and its containers through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
References
- 2-(3-Amino-4-methylphenyl)acetic acid - Safety Data Sheet. AK Scientific, Inc. Available at: https://www.aksci.com/sds/3619CZ.sds.pdf
- 4-Chloro-2-methylphenoxyacetic acid - Safety Data Sheet. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/25190
- Glycine - Safety Data Sheet. Thermo Fisher Scientific. Available at: https://www.fishersci.com/sds/09729.pdf
- Personal Protective Equipment Selection Guide. University of California, Riverside Environmental Health & Safety. Available at: https://ehs.ucr.edu/sites/g/files/rcwecm2261/files/2019-08/ppe-selection.pdf
- Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health and Human Services.
- Acetic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0004.pdf
- 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID - Safety Data Sheet. ChemicalBook. Available at: https://www.chemicalbook.com/sds/cas/13227-01-5_cb6343512.htm
- (2-Methylphenoxy)acetic acid - Safety Data Sheet. Fisher Scientific. Available at: https://www.fishersci.com/sds/AC130760050
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. Available at: https://www.ehs.ucsb.edu/files/docs/pps/Chemical-Safety-Personal-Protective-Equipment.pdf
- Personal Protective Equipment Requirements for Laboratories. University of Maryland Environmental Health and Safety. Available at: https://www.ehs.umd.
- (2-Methylphenoxy)acetic acid - Safety Data Sheet. Thermo Fisher Scientific. Available at: https://www.thermofisher.com/msds/A13076
- Acetic Acid, ACS - Safety Data Sheet. Fisher Science Education. Available at: https://www.fishersci.com/content/dam/fishersci/en_US/documents/programs/education/regulatory-documents/sds/chemicals/chemicals-a/S25118.pdf
- Personal Protective Equipment (PPE) | Chemistry | Wits. University of the Witwatersrand, Johannesburg. Available at: https://www.youtube.
- Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA). Available at: https://www.osha.gov/etools/acid-caustic-solutions/ppe
- The OSHA Chemical Storage Requirements. Capital Resin Corporation. Available at: https://www.capitalresin.com/blog/the-osha-chemical-storage-requirements/
- 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). Occupational Safety and Health Administration (OSHA). Available at: https://www.osha.
- Organic Acid SOP. University of Washington Environmental Health & Safety. Available at: https://www.ehs.washington.edu/system/files/resources/Organic-Acid-SOP.pdf
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. youtube.com [youtube.com]
- 9. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
